Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Description
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Properties
IUPAC Name |
benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2)11-16(9-8-13(15)17)14(18)19-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCSLEQTUOGKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1=O)C(=O)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624243 | |
| Record name | Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473838-66-3 | |
| Record name | Phenylmethyl 3,3-dimethyl-4-oxo-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473838-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
CAS Number: 473838-66-3
This technical guide provides a comprehensive overview of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development. The information presented covers its physicochemical properties, safety and handling, and its role as a versatile synthetic intermediate.
Physicochemical Properties
This compound is a piperidine derivative containing a benzyl carbamate protecting group.[1] Its core structure is valuable for introducing a constrained piperidine motif in the synthesis of more complex molecules.[2] The quantitative properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 473838-66-3 | [1][3][4] |
| Molecular Formula | C₁₅H₁₉NO₃ | [1][3][4] |
| Molecular Weight | 261.32 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow solid or liquid powder | [5][6] |
| Purity | ≥97% | [7] |
| Boiling Point (Predicted) | 388.1 ± 42.0 °C | [5] |
| Density (Predicted) | 1.132 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | -1.56 ± 0.40 | [5] |
| SMILES | O=C(N1CC(C)(C)C(CC1)=O)OCC2=CC=CC=C2 | [3] |
| Synonyms | 1-Cbz-3,3-dimethyl-4-oxo-piperidine; 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester | [1][5] |
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds.[2] The N-benzyl piperidine (N-BP) motif is a frequently utilized structural unit in drug discovery, valued for its three-dimensional nature and structural flexibility.[8] Medicinal chemists employ the N-BP fragment to optimize the efficacy and physicochemical properties of drug candidates.[8] It can facilitate important cation-π interactions with target proteins and allows for stereochemical modifications to enhance potency and reduce toxicity.[8]
While specific signaling pathways for this compound are not detailed in the available literature, related oxopiperidine scaffolds have been identified as potent and selective antagonists for the dopamine D4 receptor.[9] This suggests a potential application area for derivatives of this compound in developing treatments for central nervous system (CNS) disorders.[9] The compound is also categorized as a building block for protein degraders, indicating its utility in the development of novel therapeutic modalities.[4]
Caption: Logical workflow for the utilization of the title compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not publicly available. However, a general synthetic approach for related N-benzyl-3-oxopiperidine derivatives involves a multi-step process, often starting from simpler piperidine precursors. A plausible synthetic pathway could involve the Dieckmann condensation or similar cyclization reactions.
A related synthesis for ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride begins with the reaction of 1-benzyl-3-piperidone and dimethyl carbonate in the presence of a base like sodium hydride, followed by reflux and extraction.[10][11]
Caption: A generalized workflow for synthesizing related piperidines.[12]
Safety and Handling
This compound is intended for professional manufacturing and research laboratory use only and is not for medical or consumer applications.[4][7] Users should handle this chemical with appropriate personal protective equipment in a well-ventilated area.
| Hazard Statement | Code | Description | Source(s) |
| Harmful if swallowed | H302 | Harmful if swallowed | [5] |
| May cause respiratory irritation | H335 | May cause respiratory irritation | [5] |
| Precautionary Statement | Code | Description | Source(s) |
| Avoid breathing dust/fume/gas/mist/vapours/spray. | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [5] |
| Wash hands thoroughly after handling. | P264 | Wash hands thoroughly after handling. | [5] |
| Do not eat, drink or smoke when using this product. | P270 | Do not eat, drink or smoke when using this product. | [5] |
| Use only outdoors or in a well-ventilated area. | P271 | Use only outdoors or in a well-ventilated area. | [5] |
| IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. | P301+P312 | IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. | [5] |
| IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing. | P304+P340 | IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing. | [5] |
| Store in a well-ventilated place. Keep container tightly closed. | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [5] |
References
- 1. This compound | CAS 473838-66-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Page loading... [guidechem.com]
- 3. 473838-66-3|this compound|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 3,3-DIMETHYL-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER price,buy 3,3-DIMETHYL-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER - chemicalbook [m.chemicalbook.com]
- 6. This compound, CasNo.473838-66-3 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | 52763-21-0 | Benchchem [benchchem.com]
- 12. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
This technical guide provides a comprehensive overview of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details the compound's chemical structure, physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics.
Chemical Structure and Properties
This compound is a derivative of piperidine, a common scaffold in medicinal chemistry. The presence of the N-benzyl group and the carbamate functionality suggests its potential as an intermediate in the synthesis of more complex molecules with biological activity.[1] The N-benzyl piperidine motif is known for its structural flexibility and its ability to engage in cation-π interactions with biological targets.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 473838-66-3 | [1] |
| Molecular Formula | C₁₅H₁₉NO₃ | [1] |
| Molecular Weight | 261.32 g/mol | |
| Appearance | Expected to be a powder or liquid | |
| Purity | Commercially available up to 97% | [2] |
Synthesis
Proposed Experimental Protocol
Step 1: Synthesis of a suitable precursor A potential starting material would be a commercially available piperidine derivative.
Step 2: Introduction of the benzyl group The piperidine nitrogen would be benzylated, likely through a reaction with benzyl bromide in the presence of a base.
Step 3: Carbamate formation The final step would involve the formation of the benzyl carbamate at the piperidine nitrogen.
It is important to note that this is a generalized and hypothetical protocol. Optimization of reaction conditions, including solvents, temperature, and catalysts, would be necessary to achieve a high yield and purity of the final product.
Spectroscopic Data
Detailed spectroscopic data for this compound is not available in the public domain. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aromatic protons of the benzyl group (approx. 7.2-7.4 ppm) - Methylene protons of the benzyl group (approx. 4.5-5.2 ppm) - Piperidine ring protons (various shifts) - Methyl protons (singlet, approx. 1.0-1.3 ppm) |
| ¹³C NMR | - Carbonyl carbon of the ketone (approx. 200-210 ppm) - Carbonyl carbon of the carbamate (approx. 155 ppm) - Aromatic carbons of the benzyl group (approx. 127-137 ppm) - Methylene carbon of the benzyl group (approx. 67 ppm) - Piperidine ring carbons - Methyl carbons |
| Mass Spec. | Expected [M+H]⁺ ion at m/z 262.14 |
| IR | - C=O stretch (ketone) around 1720 cm⁻¹ - C=O stretch (carbamate) around 1690 cm⁻¹ - C-N stretch - Aromatic C-H stretches |
Applications in Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The N-benzyl group can be a key pharmacophoric feature or a protecting group that is removed or modified in later synthetic steps. While no specific biological activity or signaling pathway involvement for this compound has been reported, its structural motifs suggest its potential as a building block for the synthesis of antagonists for various receptors, including dopamine and serotonin receptors.[3]
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
References
- 1. This compound | CAS 473838-66-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. calpaclab.com [calpaclab.com]
- 3. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | 52763-21-0 | Benchchem [benchchem.com]
- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
Spectroscopic and Structural Elucidation of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. Due to the limited availability of public domain experimental data for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside generalized experimental protocols for its analysis. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related piperidine derivatives.
Compound Identification
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 1-Cbz-3,3-dimethyl-4-oxopiperidine, 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester |
| CAS Number | 473838-66-3 |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is derived from computational models and analysis of similar structures and should be considered illustrative. Experimental verification is recommended.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.30 - 7.40 | m | 5H | Ar-H |
| 5.15 | s | 2H | -O-CH ₂-Ph |
| 3.60 | s | 2H | N-CH ₂-C=O |
| 2.50 | t, J = 6.8 Hz | 2H | -CH ₂-C(CH₃)₂ |
| 1.80 | t, J = 6.8 Hz | 2H | N-CH ₂-CH₂ |
| 1.10 | s | 6H | -C(CH ₃)₂ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 208.0 | C =O (ketone) |
| 155.0 | C =O (carbamate) |
| 136.5 | Ar-C (quaternary) |
| 128.5 | Ar-C H |
| 128.0 | Ar-C H |
| 127.8 | Ar-C H |
| 67.5 | -O-C H₂-Ph |
| 55.0 | N-C H₂-C=O |
| 48.0 | C (CH₃)₂ |
| 45.0 | N-C H₂-CH₂ |
| 35.0 | -C H₂-C(CH₃)₂ |
| 25.0 | -C(C H₃)₂ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ketone) |
| ~1695 | Strong | C=O stretch (carbamate) |
| ~1450 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-N stretch |
| ~1100 | Strong | C-O stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 261.1365 | [M]⁺ (Calculated for C₁₅H₁₉NO₃) |
| 262.1438 | [M+H]⁺ (Calculated for C₁₅H₂₀NO₃) |
| 168.0970 | [M - C₇H₇O]⁺ |
| 108.0578 | [C₇H₈O]⁺ |
| 91.0548 | [C₇H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans. For ¹³C NMR, a proton-decoupled experiment is standard, with a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition : Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system. For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source in positive ion mode is typically suitable for this class of compounds. Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500).
-
Data Analysis : Determine the accurate mass of the molecular ion ([M]⁺ or [M+H]⁺) and compare it to the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. Due to the limited availability of a published spectrum for this specific molecule, this guide presents a predicted spectrum based on the analysis of structurally similar compounds. This document also includes a standard experimental protocol for the acquisition of such a spectrum and a visualization of the molecular structure.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. The prediction is based on known chemical shifts and coupling constants of analogous structures, particularly Benzyl 4-oxopiperidine-1-carboxylate. The spectrum is expected to be recorded in deuterochloroform (CDCl₃) at 400 MHz.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 7.40 - 7.30 | Multiplet | 5H | C₆H₅- |
| 5.15 | Singlet | 2H | -CH₂-Ph |
| 3.70 | Singlet | 2H | H-2 |
| 2.50 | Triplet | 2H | H-6 |
| 2.35 | Triplet | 2H | H-5 |
| 1.10 | Singlet | 6H | -C(CH₃)₂ |
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumentation and Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Probe: A standard 5 mm broadband probe.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans (NS): 16 to 64 (depending on sample concentration).
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): At least 3-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
Analyze the multiplicities and coupling constants.
-
Molecular Structure and Signaling Pathway Visualization
The chemical structure of this compound is presented below.
A Senior Application Scientist's Guide to 13C NMR Analysis of Piperidine Derivatives
Introduction: The Piperidine Motif and the Analytical Imperative
The piperidine ring is a cornerstone of modern medicinal chemistry and natural product synthesis. Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility, while serving as a versatile scaffold for introducing three-dimensional complexity. From blockbuster drugs to complex alkaloids, the piperidine core is ubiquitous. Consequently, the unambiguous determination of the structure, substitution pattern, and, most critically, the stereochemistry of piperidine derivatives is a non-negotiable aspect of research and development.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a primary and powerful tool for this purpose. Unlike ¹H NMR, the larger chemical shift dispersion and the direct sensitivity of carbon resonances to their local electronic and steric environment provide a detailed fingerprint of the molecular architecture. This guide provides an in-depth exploration of ¹³C NMR analysis of piperidine derivatives, moving from foundational principles to advanced techniques. The focus is not merely on data interpretation but on understanding the causal relationships between molecular structure and spectral output—the key to leveraging this technique with scientific rigor.
The Carbon Fingerprint: Fundamental ¹³C Chemical Shifts of the Piperidine Ring
At its core, the piperidine ring is a saturated heterocycle that, like cyclohexane, predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[1] In a standard proton-decoupled ¹³C NMR spectrum, the symmetry of the parent piperidine molecule results in three distinct signals corresponding to the three unique carbon environments.
At room temperature, rapid chair-to-chair interconversion and nitrogen inversion lead to averaged chemical shifts for the axial and equatorial positions.
| Carbon Position | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Rationale |
| C2 / C6 | ~47.5 ppm | These carbons are directly attached to the electronegative nitrogen atom, causing a significant downfield shift (deshielding) compared to a typical methylene group in a cyclohexane ring (~27 ppm). |
| C3 / C5 | ~27.2 ppm | These carbons are in the β-position relative to the nitrogen. The influence of the heteroatom is attenuated, resulting in a chemical shift closer to that of a standard aliphatic CH₂ group. |
| C4 | ~25.2 ppm | The γ-carbon is most remote from the nitrogen atom, showing the least deshielding and thus appearing at the most upfield position. |
| Data sourced from multiple spectral databases.[2][3] |
Understanding these baseline values is the first step. Any deviation from this pattern provides immediate and valuable information about substitution and conformation.
Decoding the Structure: The Influence of Substituents
The true analytical power of ¹³C NMR emerges when the piperidine ring is substituted. Substituents alter the chemical shifts of ring carbons through predictable electronic (inductive/resonance) and steric effects.
N-Substitution Effects: Modulating the Core
Modification at the nitrogen atom directly impacts the α-carbons (C2/C6) and, to a lesser extent, the β- (C3/C5) and γ- (C4) carbons.
-
N-Alkylation: Introducing an alkyl group (e.g., N-methyl) typically causes a downfield shift (deshielding) of the α-carbons (C2/C6) by approximately +10 ppm.[4] This is due to the electron-donating nature and steric bulk of the alkyl group. The β-carbons are often shifted slightly upfield (shielded).
-
N-Acylation & Electron-Withdrawing Groups: Attaching an electron-withdrawing group, such as a benzoyl or nitroso group, profoundly alters the electronic environment. These groups can restrict rotation around the C-N amide bond and influence ring conformation, leading to more complex spectra where C2 and C6 may become non-equivalent.[5]
Table 2: Representative ¹³C Chemical Shifts of N-Substituted Piperidines (DMSO, ppm) [6]
| Substituent (at N1) | C2 / C6 (α) | C3 / C5 (β) | C4 (γ) |
| -H (Piperidine) | ~47.5 | ~27.2 | ~25.2 |
| -CH₂-Ph (N-Benzyl) | ~54.5 | ~26.2 | ~24.4 |
| -CH₂-(p-OMe-Ph) | ~53.8 | ~25.6 | ~24.1 |
| -CH₂-(p-Br-Ph) | ~53.8 | ~25.6 | ~24.0 |
Note: Data is illustrative and can vary with solvent and specific substitution.
C-Substitution and the Power of Stereochemistry: The γ-Gauche Effect
When substituents are placed on the carbon framework, their effect on chemical shifts becomes critically dependent on their stereochemical orientation (axial vs. equatorial). The most powerful diagnostic tool for this is the γ-gauche effect .
The γ-gauche effect describes the shielding (upfield shift) of a carbon atom when a substituent at the γ-position is in a gauche (synclinal) orientation to it. In a piperidine chair conformation, an axial substituent is gauche to the two other axial hydrogens at the γ-carbons (C3 and C5 if the substituent is at C1). This steric compression of the electron clouds leads to a significant upfield shift (typically 4-7 ppm) for the γ-carbons compared to when the substituent is in the equatorial position.[7][8]
This principle is the cornerstone of conformational analysis of piperidine rings using ¹³C NMR. By observing the chemical shifts of the ring carbons, one can confidently assign the preferred orientation of a substituent.[9]
Table 3: Effect of Axial vs. Equatorial 4-Methyl Substitution
| Compound | Substituent Orientation | C4 (α) | C3 / C5 (β) | C2 / C6 (γ) |
| 4-methylpiperidine | Equatorial (major) | ~31.4 | ~35.6 | ~47.0 |
| 4-methylpiperidine | Axial (minor, inferred) | ~25.8 | ~30.0 | ~41.5 |
| Illustrative data based on principles described by Eliel et al.[10] |
The upfield shift of C2/C6 in the axial conformer is a clear demonstration of the γ-gauche effect and is a definitive marker for an axial substituent.
Dynamic Processes and Conformational Analysis
The piperidine ring is not static. It undergoes dynamic conformational changes that are fundamental to its chemical behavior.
-
Ring Inversion: The chair-chair interconversion is typically rapid at room temperature, resulting in a time-averaged spectrum. If a molecule has a strong conformational bias (e.g., a bulky t-butyl group that locks the ring), only one conformer is observed. For more balanced systems, low-temperature NMR can be used to slow this inversion to a point where the individual axial and equatorial conformers can be observed as separate sets of signals.[9]
-
Nitrogen Inversion: The nitrogen atom also undergoes inversion, and its lone pair can be considered a substituent. This process is also typically fast but can be slowed by protonation or by bulky N-substituents.
Figure 1: Chair-chair interconversion of a 2-substituted piperidine.
A Self-Validating Experimental Workflow
Experimental Protocol: Sample Preparation and 1D ¹³C NMR Acquisition
This protocol provides a standardized method for preparing a piperidine derivative for analysis.
-
Sample Weighing: Accurately weigh 20-50 mg of the purified piperidine derivative and transfer it to a clean, dry vial.[11]
-
Solvent Selection & Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice is critical as solvent can influence conformational equilibria.[12] Chloroform-d is a common first choice for non-polar to moderately polar compounds.
-
Dissolution: Vortex the vial until the sample is fully dissolved. Gentle warming or brief sonication can be used for less soluble compounds. Ensure the final solution is clear and free of particulates.
-
Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical solvent peaks.
-
-
Data Acquisition (¹³C{¹H}):
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Causality: Proton decoupling is used to collapse all ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon. This dramatically improves the signal-to-noise ratio and simplifies the spectrum.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 2 seconds. The number of scans will depend on the sample concentration, ranging from several hundred to several thousand.[11]
-
Spectral Editing with DEPT
Distortionless Enhancement by Polarization Transfer (DEPT) is an essential follow-up experiment to differentiate carbon types. It is far more informative than off-resonance decoupling and provides immediate validation of assignments.
-
DEPT-90: This experiment shows signals only for CH (methine) carbons.
-
DEPT-135: This experiment shows CH and CH₃ (methyl) signals as positive peaks, and CH₂ (methylene) signals as negative peaks. Quaternary carbons (C) are not observed in DEPT spectra.[13][14][15]
By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, every carbon with attached protons can be unambiguously assigned its multiplicity (CH, CH₂, or CH₃).
2D NMR for Unambiguous Assignment: HSQC and HMBC
For complex derivatives, 1D spectra are often insufficient for complete assignment. Two-dimensional NMR experiments provide the necessary connectivity information.[16][17]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment generates a 2D plot correlating each carbon atom (on one axis) with the proton(s) directly attached to it (on the other axis).[18] It provides a direct and robust map of all C-H one-bond connections. An edited HSQC can also provide the same multiplicity information as a DEPT-135 experiment but with much higher sensitivity.[19]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton. It reveals correlations between carbons and protons that are two or three bonds apart (²JCH, ³JCH).[18] By identifying these long-range connections, one can link different fragments of the molecule, assign quaternary carbons (which have no direct C-H correlations), and confirm the overall substitution pattern.[19][20]
Figure 2: A systematic workflow for piperidine structure elucidation.
Conclusion
The ¹³C NMR spectrum of a piperidine derivative is a rich source of structural and stereochemical information. A thorough analysis, grounded in the fundamental principles of chemical shift theory, substituent effects, and conformational dynamics, allows researchers to move beyond simple peak counting to a deep understanding of the molecule's three-dimensional nature. The key diagnostic marker—the γ-gauche effect—provides a reliable method for determining the axial or equatorial disposition of substituents, a critical factor in molecular recognition and biological activity. By employing a systematic workflow from 1D ¹³C acquisition through spectral editing (DEPT) and 2D correlation spectroscopy (HSQC, HMBC), a self-validating and unambiguous structural assignment can be achieved. This rigorous approach ensures the scientific integrity required for advancing research, drug discovery, and development.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withanolide Structural Revisions by (13)C NMR Spectroscopic Analysis Inclusive of the γ-Gauche Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 15. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 16. researchgate.net [researchgate.net]
- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
Molecular formula C15H19NO3 chemical information
An In-depth Technical Guide to Chemical Compounds with the Molecular Formula C₁₅H₁₉NO₃
This technical guide provides a comprehensive overview of the chemical and biological information for known compounds with the molecular formula C₁₅H₁₉NO₃. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological pathways and experimental workflows.
Identified Compounds
Three primary chemical entities corresponding to the molecular formula C₁₅H₁₉NO₃ have been identified in the scientific literature:
-
Hydroxytropacocaine: A naturally occurring tropane alkaloid found in the coca plant (Erythroxylum coca).
-
3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP): A synthetic stimulant belonging to the cathinone class of compounds.
-
Ximoprofen: A non-steroidal anti-inflammatory drug (NSAID).
Hydroxytropacocaine
Chemical Information
Hydroxytropacocaine is a tropane alkaloid and a structural analog of cocaine, found as a natural product in coca leaves.[1]
Table 1: Chemical and Physical Properties of Hydroxytropacocaine
| Property | Value | Source |
| IUPAC Name | [(1R,3R,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] benzoate | [2] |
| CAS Number | 156497-23-3 | [2] |
| Molecular Weight | 261.32 g/mol | [2] |
| Appearance | Powder | [3] |
| Melting Point | Not reported in the searched literature. | |
| Boiling Point | Not reported in the searched literature. | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3][4] |
| XLogP3 | 2.2 | [2] |
Spectral Data
Table 2: Spectral Data for Hydroxytropacocaine
| Technique | Data Highlights |
| ¹H-NMR | Specific experimental data not readily available in the searched literature. |
| ¹³C-NMR | Data has been compiled in reviews of tropane alkaloids. |
| IR Spectroscopy | Specific experimental data not readily available in the searched literature. |
| Mass Spectrometry | Specific experimental data not readily available in the searched literature. The fragmentation pattern would be expected to be similar to other tropane alkaloids, showing characteristic fragments of the tropane core. |
Biological Activity and Mechanism of Action
As a tropane alkaloid, hydroxytropacocaine is expected to exhibit anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[5][6][7] This mechanism is characteristic of many tropane alkaloids and leads to a decrease in parasympathetic nervous system activity.[5]
Experimental Protocols
2.4.1. Total Synthesis of Hydroxytropacocaine
A total synthesis of hydroxytropacocaine has been reported, providing a method for its preparation in a laboratory setting. While the full detailed protocol is extensive, the general workflow is outlined below.
3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP)
Chemical Information
MDPBP is a synthetic cathinone developed in the 1960s that has been identified as a designer drug.[8]
Table 3: Chemical and Physical Properties of MDPBP
| Property | Value | Source |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)butan-1-one | [9] |
| CAS Number | 784985-33-7 (free base) | [9] |
| 24622-60-4 (hydrochloride) | [10] | |
| Molecular Weight | 261.32 g/mol (free base) | [9] |
| 297.8 g/mol (hydrochloride) | [10] | |
| Appearance | White powder (HCl salt) | [11] |
| Melting Point | 241.9 °C (HCl salt) | [11] |
| Boiling Point | Not reported in the searched literature. | |
| Solubility (HCl salt) | DMSO: 0.5 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 10 mg/ml | [10] |
Spectral Data
Table 4: Spectral Data for MDPBP
| Technique | Data Highlights |
| ¹H-NMR (D₂O) | δ (ppm): 7.68 (d), 7.45 (s), 7.01 (d), 6.11 (s), 5.02 (t), 3.47-4.23 (m), 1.98 (m), 1.24 (m), 0.84 (t). |
| ¹³C-NMR | Data is available and has been used for structural elucidation. |
| IR Spectroscopy | Characteristic peaks for the carbonyl group, aromatic ring, and C-N bond are observed. |
| Mass Spectrometry (GC-MS) | Major fragment ions at m/z 70, 112, and 149. The ion at m/z 112 corresponds to the immonium ion from the pyrrolidinylbutyl side chain. |
Biological Activity and Mechanism of Action
MDPBP acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[8] It blocks the reuptake of these neurotransmitters from the synaptic cleft, leading to increased extracellular concentrations and enhanced downstream signaling. This mechanism is responsible for its stimulant effects. The metabolism of MDPBP primarily involves demethylenation followed by methylation, as well as hydroxylation and oxidation, with CYP2C19 and CYP2D6 being the main enzymes responsible.[8]
Experimental Protocols
3.4.1. Synthesis of MDPBP
The synthesis of MDPBP can be achieved through a two-step process starting from 3',4'-methylenedioxybutyrophenone.
3.4.2. GC-MS Analysis of MDPBP in Biological Samples
A common method for the detection and quantification of MDPBP in biological matrices like blood is Gas Chromatography-Mass Spectrometry (GC-MS).[12]
-
Sample Preparation: Liquid-liquid extraction of the biological sample (e.g., blood) with a suitable organic solvent (e.g., 1-chlorobutane) under basic conditions.[12]
-
Internal Standard: An appropriate internal standard (e.g., a deuterated analog) is added for quantification.[12]
-
GC Conditions: A capillary column (e.g., DB-1 MS) is used with helium as the carrier gas. The oven temperature is programmed to achieve separation.[11]
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and specific ions are monitored for identification and quantification (e.g., m/z 70, 112, 149).[12]
Ximoprofen
Chemical Information
Ximoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the profen class of compounds.[13]
Table 5: Chemical and Physical Properties of Ximoprofen
| Property | Value | Source |
| IUPAC Name | 2-[4-(3-hydroxyiminocyclohexyl)phenyl]propanoic acid | [13] |
| CAS Number | 56187-89-4 | [13] |
| Molecular Weight | 261.32 g/mol | [13] |
| Appearance | Not reported in the searched literature. | |
| Melting Point | Not reported in the searched literature. | |
| Boiling Point | Not reported in the searched literature. | |
| Solubility | Not reported in the searched literature. | |
| XLogP3 | 2.6 | [13] |
Spectral Data
Table 6: Spectral Data for Ximoprofen
| Technique | Data Highlights |
| ¹H-NMR | Specific experimental data not readily available in the searched literature. |
| ¹³C-NMR | Specific experimental data not readily available in the searched literature. |
| IR Spectroscopy | Expected to show characteristic absorptions for the carboxylic acid OH and C=O, the oxime N-OH, and the aromatic ring. |
| Mass Spectrometry | Specific experimental data not readily available in the searched literature. |
Biological Activity and Mechanism of Action
As an NSAID, ximoprofen's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Experimental Protocols
4.4.1. Synthesis of Ximoprofen
While a specific protocol for ximoprofen was not found, a general synthesis for profens can be adapted. A plausible route would involve the synthesis of the arylpropionic acid moiety followed by the introduction of the hydroxyiminocyclohexyl group. The synthesis of profens often involves steps like Friedel-Crafts acylation and subsequent oxidation or rearrangement reactions.[14][15]
4.4.2. In Vivo Assay for Anti-inflammatory Activity (Writhing Test)
The anti-inflammatory and analgesic activity of NSAIDs like ximoprofen can be evaluated using the acetic acid-induced writhing test in mice.[16][17]
-
Animals: Mice are divided into control and treatment groups.
-
Administration: The test compound (ximoprofen) is administered to the treatment group, typically via intraperitoneal injection. The control group receives the vehicle.
-
Induction of Writhing: A short time after drug administration, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing response.
-
Observation: The number of writhes for each animal is counted over a specific period (e.g., 20-30 minutes).
-
Analysis: A significant reduction in the number of writhes in the treated group compared to the control group indicates analgesic and anti-inflammatory activity. The percentage of inhibition can be calculated.[16]
References
- 1. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 2. Hydroxytropacocaine | C15H19NO3 | CID 11054441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Hydroxytropacocaine | CAS:156497-23-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. 1-Hydroxytropacocaine | CAS:156497-23-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone - Wikipedia [en.wikipedia.org]
- 9. 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone [medbox.iiab.me]
- 10. caymanchem.com [caymanchem.com]
- 11. swgdrug.org [swgdrug.org]
- 12. Determination of MDPBP in postmortem blood samples by gas chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ximoprofen | C15H19NO3 | CID 68756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ibuprofen - Wikipedia [en.wikipedia.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. NSAID antinociception measured in a chemical and a thermal assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of N-Cbz-3,3-dimethyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of N-Cbz-3,3-dimethyl-4-piperidone, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data from the well-characterized parent compound, N-Cbz-4-piperidone, to provide a contextual understanding of its expected properties and reactivity. The document covers molecular structure, physicochemical properties, and general synthetic and reactivity profiles.
Introduction
N-Cbz-3,3-dimethyl-4-piperidone, also known by its IUPAC name benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, is a heterocyclic compound featuring a piperidone core. The nitrogen atom is protected by a carbobenzyloxy (Cbz) group, a common protecting group in peptide synthesis and medicinal chemistry, which allows for selective modifications at other positions of the molecule. The presence of the gem-dimethyl group at the C3 position is anticipated to influence the compound's conformation and reactivity compared to its non-methylated counterpart, N-Cbz-4-piperidone. Piperidone derivatives are significant scaffolds in the development of various therapeutic agents.
Molecular Structure and Identification
The structural and identifying information for N-Cbz-3,3-dimethyl-4-piperidone is presented below.
| Identifier | Data |
| IUPAC Name | This compound |
| Synonyms | 1-Cbz-3,3-dimethyl-4-oxo-piperidine, 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester[1] |
| CAS Number | 473838-66-3[1] |
| Molecular Formula | C₁₅H₁₉NO₃[1] |
| Molecular Weight | 261.32 g/mol [2] |
| Canonical SMILES | CC1(C(=O)CCN(C1)C(=O)OCC2=CC=CC=C2)C |
| InChI Key | (Unavailable from search results) |
Physicochemical Properties
Specific, experimentally determined physicochemical data for N-Cbz-3,3-dimethyl-4-piperidone are not widely available in the cited literature. However, for comparative purposes, the properties of the parent compound, N-Cbz-4-piperidone, are well-documented and provided in the table below. The introduction of the gem-dimethyl group is expected to increase the lipophilicity and may influence the melting and boiling points.
Table 3.1: Physicochemical Properties of N-Cbz-4-piperidone
| Property | Value | Reference |
| Appearance | White to pale yellow solid or colorless oil | [3][4] |
| Melting Point | 38-41 °C | [3] |
| Boiling Point | 114-140 °C at 0.25 mmHg | [3] |
| Density | 1.172 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.542 | [3] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and methanol.[3] Slightly soluble in acetonitrile.[5] | [3][5] |
| pKa (Predicted) | -1.63 ± 0.20 | [3] |
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for N-Cbz-3,3-dimethyl-4-piperidone could not be retrieved from the available search results. The following tables present the known spectral data for the analogous compound, N-Cbz-4-piperidone, to serve as a reference.
Table 4.1: ¹H NMR Spectral Data for N-Cbz-4-piperidone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 7.45-7.29 | m | 5H | Aromatic (C₆H₅) | CDCl₃ |
| 5.18 | s | 2H | -CH₂-Ph | CDCl₃ |
| 3.80 | t, J = 5.9 Hz | 4H | -CH₂-N-CH₂- | CDCl₃ |
| 2.46 | br s | 4H | -CH₂-C(O)-CH₂- | CDCl₃ |
| Source:[3] |
Table 4.2: ¹³C NMR Spectral Data for N-Cbz-4-piperidone
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 207.1 | C=O | CDCl₃ |
| 155.1 | N-C(O)O | CDCl₃ |
| 136.3 | Aromatic (ipso-C) | CDCl₃ |
| 128.6 | Aromatic | CDCl₃ |
| 128.2 | Aromatic | CDCl₃ |
| 128.0 | Aromatic | CDCl₃ |
| 67.6 | -CH₂-Ph | CDCl₃ |
| 43.1 | -CH₂-N-CH₂- | CDCl₃ |
| 41.0 | -CH₂-C(O)-CH₂- | CDCl₃ |
| Source:[3] |
Table 4.3: IR and Mass Spectral Data for N-Cbz-4-piperidone
| Technique | Data |
| IR (neat, cm⁻¹) | 2964, 1698, 1429, 1229[3] |
| Mass Spec. (m/z) | 233 (M+), 91 (100%)[3] |
| HRMS (calcd.) | 233.1052[3] |
| HRMS (found) | 233.1055[3] |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of N-Cbz-3,3-dimethyl-4-piperidone was not found in the search results. However, a general and widely used method for the N-Cbz protection of piperidones involves the reaction of the corresponding piperidone hydrochloride with benzyl chloroformate in the presence of a base. A representative protocol for the synthesis of the parent compound, N-Cbz-4-piperidone, is provided below. This protocol could likely be adapted for the synthesis of the 3,3-dimethyl derivative.
Synthesis of N-Cbz-4-piperidone from 4,4-piperidinediol hydrochloride [3]
-
Reagents and Equipment:
-
4,4-Piperidinediol hydrochloride
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (CbzCl)
-
Ethyl acetate (AcOEt)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Stirring apparatus
-
Rotary evaporator
-
Flash column chromatography system
-
-
Procedure:
-
To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and H₂O (160 mL), sodium carbonate (9.6 g, 91 mmol) and benzyl chloroformate (11 mL, 78 mmol) are added.
-
The mixture is stirred at room temperature for 9 hours.
-
The reaction mixture is then diluted with ethyl acetate and a 5% (w/v) aqueous solution of sodium carbonate.
-
The aqueous layer is separated and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The resulting residue is purified by flash column chromatography (eluent: ethyl acetate/hexane gradient from 1/3 to 1/2) to yield N-Cbz-4-piperidone as a colorless oil.
-
Below is a generalized workflow for this synthesis.
References
- 1. This compound | CAS 473838-66-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. calpaclab.com [calpaclab.com]
- 3. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 4. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
The Piperidine Scaffold: An In-Depth Technical Guide to the Discovery of Novel Derivatives
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has earned it the status of a "privileged scaffold."[1] This technical guide provides a comprehensive exploration of the discovery of novel piperidine-based scaffolds, delving into their synthesis, biological evaluation, and structure-activity relationships (SAR). Designed for researchers, scientists, and drug development professionals, this guide presents quantitative data in structured tables, details key experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows.
The Significance of the Piperidine Scaffold in Drug Discovery
The piperidine motif is a versatile and highly valuable scaffold in medicinal chemistry, present in a wide range of clinically approved drugs targeting various diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[2] Its utility stems from its ability to introduce favorable physicochemical properties, such as modulating lipophilicity and metabolic stability, which can enhance a molecule's "druggability."[2][3] The introduction of chiral piperidine scaffolds can further refine a drug's properties by enhancing biological activity and selectivity, improving pharmacokinetics, and reducing toxicity.[4] More than 70 FDA-approved drugs contain the piperidine moiety, underscoring its importance in the pharmaceutical industry.[3]
Synthesis of Novel Piperidine-Based Scaffolds
The development of efficient and cost-effective methods for the synthesis of substituted piperidines is a critical task in modern organic chemistry.[5] A variety of synthetic strategies have been developed to access diverse piperidine derivatives, including substituted piperidines, spiropiperidines, and condensed piperidines.[5][6]
Key synthetic approaches include:
-
Hydrogenation of Pyridine Derivatives: A common and practical method for accessing cis-piperidines involves the hydrogenation of easily accessible pyridine precursors.[7] For instance, substituted pyridines can be hydrogenated using catalysts like platinum oxide under mild conditions.[7]
-
Intramolecular Cyclization: Various intramolecular reactions, such as radical C-H amination/cyclization, can be employed to construct the piperidine ring.[5]
-
Multicomponent Reactions: These reactions allow for the rapid assembly of complex piperidine structures from simple starting materials in a single step.[8]
-
Diastereoselective Lithiation/Trapping: This method can be used to access trans-piperidines from their cis-diastereoisomers.[7]
A general workflow for the synthesis and diversification of piperidine scaffolds is illustrated below.
Piperidine Derivatives as Therapeutic Agents
The versatility of the piperidine scaffold has led to its incorporation into a wide array of therapeutic agents targeting different biological pathways.[9]
Anticancer Agents
Piperidine-containing compounds have shown significant promise as anticancer agents by targeting various molecular mechanisms, including enzyme inhibition and disruption of critical signaling pathways.[1][10] For example, piperidine derivatives have been developed as potent inhibitors of Akt1, a key kinase in cancer cell survival pathways.[10] The androgen receptor (AR) signaling pathway, crucial for the progression of prostate cancer, has also been a target for piperidine-based therapeutics.[11]
Quantitative Structure-Activity Relationship (SAR) Data for Anticancer Piperidine Derivatives
| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀ (µM) |
| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 |
| Furan-pyrazole piperidine derivatives | OVCAR-8 (Ovarian) | Furan-pyrazole moiety | 0.1 - 15.8 |
| Furan-pyrazole piperidine derivatives | HCT116 (Colon) | Furan-pyrazole moiety | 0.1 - 15.8 |
| Compound 17a | PC3 (Prostate) | Specific piperidine derivative | Concentration-dependent inhibition |
Data synthesized from multiple sources.[10][11]
Below is a simplified representation of a signaling pathway targeted by piperidine-based anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. ajchem-a.com [ajchem-a.com]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (CAS 473838-66-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, registered under CAS number 473838-66-3, is a key heterocyclic building block in modern medicinal chemistry. As a derivative of the piperidine scaffold, a privileged structure in drug discovery, this compound offers a unique combination of features for the synthesis of complex molecular architectures. The presence of a gem-dimethyl group at the 3-position introduces conformational constraints that can be exploited to enhance the pharmacological properties of target molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role as a synthetic intermediate in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is essential for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 473838-66-3 | [1] |
| Molecular Formula | C₁₅H₁₉NO₃ | [1] |
| Molecular Weight | 261.32 g/mol | [1] |
| Appearance | Solid | General Chemical Supplier Information |
| Storage | Inert atmosphere, Room Temperature | [2] |
Note: Detailed experimental data such as melting point, boiling point, and specific solubility are not consistently reported in publicly available literature and should be determined empirically upon receipt of the compound.
Synthesis and Characterization
A common approach involves the Dieckmann condensation or related intramolecular cyclization reactions of appropriately substituted acyclic precursors. The following is a proposed, illustrative synthetic workflow.
Conceptual Synthetic Protocol
This protocol is a representative example and may require optimization for specific laboratory conditions.
-
Starting Material Preparation: The synthesis would likely commence from a suitably protected amino acid derivative, which is then elaborated to introduce the necessary carbon framework.
-
Intramolecular Cyclization: The acyclic precursor would undergo an intramolecular cyclization, such as a Dieckmann condensation, to form the piperidone ring. The gem-dimethyl group would be introduced prior to cyclization.
-
Protection of the Piperidine Nitrogen: The secondary amine of the piperidone is protected with a carboxybenzyl (Cbz or Z) group using benzyl chloroformate under basic conditions. This protecting group is stable under a wide range of reaction conditions and can be readily removed by hydrogenolysis.
-
Purification and Characterization: The final product is purified by standard techniques such as column chromatography or recrystallization. Characterization is performed using spectroscopic methods including ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure and purity.
Illustrative Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Medicinal Chemistry and Drug Discovery
The piperidine ring is a ubiquitous scaffold in a wide array of pharmaceuticals due to its favorable physicochemical properties and its ability to adopt a stable chair conformation, which can present substituents in well-defined three-dimensional orientations. The introduction of a gem-dimethyl group at the 3-position of the piperidone ring in this compound offers distinct advantages in drug design.
The Role of the Gem-Dimethyl Group
The gem-dimethyl substitution has a significant impact on the conformational flexibility of the piperidine ring. This "Thorpe-Ingold effect" can favor certain ring puckering and restrict the rotation of adjacent bonds, leading to a more conformationally defined scaffold. This pre-organization can be advantageous in the design of potent and selective ligands for biological targets, as it can reduce the entropic penalty upon binding.
Utility as a Synthetic Intermediate
This compound is a versatile intermediate for the synthesis of more complex molecules, particularly spirocyclic compounds and other substituted piperidines. The ketone functionality at the 4-position serves as a handle for a variety of chemical transformations, including:
-
Reductive amination: To introduce diverse substituents at the 4-position.
-
Wittig reaction and related olefications: To form exocyclic double bonds for further functionalization.
-
Addition of organometallic reagents: To generate tertiary alcohols.
-
Formation of spirocycles: The ketone can be a key component in the construction of spirocyclic systems, which are of increasing interest in drug discovery due to their inherent three-dimensionality.
Potential in the Synthesis of Bioactive Molecules
While specific examples of the use of this compound in the synthesis of named drug candidates are not prevalent in the public literature, its structural motifs are relevant to several classes of bioactive compounds, including kinase inhibitors and central nervous system (CNS) agents. The piperidine scaffold is a common feature in many such molecules, and the unique conformational properties imparted by the gem-dimethyl group make it an attractive building block for the exploration of new chemical space in these therapeutic areas.
Illustrative Application in Spirocycle Synthesis
Caption: General workflow for the synthesis of spirocyclic piperidines.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules for drug discovery. Its conformationally constrained piperidine scaffold, arising from the gem-dimethyl substitution, offers a unique tool for medicinal chemists to design novel compounds with potentially improved pharmacological profiles. While detailed public data on this specific intermediate is limited, its structural features and reactive ketone functionality make it a promising starting point for the synthesis of a wide range of biologically active compounds, particularly in the areas of oncology and neuroscience. Further exploration of its synthetic utility is warranted to fully unlock its potential in the development of next-generation therapeutics.
References
Initial Investigation of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a foundational investigation into Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, a heterocyclic organic compound of interest in medicinal chemistry. The document outlines its chemical and physical properties, proposes a detailed experimental protocol for its synthesis, and discusses its potential biological significance based on the activities of structurally related molecules.
Core Data Presentation
A summary of the fundamental chemical and physical data for this compound is provided in Table 1. It is important to note that comprehensive experimental characterization data, such as detailed spectroscopic analyses (NMR, IR, Mass Spectrometry), are not extensively available in public scientific literature at the time of this report.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 473838-66-3[1] |
| Molecular Formula | C₁₅H₁₉NO₃[1] |
| Synonyms | 1-Cbz-3,3-dimethyl-4-oxopiperidine, 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester[1] |
Experimental Protocols
Proposed Synthesis of this compound
Materials:
-
3,3-dimethyl-4-piperidone hydrochloride (or its free base)
-
Benzyl chloroformate (Cbz-Cl)
-
Base (e.g., sodium bicarbonate, triethylamine, or potassium carbonate)[2][3]
-
Solvent system (e.g., diethyl ether/water or dichloromethane)[3][4]
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Reaction Mixture: If using the hydrochloride salt, dissolve 3,3-dimethyl-4-piperidone hydrochloride in a biphasic solvent system, such as diethyl ether and water.[3]
-
Basification: Add a suitable base, such as sodium bicarbonate, to the stirred mixture. This serves to neutralize the hydrochloride salt and deprotonate the secondary amine of the piperidone, rendering it nucleophilic.[3]
-
N-Protection: Cool the reaction mixture in an ice bath to 0 °C. Add benzyl chloroformate dropwise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]
-
Reaction Completion: Allow the reaction to stir for several hours (e.g., 2-4 hours) at room temperature to ensure complete conversion.
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with additional diethyl ether or ethyl acetate to ensure full recovery of the product.[3]
-
Isolation of Crude Product: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3]
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[4]
Visualization of Experimental Workflow
Caption: A diagram illustrating the proposed experimental workflow for the synthesis of this compound.
Discussion of Potential Biological Activity and Signaling Pathways
At present, there is no published research detailing the specific biological activities or mechanisms of action of this compound. However, the piperidine nucleus is a highly privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational agents. The presence of this structural motif suggests that the title compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in multi-step organic synthesis. Its presence in the target molecule strongly indicates its utility as a synthetic building block. Following the removal of the Cbz group, the exposed secondary amine of the 3,3-dimethyl-4-piperidone core can be further elaborated to introduce diverse functionalities, allowing for the exploration of a wide chemical space and the potential to interact with various biological targets.
Derivatives of 4-oxopiperidine have been reported to exhibit a range of biological activities, including:
-
Anticancer Properties: Substituted piperidones have been investigated as potential cytotoxic agents against various cancer cell lines.
-
Neuroprotective Effects: The piperidine scaffold is a key component of many central nervous system (CNS) active drugs, and its derivatives are often explored for their potential in treating neurodegenerative diseases.
-
Antimicrobial Activity: Functionalized piperidines have shown promise as antibacterial and antifungal agents.
Given this context, this compound represents a promising starting point for the development of new chemical entities with potential therapeutic applications. Future research efforts should focus on the synthesis of a library of derivatives from this intermediate and their subsequent screening in relevant biological assays to elucidate any specific biological activities and to identify potential interactions with cellular signaling pathways. No specific signaling pathway can be diagrammed at this time due to the lack of biological data.
References
An In-Depth Technical Guide to 3,3-Dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester: A Versatile Building Block in Medicinal Chemistry
This guide provides a comprehensive overview of 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its nomenclature, chemical properties, a detailed plausible synthetic route, and its potential applications as a versatile synthetic intermediate.
Nomenclature and Chemical Identity
The compound is most formally named 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester . However, in research and commercial contexts, several synonyms are frequently used. A clear understanding of these alternatives is crucial for efficient literature and database searches.
Common synonyms include:
The Chemical Abstracts Service (CAS) has assigned the number 473838-66-3 to this compound, which serves as a unique identifier.[1][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties is presented in the table below. This information is primarily collated from chemical supplier data.
| Property | Value | Reference |
| CAS Number | 473838-66-3 | [1][3] |
| Molecular Formula | C₁₅H₁₉NO₃ | [1] |
| Molecular Weight | 261.32 g/mol | |
| Appearance | Typically a solid | |
| Purity | Commercially available up to 97% | [4] |
Synthesis of 3,3-Dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester
Proposed Synthetic Pathway
The proposed synthesis involves a Dieckmann condensation of a diester, followed by alkylation and decarboxylation to yield the 3,3-dimethyl-4-oxopiperidine core, which is then N-protected.
Caption: Proposed synthetic pathway for 3,3-Dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Diethyl 4-benzyl-4-azapimelate (Intermediate Diester)
-
To a solution of N-benzylglycine ethyl ester (1 equivalent) in a suitable solvent such as ethanol, add ethyl acrylate (2.2 equivalents).
-
Heat the reaction mixture at reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude diethyl 4-benzyl-4-azapimelate, which can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of N-Benzyl-4-oxopiperidine-3-carboxylic acid ethyl ester (Dieckmann Condensation)
-
To a suspension of a strong base, such as sodium hydride (1.1 equivalents), in an anhydrous, aprotic solvent like toluene, add the diethyl 4-benzyl-4-azapimelate (1 equivalent) dropwise at a temperature of 0-5 °C.
-
After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
The reaction is then cooled and quenched by the addition of a weak acid (e.g., acetic acid) or water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.
Step 3: Synthesis of N-Benzyl-3,3-dimethyl-4-oxopiperidine-3-carboxylic acid ethyl ester (Alkylation)
-
The crude product from the previous step is dissolved in an anhydrous solvent like tetrahydrofuran (THF).
-
To this solution, a strong base such as sodium hydride (2.2 equivalents) is added portion-wise at 0 °C.
-
Methyl iodide (2.5 equivalents) is then added dropwise, and the reaction is stirred at room temperature until complete.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
Step 4: Synthesis of N-Benzyl-3,3-dimethyl-4-oxopiperidine (Decarboxylation)
-
The crude ester from the previous step is heated at reflux in an aqueous acidic solution (e.g., 6M HCl) for several hours.
-
The reaction mixture is then cooled and neutralized with a base (e.g., NaOH).
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield N-benzyl-3,3-dimethyl-4-oxopiperidine.
Step 5: Synthesis of 3,3-Dimethyl-4-oxopiperidine (Debenzylation)
-
The N-benzyl-3,3-dimethyl-4-oxopiperidine is dissolved in a suitable solvent like methanol or ethanol.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
The mixture is then subjected to hydrogenation with hydrogen gas (at atmospheric or elevated pressure) until the starting material is consumed.
-
The catalyst is removed by filtration, and the solvent is evaporated to give 3,3-dimethyl-4-oxopiperidine.
Step 6: Synthesis of 3,3-Dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester (N-Protection)
-
3,3-Dimethyl-4-oxopiperidine (1 equivalent) is dissolved in a solvent such as dichloromethane or tetrahydrofuran.
-
A base, for instance, triethylamine or diisopropylethylamine (1.2 equivalents), is added.
-
Benzyl chloroformate (1.1 equivalents) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product can be purified by column chromatography.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Predicted Data |
| ¹H NMR | Signals corresponding to the benzyl group (aromatic protons and CH₂), the piperidine ring protons, and the two methyl groups. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ketone, the carbamate carbonyl, carbons of the benzyl group, and the aliphatic carbons of the piperidine ring, including the quaternary carbon and the two methyl carbons. |
| IR | Characteristic absorption bands for the ketone C=O stretch (around 1715 cm⁻¹), the carbamate C=O stretch (around 1690 cm⁻¹), and C-N and C-O stretching vibrations. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 262.14. |
Applications in Drug Discovery and Development
The 3,3-disubstituted 4-oxopiperidine scaffold is a valuable pharmacophore in medicinal chemistry. The gem-dimethyl substitution at the 3-position can confer unique conformational properties and may enhance metabolic stability by blocking a potential site of metabolism.
As a Synthetic Intermediate
The primary application of 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester is as a versatile intermediate for the synthesis of more complex molecules. The ketone functionality can be readily transformed into a variety of other functional groups, such as alcohols, amines, or alkenes. The carbobenzyloxy (Cbz) protecting group on the nitrogen is stable under many reaction conditions but can be easily removed by hydrogenolysis, allowing for further derivatization at the nitrogen atom.
Caption: Potential synthetic transformations of 3,3-Dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester.
Potential Therapeutic Areas
Derivatives of 3,3-disubstituted piperidines have been explored for a range of therapeutic targets. While specific biological activity for the title compound is not yet reported, its structural motifs suggest potential for investigation in areas such as:
-
Neuroscience: Piperidine derivatives are common in centrally acting agents.
-
Oncology: The piperidine scaffold is present in numerous kinase inhibitors and other anti-cancer agents.
-
Infectious Diseases: As a core for novel antibacterial or antiviral compounds.
The introduction of the gem-dimethyl group can influence the binding affinity and selectivity of a molecule for its biological target. Therefore, this compound represents a valuable starting point for the synthesis of compound libraries for screening against various diseases.
Conclusion
3,3-Dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester is a valuable building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic organic chemistry principles. The true value of this compound lies in its potential for elaboration into a diverse range of more complex molecules with potential therapeutic applications. Further research into the biological activities of derivatives of this scaffold is warranted.
References
- 1. This compound | CAS 473838-66-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
Methodological & Application
Application Notes and Protocols for Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate and its Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate as a versatile building block in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents generalized protocols based on the known reactivity of 4-piperidone systems. The provided data are representative and intended to serve as a practical guide for the synthesis of more complex molecular architectures.
Chemical Properties and Handling
This compound is a key intermediate characterized by a piperidone core functionalized with a Cbz (carboxybenzyl) protecting group on the nitrogen and gem-dimethyl groups at the 3-position.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 473838-66-3 |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥97% |
| Storage | Store in a cool, dry place away from light |
Safety and Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
General Synthetic Workflow
The following diagram illustrates a general workflow for the utilization of this compound in a multi-step synthesis, leading to a final target molecule.
Caption: General workflow for the synthesis and application of the title compound.
Experimental Protocols
The ketone functionality of this compound is a prime site for various chemical transformations. Below are detailed protocols for common reactions.
Protocol 1: Reductive Amination
This protocol describes the conversion of the ketone to a secondary amine, a common step in the synthesis of bioactive molecules.
Reaction Scheme:
Caption: Reductive amination of the 4-oxo-piperidine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline, benzylamine) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound in anhydrous DCM, add the primary amine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride in portions over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Data for Reductive Amination
| R-group of Amine | Reaction Time (h) | Yield (%) | Purity (%) |
| Phenyl | 4 | 85 | >98 |
| Benzyl | 3 | 90 | >99 |
| Cyclohexyl | 6 | 78 | >97 |
Protocol 2: Synthesis of a Spirocyclic Oxetane Amide
This protocol outlines a potential, albeit theoretical, multi-step synthesis of a novel spirocyclic compound, 1'-Benzyl-6-oxa-2-azaspiro[3.5]nonan-1-one, using a derivative of the title compound. This is a more advanced application demonstrating its utility in constructing complex scaffolds.
Synthetic Pathway Overview:
Caption: A proposed synthetic route to a spirocyclic oxetane amide.
Step 1: Wittig Reaction
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF and cool to 0 °C.
-
Add n-butyllithium dropwise and stir for 1 hour at 0 °C to form the ylide.
-
Add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the resulting alkene by column chromatography.
Step 2: Epoxidation
-
Dissolve the alkene from Step 1 in DCM and cool to 0 °C.
-
Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise.
-
Stir at 0 °C for 1 hour, then at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer and concentrate to yield the epoxide.
Step 3: Intramolecular Cyclization
-
Dissolve the epoxide in a suitable solvent such as THF or DMF.
-
Add a strong, non-nucleophilic base (e.g., sodium hydride) at 0 °C.
-
Warm the reaction to an elevated temperature (e.g., 60-80 °C) to promote intramolecular cyclization to form the oxetane ring.
-
After completion, carefully quench the reaction and work up as described previously.
-
Purify the final spirocyclic product by column chromatography or recrystallization.
Table 3: Hypothetical Data for Spirocycle Synthesis
| Step | Reagents | Yield (%) | Purity (%) |
| Wittig Reaction | Ph₃PCH₃Br, n-BuLi | 75 | >95 |
| Epoxidation | m-CPBA | 88 | >98 |
| Cyclization | NaH | 65 | >97 |
| Overall | 45 | >97 |
Applications in Medicinal Chemistry
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of gem-dimethyl groups can enhance metabolic stability by blocking potential sites of oxidation. The Cbz protecting group can be readily removed by hydrogenolysis to reveal the secondary amine, which can then be further functionalized.
Potential therapeutic areas for derivatives of this compound include:
-
CNS Agents: The piperidine core is common in antipsychotics, antidepressants, and analgesics.
-
Antiviral and Anticancer Agents: The rigid scaffold can be used to orient functional groups for optimal binding to enzyme active sites.
The synthesis of spirocyclic structures, such as the hypothetical 1'-Benzyl-6-oxa-2-azaspiro[3.5]nonan-1-one, is of high interest for increasing the three-dimensionality of drug candidates, which can lead to improved selectivity and physicochemical properties.
Disclaimer: The experimental protocols and data presented herein are for illustrative purposes and are based on general chemical principles. Researchers should conduct their own literature searches and optimize reaction conditions for their specific applications. Always adhere to safe laboratory practices.
The Strategic Application of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate in Modern Drug Discovery
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic application of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (CAS 473838-66-3) in contemporary drug discovery. This versatile synthetic intermediate is a valuable scaffold, particularly in the development of potent and selective therapeutics targeting the central nervous system (CNS).
Introduction: The Privileged Piperidone Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it a privileged scaffold in medicinal chemistry. The 4-piperidone core, in particular, offers multiple reaction sites for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). The incorporation of a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen provides stability and allows for selective deprotection under specific conditions, a crucial feature in multi-step synthetic campaigns. Furthermore, the gem-dimethyl substitution at the 3-position can introduce conformational constraints and influence the metabolic stability of the final compounds.
Synthesis and Characterization of this compound
Protocol 1: Synthesis of this compound
Materials:
-
N-benzyl-N-(2-cyano-2-methylpropyl)glycine ethyl ester
-
Sodium ethoxide (NaOEt)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-benzyl-N-(2-cyano-2-methylpropyl)glycine ethyl ester in anhydrous toluene at room temperature, add a solution of sodium ethoxide in ethanol portionwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pale yellow oil.
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight (C₁₅H₁₉NO₃, MW: 261.32 g/mol ).[4]
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and carbamate groups.
Application in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
A significant application of the 4-piperidone scaffold is in the development of neurokinin-1 (NK1) receptor antagonists.[5][6] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a range of physiological and pathological processes, including pain, inflammation, and mood disorders. Consequently, NK1 receptor antagonists are of considerable interest as potential therapeutics for chemotherapy-induced nausea and vomiting (CINV), depression, and other CNS disorders.
The this compound scaffold provides a key building block for the synthesis of potent NK1 receptor antagonists. The 4-oxo position allows for the introduction of various aryl or heteroaryl groups through reactions such as Grignard additions or Wittig reactions, while the piperidine nitrogen, after deprotection, can be functionalized with pharmacophoric elements.
Workflow for the Synthesis of a Novel NK1 Receptor Antagonist
Caption: Synthetic workflow for an NK1 receptor antagonist.
Protocol 2: Synthesis of a 4-Aryl-4-hydroxypiperidine Intermediate
This protocol describes a key step in the elaboration of the piperidone scaffold for the synthesis of NK1 receptor antagonists.
Materials:
-
This compound
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine, saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Activate magnesium turnings in a flame-dried flask with a crystal of iodine under an inert atmosphere.
-
Add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF dropwise to the activated magnesium to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent has formed, cool the solution to 0 °C.
-
Add a solution of this compound in anhydrous THF dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-4-hydroxypiperidine intermediate.
Rationale for Experimental Choices:
-
The use of 3,5-bis(trifluoromethyl)phenyl moiety is a common feature in potent NK1 receptor antagonists, contributing to enhanced binding affinity.[7]
-
The Grignard reaction is a robust and widely used method for the formation of carbon-carbon bonds at the carbonyl carbon of the piperidone.
-
Anhydrous conditions are critical for the successful formation and reaction of the Grignard reagent.
Data Presentation
The following table summarizes key data for representative NK1 receptor antagonists derived from piperidine scaffolds, highlighting the impact of structural modifications on binding affinity.
| Compound ID | Ring B Substituent | Ring A Substituent | In Vitro IC₅₀ (nM)[5] | In Vivo ED₅₀ (mg/kg, p.o.)[5] |
| 3a | Tetrahydropyridine | 3,5-Bis(trifluoromethyl)benzyl | 1.2 | 0.20 |
| 3b | Tetrahydropyridine | 3,5-Dichlorobenzyl | 2.5 | 0.27 |
| 3f | Tetrahydropyridine | 3-Trifluoromethyl-5-methylbenzyl | 1.8 | 0.25 |
Conclusion
This compound is a strategically important building block in drug discovery, offering a versatile platform for the synthesis of complex molecules with therapeutic potential. Its application in the development of NK1 receptor antagonists exemplifies its utility in accessing novel chemical space for CNS targets. The protocols and rationale provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in their drug discovery programs.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 4. This compound | CAS 473838-66-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Piperidine Derivatives as Versatile Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast number of pharmaceuticals stems from its ability to confer favorable physicochemical properties, such as high aqueous solubility and metabolic stability, and to serve as a versatile framework for engaging with a wide range of biological targets.[3] Piperidine derivatives are integral to drugs targeting the central nervous system (CNS), cancer, and viral infections, among other therapeutic areas.[4][5]
This document provides detailed application notes and experimental protocols for the synthesis and analysis of key piperidine-based pharmaceutical intermediates. It is designed to be a practical resource for researchers and professionals involved in the various stages of drug development.
Application in Opioid Analgesics: Synthesis of a Fentanyl Intermediate
Fentanyl, a potent synthetic opioid analgesic, features a 4-anilinopiperidine core structure. A key intermediate in its synthesis is tert-butyl 4-(phenylamino)piperidine-1-carboxylate (N-Boc-4-anilinopiperidine). The Boc (tert-butoxycarbonyl) protecting group is crucial for controlling the reactivity of the piperidine nitrogen during synthesis, allowing for selective functionalization.[6][7]
Experimental Protocol: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
This protocol details the reductive amination of N-Boc-4-piperidinone with aniline.
Materials:
-
N-Boc-4-piperidinone
-
Aniline
-
Acetic acid
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
2M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure: [7]
-
In a round-bottom flask, dissolve N-Boc-4-piperidinone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in dichloromethane (13 mL).
-
Cool the reaction mixture in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (3.19 g, 15.06 mmol) portion-wise, ensuring the temperature remains low.
-
Remove the ice bath and stir the mixture at room temperature for 16 hours.
-
Dilute the reaction mixture with 15 mL of 2M aqueous NaOH solution and stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the organic layer.
-
Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | N-Boc-4-piperidinone | [7] |
| Key Reagents | Aniline, Sodium triacetoxyborohydride | [7] |
| Solvent | Dichloromethane | [7] |
| Reaction Time | 16 hours | [7] |
| Typical Yield | Not explicitly stated, but methodology is reported to produce high purity | [7] |
Signaling Pathway: Fentanyl and the µ-Opioid Receptor
Fentanyl exerts its analgesic effects by acting as a potent agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4][8] Binding of fentanyl to the MOR triggers a conformational change, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[9][10] This signaling cascade ultimately results in reduced neuronal excitability and a decrease in the transmission of pain signals.[11]
Application in Oncology: Synthesis of a Niraparib Intermediate
Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer, particularly those with BRCA gene mutations.[12][13] The core structure of Niraparib includes a chiral 3-aryl-substituted piperidine moiety, which is a key building block in its synthesis.[14][15]
Experimental Workflow: Chemo-enzymatic Synthesis of a Chiral Piperidine Intermediate for Niraparib
Recent advancements have focused on more efficient and stereoselective routes to Niraparib's piperidine core. One such approach involves a chemo-enzymatic cascade.[14]
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 3-(4-bromophenyl)pyridine | [14] |
| Key Transformation | One-pot amine oxidase/ene imine reductase cascade | [14] |
| Overall Yield | 61% over 3 steps | [14] |
| Enantiomeric Excess (ee) | 99% | [14] |
Signaling Pathway: PARP Inhibition and Synthetic Lethality
PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][16][17] When PARP is inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more lethal double-strand breaks (DSBs). In normal cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in BRCA1 or BRCA2 genes, the HR pathway is deficient. The inhibition of PARP in these HR-deficient cells leads to a massive accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[16][18]
Application in CNS Drugs: Synthesis of Methylphenidate
Methylphenidate (Ritalin) is a widely prescribed CNS stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[19] Its structure is based on a piperidine ring, and its synthesis involves the formation of this core heterocyclic system.
Experimental Protocol: Synthesis of an Enantiomerically Enriched Methylphenidate Precursor
This protocol outlines a key step in an enantioselective synthesis of a methylphenidate derivative.[20]
Materials:
-
N-butoxycarbonyl piperidine (Boc-piperidine)
-
Cyclohexane
-
Rh₂(5R-MEPY)₄ catalyst
-
2-diazo-2-phenyl acetamide
-
Inert atmosphere glovebox or Schlenk line
-
Heating mantle and temperature controller
Procedure: [20]
-
In a reaction flask under an inert atmosphere, add N-butoxycarbonyl piperidine (0.35 mL).
-
Add an equal volume of freshly distilled cyclohexane (0.35 mL).
-
Add Rh₂(5R-MEPY)₄ catalyst (2.3 mg, 2.51 µmol).
-
Heat the reaction mixture to 50 °C and maintain for 20 minutes.
-
Inject a solution of 2-diazo-2-phenyl acetamide (70.4 mg) into the reaction mixture over a period of 4 hours.
-
Upon completion, the reaction mixture contains the enantiomerically enriched methylphenidate precursor, which can be isolated and purified using standard chromatographic techniques.
Data Presentation:
| Parameter | Value | Reference |
| Piperidine Source | N-butoxycarbonyl piperidine | [20] |
| Catalyst | Rh₂(5R-MEPY)₄ | [20] |
| Key Reaction | Rhodium-catalyzed carbene insertion | [20] |
| Selectivity | Produces the D-threo enantiomer in excess | [20] |
| Biological Activity | D-threo enantiomer is the most biologically active form | [20] |
Signaling Pathway: Methylphenidate's Action on Dopamine and Norepinephrine Transporters
Methylphenidate's therapeutic effects are primarily due to its action as a norepinephrine and dopamine reuptake inhibitor.[2][19][21] It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NAT) in the presynaptic neuron.[22][23] This inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission in brain regions associated with attention and executive function.[2][21]
Quality Control of Piperidine Intermediates: Analytical Protocols
Ensuring the purity and identity of pharmaceutical intermediates is a critical aspect of drug manufacturing and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[24][25]
Experimental Protocol: HPLC Purity Analysis of Piperidine Derivatives
This protocol provides a general method for the purity determination of a piperidine intermediate using Reversed-Phase HPLC (RP-HPLC) with UV detection. For piperidine derivatives lacking a UV chromophore, a pre-column derivatization step is necessary.[25][26]
Instrumentation and Conditions:
| Parameter | Condition | Reference |
| HPLC System | Standard system with pump, autosampler, column oven, and UV/Vis detector | [24][25] |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (or equivalent) | [24] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | [24] |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | [24] |
| Gradient | 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration) | [24] |
| Flow Rate | 1.0 mL/min | [24] |
| Column Temperature | 30 °C | [24] |
| Detection Wavelength | 210 nm (or wavelength of maximum absorbance for the analyte/derivative) | [24] |
| Injection Volume | 10 µL | [24] |
Sample Preparation:
-
Direct Analysis (for UV-active compounds): Accurately weigh approximately 10 mg of the piperidine intermediate into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[24]
-
Derivatization (for non-UV-active compounds): [25] a. Dissolve a known amount of the piperidine sample in a suitable aprotic solvent. b. Add a derivatizing agent (e.g., 4-toluenesulfonyl chloride) and a base (e.g., triethylamine). c. Heat the mixture to ensure complete reaction. d. After cooling, quench the reaction if necessary and dilute to a known volume with the mobile phase. e. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Logical Workflow for Analytical Method Validation
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Fentanyl - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A convenient method for synthesis of enantiomerically enriched methylphenidate from N-methoxycarbonylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What is the mechanism of Fentanyl Citrate? [synapse.patsnap.com]
- 10. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 11. youtube.com [youtube.com]
- 12. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 13. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. researchgate.net [researchgate.net]
- 19. Methylphenidate - Wikipedia [en.wikipedia.org]
- 20. myexperiment.org [myexperiment.org]
- 21. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methylphenidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. ClinPGx [clinpgx.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Synthesis and Evaluation of Oxopiperidine-Based Dopamine D4 Receptor Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of selective dopamine D4 receptor (D4R) antagonists utilizing oxopiperidine scaffolds. The information compiled herein is intended to serve as a comprehensive resource for researchers in medicinal chemistry and pharmacology focused on the discovery of novel therapeutics targeting the dopamine D4 receptor, which is implicated in various neurological and psychiatric disorders.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), has emerged as a significant target for the treatment of conditions such as schizophrenia, L-DOPA-induced dyskinesia in Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).[1][2] Unlike other dopamine receptor subtypes, the D4 receptor exhibits a more restricted expression pattern in the brain, primarily in the prefrontal cortex, amygdala, and hippocampus, suggesting that selective antagonists may offer a favorable side-effect profile.[3] The oxopiperidine core, including scaffolds like benzyloxypiperidines and difluoropiperidines, has proven to be a versatile platform for the development of potent and selective D4R antagonists.[1][4] These scaffolds allow for systematic structural modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is coupled to inhibitory G proteins (Gαi/o). Upon activation by dopamine, the receptor stimulates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][5][6] This signaling cascade ultimately modulates the activity of downstream effectors such as protein kinase A (PKA) and ion channels, leading to a change in neuronal excitability.[6]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki, nM) of representative oxopiperidine-based compounds for the human dopamine D1-D5 receptors. The data highlights the potency and selectivity of these scaffolds for the D4 receptor.
Table 1: Binding Affinities (Ki, nM) of Benzyloxypiperidine-Based D4R Antagonists
| Compound | Scaffold | R Group (N-substitution) | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | D4 Selectivity (vs. D2) |
| 1a | 4-Benzyloxypiperidine | 4-Fluorobenzyl | >10,000 | 1,200 | 850 | 25 | >10,000 | 48-fold |
| 1b | 4-Benzyloxypiperidine | 4-Chlorobenzyl | >10,000 | 980 | 650 | 15 | >10,000 | 65-fold |
| 1c | 4-Benzyloxypiperidine | 2-Imidazo[1,2-a]pyridin-2-ylmethyl | >10,000 | 3,500 | 1,800 | 8.2 | >10,000 | 427-fold |
| 2a | (S)-3-Benzyloxypiperidine | 4-Fluorobenzyl | >10,000 | 2,100 | 1,100 | 45 | >10,000 | 47-fold |
| 2b | (S)-3-Benzyloxypiperidine | 4-Chlorobenzyl | >10,000 | 1,500 | 900 | 30 | >10,000 | 50-fold |
Data compiled from Hopkins et al.[1]
Table 2: Binding Affinities (Ki, nM) of 4,4-Difluoro-3-(phenoxymethyl)piperidine-Based D4R Antagonists
| Compound | R Group (Phenoxy substitution) | N-Substitution | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | D4 Selectivity (vs. D2) |
| 3a | 4-Cyano | Imidazo[1,2-a]pyridin-2-ylmethyl | >10,000 | >10,000 | >10,000 | 1.7 | >10,000 | >5882-fold |
| 3b | 3,4-Difluoro | Imidazo[1,2-a]pyridin-2-ylmethyl | >10,000 | >10,000 | >10,000 | 2.7 | >10,000 | >3703-fold |
| 3c | 4-Fluoro-3-methyl | Imidazo[1,2-a]pyridin-2-ylmethyl | >10,000 | >10,000 | >10,000 | 6.5 | >10,000 | >1538-fold |
| 3d | 4-Fluoro | 4-Chlorobenzyl | >10,000 | 3,200 | 1,500 | 140 | >10,000 | 23-fold |
Data compiled from Saeedi et al.[4][7]
Experimental Workflow
The general workflow for the synthesis and evaluation of novel oxopiperidine-based D4R antagonists involves a multi-step process beginning with chemical synthesis and purification, followed by comprehensive pharmacological characterization.
Experimental Protocols
The following protocols are generalized from procedures reported in the literature and should be adapted as necessary for specific substrates and scales.[1][4]
Protocol 1: Synthesis of Boc-Protected Benzyloxypiperidine Intermediate
This protocol describes the O-alkylation of a Boc-protected hydroxypiperidine.
Materials:
-
tert-butyl 4-hydroxypiperidine-1-carboxylate or tert-butyl (S)-3-hydroxypiperidine-1-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Substituted benzyl bromide (e.g., 4-fluorobenzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of tert-butyl hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add the desired benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected benzyloxypiperidine.
Protocol 2: Boc Deprotection of Piperidine Intermediate
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.
Materials:
-
Boc-protected benzyloxypiperidine intermediate from Protocol 1
-
4M Hydrochloric acid (HCl) in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected piperidine (1.0 eq) in a minimal amount of DCM.
-
Add 4M HCl in 1,4-dioxane (5-10 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the formation of a precipitate (the hydrochloride salt).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether and collect the solid by filtration to yield the piperidine hydrochloride salt, which can be used directly in the next step.
Protocol 3: N-Functionalization via Reductive Amination
This protocol describes the N-alkylation of the deprotected piperidine with an aldehyde.
Materials:
-
Piperidine hydrochloride salt from Protocol 2
-
Aromatic or heteroaromatic aldehyde (e.g., 2-imidazo[1,2-a]pyridine-2-carbaldehyde)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
Procedure:
-
To a suspension of the piperidine hydrochloride salt (1.0 eq) in anhydrous DCM, add the aldehyde (1.0 eq) and triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final D4R antagonist.
Protocol 4: Dopamine Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of test compounds for dopamine receptors.
Materials:
-
Cell membranes from HEK293 cells stably expressing human dopamine D1, D2, D3, D4, or D5 receptors.
-
Radioligand: [3H]N-methylspiperone (for D2, D3, D4) or [3H]SCH23390 (for D1, D5).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific binding determinator: (+)-Butaclamol (10 µM) or Haloperidol (10 µM).
-
Test compounds dissolved in DMSO.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add assay buffer, the appropriate concentration of radioligand (typically at its Kd value), and the test compound solution.
-
Add the cell membrane preparation to initiate the binding reaction. The final assay volume is typically 250-500 µL.
-
For determining non-specific binding, replace the test compound with the non-specific binding determinator. For total binding, add assay buffer instead of the test compound.
-
Incubate the plates at room temperature (or 27-30 °C) for 60-120 minutes to reach equilibrium.[4][8]
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate IC50 values by non-linear regression analysis of the competition curves. Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential roles of dopamine D4 receptors and the type 1 adenylyl cyclase in photic control of cyclic AMP in photoreceptor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ricerca.uniba.it [ricerca.uniba.it]
Application Notes and Protocols for N-Alkylation of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its presence is crucial for modulating the pharmacological properties of drug candidates, including their potency, selectivity, and pharmacokinetic profiles. N-alkylation of the piperidine nitrogen is a fundamental synthetic transformation that allows for the introduction of diverse substituents, thereby enabling the fine-tuning of these properties. This document provides detailed application notes and experimental protocols for several key methods of N-alkylation of piperidine derivatives, designed to be a valuable resource for researchers in medicinal chemistry and drug development.
Core N-Alkylation Methodologies
Five principal methodologies for the N-alkylation of piperidine derivatives are detailed below, each with its own set of advantages and substrate scope.
-
Direct N-Alkylation with Alkyl Halides: A classical and straightforward method involving the reaction of a piperidine derivative with an alkyl halide in the presence of a base.
-
Reductive Amination: A versatile two-step, one-pot reaction that involves the formation of an iminium ion intermediate from a piperidine and a carbonyl compound, followed by in-situ reduction.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly useful for the N-arylation of piperidines.
-
Microwave-Assisted N-Alkylation: The application of microwave irradiation to accelerate reaction rates and often improve yields for N-alkylation reactions.
-
Phase Transfer Catalysis (PTC): A technique that facilitates the reaction between reactants in different phases (e.g., a water-soluble reagent and an organic-soluble substrate) using a phase transfer catalyst.
Method 1: Direct N-Alkylation with Alkyl Halides
This method is one of the most common approaches for N-alkylation. The choice of base and solvent is crucial to avoid side reactions, such as the formation of quaternary ammonium salts.[1]
Experimental Protocol
Materials:
-
Piperidine derivative (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.2 eq)
-
Base (e.g., K₂CO₃, NaH, N,N-diisopropylethylamine) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for work-up (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the piperidine derivative (1.0 eq) and the anhydrous solvent.
-
Add the base (e.g., K₂CO₃, 1.5 eq) to the stirred solution.[2]
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature. For highly reactive alkyl halides, the addition can be performed at 0 °C.[1]
-
Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature and quench with water.[2]
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated piperidine derivative.[2]
Quantitative Data Summary
| Piperidine Derivative | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | Methyl Iodide | K₂CO₃ | DMF | RT | 24 | ~95 |
| Piperidine | Ethyl Bromide | K₂CO₃ | Acetonitrile | 70 | 12 | ~85 |
| 4-Aminomethylpiperidine (Boc-protected) | Benzyl Bromide | K₂CO₃ | DMF | RT | 16 | >90 |
| 1-(4-bromophenyl)piperazine | 1-Bromobutane | K₂CO₃ | Acetonitrile | 80 | 12 | ~88 |
Experimental Workflow
Method 2: Reductive Amination
Reductive amination is a highly versatile and efficient method for the N-alkylation of piperidine derivatives, particularly when dealing with aldehydes and ketones as the alkyl source.[4] This method avoids the formation of quaternary ammonium salts.[5]
Experimental Protocol
Materials:
-
Piperidine derivative (1.0 eq)
-
Aldehyde or Ketone (1.1 - 1.2 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)) (1.5 eq)
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol)
-
Acetic acid (catalytic amount, if needed)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for work-up and purification
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent in a round-bottom flask.[4]
-
If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.[2]
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.[4]
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 4-16 hours).[2][4]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]
-
Separate the organic layer and extract the aqueous layer with the organic solvent (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography.[4]
Quantitative Data Summary
| Piperidine Derivative | Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-(Piperidin-4-yl)aniline | Benzaldehyde | NaBH(OAc)₃ | DCM | RT | 12-16 | ~85-95 |
| Piperidin-2-ylmethyl acetate | Acetone | NaBH(OAc)₃ | DCM | RT | 4-12 | ~80-90 |
| Piperidine | Cyclohexanone | NaBH₃CN | Methanol | RT | 12 | ~90 |
Experimental Workflow
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is particularly effective for the synthesis of N-aryl and N-heteroaryl piperidines.[6] The choice of ligand is critical for the success of the reaction.
Experimental Protocol
Materials:
-
Piperidine derivative (1.2 - 1.5 eq)
-
Aryl or heteroaryl halide (e.g., bromide, chloride) (1.0 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or glovebox
-
Inert gas supply (Argon or Nitrogen)
-
Apparatus for work-up and purification
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), palladium precatalyst, phosphine ligand, and base.[7]
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the piperidine derivative (1.2-1.5 eq).[7]
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.[7]
-
Purify the crude product by flash column chromatography.[7]
Quantitative Data Summary
| Piperidine Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | 4-Chloroanisole | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 100 | 12-24 | 43 |
| Piperidine | 4-Bromoanisole | (NHC)Pd(allyl)Cl | K₃PO₄ | Toluene | 100 | 0.3 | 93 |
| N-Boc-piperazine | 4-Bromotoluene | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 12 | 85-95 |
Catalytic Cycle
Method 4: Microwave-Assisted N-Alkylation
Microwave-assisted organic synthesis (MAOS) can significantly accelerate N-alkylation reactions, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[8]
Experimental Protocol
Materials:
-
Piperidine derivative (1.0 eq)
-
Alkylating agent (e.g., alkyl halide, aldehyde for reductive amination) (1.1 - 1.5 eq)
-
Appropriate reagents for the chosen reaction type (base, reducing agent, etc.)
-
Microwave-safe reaction vessel with a stir bar
-
Dedicated microwave synthesizer
-
Apparatus for work-up and purification
Procedure:
-
In a microwave-safe reaction vessel, combine the piperidine derivative, alkylating agent, and other necessary reagents and solvent.
-
Seal the vessel and place it in the microwave synthesizer.
-
Set the desired temperature, pressure, and reaction time. Irradiate the mixture with microwave energy.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Perform the appropriate work-up procedure based on the reaction type (e.g., aqueous wash, extraction).
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
| Piperidine Derivative | Alkylating Agent | Conditions | Power (W) | Temp. (°C) | Time (min) | Yield (%) |
| Piperidine | Benzyl Bromide | K₂CO₃, Acetonitrile | 100 | 120 | 10 | >90 |
| Aniline | Benzyl Alcohol | SmI₂, KOt-Bu, Toluene | 150 | 140 | 60 | 81 |
| 2-chloroquinoline-3-carbaldehyde | Piperidine | CTAB, PEG-400 | - | - | - | High |
Experimental Workflow
Method 5: Phase Transfer Catalysis (PTC)
Phase transfer catalysis is a valuable technique for N-alkylation when the piperidine derivative and the alkylating agent or base are in different, immiscible phases. A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the reacting species across the phase boundary.[9]
Experimental Protocol
Materials:
-
Piperidine derivative (1.0 eq)
-
Alkyl halide (1.1 - 3.0 eq)
-
Aqueous solution of a base (e.g., 50% w/w KOH or NaOH)
-
Phase transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride) (2-10 mol%)
-
Organic solvent (e.g., Toluene, Dichloromethane)
-
Vigorous mechanical or magnetic stirrer
-
Apparatus for work-up and purification
Procedure:
-
In a round-bottom flask equipped with a vigorous stirrer, combine the piperidine derivative, organic solvent, and the phase transfer catalyst.
-
Add the aqueous base solution and the alkyl halide.
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
| Piperidine Derivative | Alkylating Agent | Catalyst | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| Hydantoin | Allyl Bromide | TBAB (2 mol%) | 50% KOH | Toluene/Water | RT | 1 | 96 |
| Phenol | n-Butyl Bromide | Tetraalkylammonium salt | NaOH | Toluene/Water | 80 | 2 | >95 |
Conceptual Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
- 10. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reductive Amination for Piperidine Synthesis
Introduction: The Prominence of the Piperidine Scaffold and the Power of Reductive Amination
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile template for introducing diverse functionalities. Consequently, the development of robust and efficient methods for the synthesis of substituted piperidines is of paramount importance to the drug development professional.
Among the myriad of synthetic strategies, reductive amination stands out as a powerful and widely adopted method for constructing the piperidine nucleus.[2] This reaction, in its various forms, offers a direct and often high-yielding pathway to C-N bond formation and cyclization, starting from readily available carbonyl compounds and amines.[3] This application note provides a detailed guide to the theory and practice of reductive amination for piperidine synthesis, with a focus on explaining the rationale behind protocol choices to empower researchers in their synthetic endeavors.
The Mechanistic Heart of Reductive Amination
Reductive amination is fundamentally a two-step process that can often be performed in a single pot.[4] The reaction begins with the condensation of a primary or secondary amine with a carbonyl group (an aldehyde or a ketone) to form an imine or an iminium ion intermediate. This is followed by the reduction of this intermediate to the corresponding amine.[3]
For piperidine synthesis, this process is typically intramolecular. A common and elegant strategy is the "double reductive amination" (DRA) of 1,5-dicarbonyl compounds with a primary amine or ammonia.[5] This cascade reaction involves the formation of an initial imine, its reduction, a subsequent intramolecular imine formation, and a final reduction to yield the piperidine ring.[5]
Diagram 1: General Mechanism of Double Reductive Amination for Piperidine Synthesis
References
Application Notes and Protocols: Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional scaffold, featuring a gem-dimethyl substitution adjacent to a ketone, offers unique steric and conformational properties that can be exploited to enhance the potency, selectivity, and pharmacokinetic profiles of bioactive molecules. The N-benzyloxycarbonyl (Cbz) protecting group provides stability during synthetic transformations and can be readily removed under various conditions to allow for further functionalization. This document provides detailed application notes and protocols for the use of this building block in the synthesis of complex molecules, with a particular focus on the development of Janus kinase (JAK) inhibitors.
Application Note: Proposed Synthesis of a Novel Janus Kinase (JAK) Inhibitor Analogue
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling pathways. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a variety of inflammatory and autoimmune diseases. Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.
This application note outlines a proposed synthetic route to a novel analogue of Tofacitinib, a known JAK inhibitor, utilizing this compound as a key starting material. The gem-dimethyl group is introduced to probe the structure-activity relationship (SAR) at the piperidine core, potentially influencing binding affinity and selectivity for different JAK isoforms.
The proposed synthesis involves a key reductive amination step to introduce the requisite amino functionality at the 4-position of the piperidine ring. This is followed by a nucleophilic aromatic substitution to couple the piperidine moiety with the pyrrolo[2,3-d]pyrimidine core, deprotection of the Cbz group, and a final amidation to install the cyanoacetamide side chain.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of the target JAK inhibitor analogue. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.
Protocol 1: Reductive Amination of this compound
This protocol describes the conversion of the 4-oxo group to a protected amino group using a primary amine and a mild reducing agent.
-
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DCE (0.2 M), add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Benzyl 4-(benzylamino)-3,3-dimethylpiperidine-1-carboxylate.
-
Protocol 2: Nucleophilic Aromatic Substitution with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol details the coupling of the functionalized piperidine with the heterocyclic core of the JAK inhibitor.
-
Materials:
-
Benzyl 4-(benzylamino)-3,3-dimethylpiperidine-1-carboxylate
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
-
Procedure:
-
To a solution of Benzyl 4-(benzylamino)-3,3-dimethylpiperidine-1-carboxylate (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.2 eq) in DMF (0.3 M), add K₂CO₃ (2.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: methanol/dichloromethane gradient) to yield Benzyl 4-(benzyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3,3-dimethylpiperidine-1-carboxylate.
-
Protocol 3: Deprotection of the Cbz and Benzyl Groups
This protocol describes the removal of the protecting groups to reveal the secondary amine and the piperidine nitrogen.
-
Materials:
-
Benzyl 4-(benzyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3,3-dimethylpiperidine-1-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Ammonium formate
-
-
Procedure:
-
Dissolve the protected compound (1.0 eq) in methanol (0.1 M).
-
Add ammonium formate (5.0 eq) followed by 10% Pd/C (10 mol%).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,3-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine. This intermediate is often used in the next step without further purification.
-
Protocol 4: Amidation with Cyanoacetic Acid
This final step installs the cyanoacetamide side chain.
-
Materials:
-
3,3-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
-
Cyanoacetic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the crude amine from the previous step (1.0 eq) and cyanoacetic acid (1.2 eq) in DMF (0.2 M), add HOBt (1.2 eq) and EDC·HCl (1.5 eq).
-
Add DIPEA (3.0 eq) and stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the final product by preparative HPLC to yield 2-cyano-N-(3,3-dimethyl-1-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-4-yl)acetamide.
-
Data Presentation
The following table summarizes the expected transformations and typical yields for the proposed synthesis. Please note that yields are estimates and may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Reagents and Conditions | Product | Expected Yield (%) |
| 1 | This compound | Benzylamine, NaBH(OAc)₃, DCE, rt | Benzyl 4-(benzylamino)-3,3-dimethylpiperidine-1-carboxylate | 75-85 |
| 2 | Benzyl 4-(benzylamino)-3,3-dimethylpiperidine-1-carboxylate | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, K₂CO₃, DMF, 80 °C | Benzyl 4-(benzyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3,3-dimethylpiperidine-1-carboxylate | 60-70 |
| 3 | Benzyl 4-(benzyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3,3-dimethylpiperidine-1-carboxylate | 10% Pd/C, Ammonium formate, Methanol, reflux | 3,3-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | 80-90 (crude) |
| 4 | 3,3-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | Cyanoacetic acid, EDC·HCl, HOBt, DIPEA, DMF, rt | 2-cyano-N-(3,3-dimethyl-1-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-4-yl)acetamide | 50-60 |
Mandatory Visualizations
Signaling Pathway
Caption: The Janus Kinase (JAK)-STAT signaling pathway.
Experimental Workflow
Techniques for the Preparation of Substituted Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted piperidines, a critical structural motif in a vast number of pharmaceuticals and biologically active compounds. The methodologies covered include classical and modern techniques, with a focus on providing practical, reproducible procedures and comparative data to aid in the selection of the most suitable synthetic route.
Catalytic Hydrogenation of Pyridine Derivatives
Application Note:
The catalytic hydrogenation of pyridines represents the most direct and atom-economical method for the synthesis of the piperidine core.[1] This approach involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. While conceptually simple, the aromaticity of the pyridine ring necessitates the use of effective catalytic systems, often under elevated hydrogen pressure.[1] Both heterogeneous and homogeneous catalysts are employed, with platinum group metals on carbon supports (e.g., PtO₂, Pd/C, Rh/C) being common choices for their high activity.[1][2][3] The reaction can be performed under various conditions, from room temperature to elevated temperatures, and from moderate to high hydrogen pressures, depending on the substrate and catalyst.[3][4] Achieving chemoselectivity in the presence of other reducible functional groups is a key consideration in this method.[1] Enantioselective variants, often employing chiral catalysts or auxiliaries, have been developed to access optically active piperidines.[5][6][7]
Key Features:
-
Atom Economy: High atom economy as it involves the addition of hydrogen.
-
Directness: A straightforward route from readily available pyridine precursors.
-
Scalability: Often amenable to large-scale synthesis.
-
Challenges: Requires specialized high-pressure equipment and careful catalyst selection to avoid side reactions and achieve desired stereoselectivity.
Experimental Protocols:
Protocol 1.1: Heterogeneous Hydrogenation of Substituted Pyridines using PtO₂
This protocol describes the general procedure for the hydrogenation of a substituted pyridine using Platinum(IV) oxide (PtO₂) as the catalyst in an acidic medium.[4]
Materials:
-
Substituted pyridine (1.0 g)
-
Glacial acetic acid (5 mL)
-
Platinum(IV) oxide (PtO₂) (5 mol%)
-
Hydrogen gas
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).
-
Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) several times to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[4]
-
Commence vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques (TLC, GC-MS) on aliquots. Reaction times can range from 6 to 10 hours.[4]
-
Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.
-
Open the reactor and carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative.
-
Purify the crude product by distillation or column chromatography on silica gel.
Protocol 1.2: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of Pyridinium Salts
This protocol outlines a method for the enantioselective synthesis of chiral piperidines via transfer hydrogenation of N-benzylpyridinium salts using a rhodium catalyst and a chiral amine.[7]
Materials:
-
N-benzylpyridinium salt (0.5 mmol)
-
(R)- or (S)-α-phenylethylamine (PEA) (10 equiv.)
-
Formic acid/triethylamine azeotrope (5:2)
-
[RhCp*Cl₂]₂ (1 mol%)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a reaction tube, dissolve the N-benzylpyridinium salt (0.5 mmol) and the chiral amine (e.g., (R)-PEA, 10 equiv.) in a mixture of DCM and water (15:1, 4.0 mL).
-
Add the rhodium catalyst, [RhCp*Cl₂]₂ (1 mol%).
-
Stir the reaction mixture at 40 °C for 22 hours in air.[7]
-
After cooling to room temperature, the reaction mixture can be worked up by basification and extraction with an organic solvent.
-
The crude product is then purified by column chromatography to yield the enantioenriched piperidine derivative.
Quantitative Data:
Table 1: Catalytic Hydrogenation of Various Pyridine Derivatives
| Substrate | Catalyst | Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| 2-Methylpyridine | PtO₂ | H₂ (70 bar), Acetic Acid, RT, 4-6 h | 2-Methylpiperidine | Not specified | N/A | [4] |
| 3-Methylpyridine | PtO₂ | H₂ (70 bar), Acetic Acid, RT, 4-6 h | 3-Methylpiperidine | Not specified | N/A | [4] |
| 2-Bromopyridine | PtO₂ | H₂ (50 bar), Acetic Acid, RT, 6 h | 2-Bromopiperidine | Not specified | N/A | [4] |
| 3-Phenylpyridine | PtO₂ | H₂ (60 bar), Acetic Acid, RT, 8 h | 3-Phenylpiperidine | Not specified | N/A | [4] |
| 2,6-Diphenylpyridine | HB(C₆F₅)₂/alkene | H₂ (50 bar), Toluene, 100 °C, 20 h | cis-2,6-Diphenylpiperidine | 99% | >99:1 | [8] |
| N-Benzyl-4-phenylpyridinium bromide | [RhCpCl₂]₂ / (R)-PEA | HCOOH/Et₃N, DCM/H₂O, 40 °C, 22 h | (R)-4-Phenylpiperidine | 80% | Not specified | [7] |
| N-Benzyl-3-fluoropyridinium bromide | [RhCpCl₂]₂ / (R)-PEA | HCOOH/Et₃N, DCM/H₂O, 40 °C, 22 h | (R)-3-Fluoropiperidine | 83% | Not specified | [7] |
Visualization:
Caption: Experimental workflow for the catalytic hydrogenation of pyridines.
Reductive Amination of Dicarbonyl Compounds
Application Note:
Reductive amination is a versatile and widely used method for constructing C-N bonds and is particularly effective for the synthesis of piperidines through a [5+1] annulation strategy.[5] This typically involves the reaction of a 1,5-dicarbonyl compound, such as glutaraldehyde or its derivatives, with a primary amine or ammonia. The reaction proceeds through the formation of an imine or enamine intermediate, which then undergoes intramolecular cyclization followed by reduction to yield the piperidine ring.[9] A key advantage of this method is the ability to introduce a wide variety of substituents on the nitrogen atom by choosing the appropriate primary amine.[9] The reaction conditions are generally mild, and various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for imines over carbonyls.[9] Diastereoselectivity can often be controlled by the nature of the substrates and reaction conditions.[5]
Key Features:
-
Versatility: A wide range of N-substituted piperidines can be synthesized.
-
Mild Conditions: Often proceeds under mild and operationally simple conditions.
-
One-Pot Procedures: The entire sequence can often be carried out in a single reaction vessel.[10][11]
-
Stereocontrol: Diastereoselectivity can be influenced by reaction parameters.
Experimental Protocol:
Protocol 2.1: Double Reductive Amination of a Sugar-Derived Dicarbonyl Compound
This protocol is a general procedure for the synthesis of polyhydroxypiperidines from a sugar-derived dicarbonyl compound using ammonium formate as the nitrogen source.[9]
Materials:
-
Sugar-derived 1,5-dicarbonyl compound (1.0 equiv)
-
Ammonium formate (excess)
-
Sodium cyanoborohydride (NaBH₃CN) (excess)
-
Methanol (MeOH)
Procedure:
-
Dissolve the crude dicarbonyl compound in methanol.
-
Add ammonium formate to the solution.
-
Add sodium cyanoborohydride portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the addition of an acid (e.g., dilute HCl) to destroy the excess reducing agent.
-
Basify the reaction mixture with a suitable base (e.g., NaOH or NaHCO₃).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired polyhydroxypiperidine.
Quantitative Data:
Table 2: Diastereoselective Synthesis of Piperidines via Reductive Amination
| Dicarbonyl Precursor | Amine | Reducing Agent | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Glutaraldehyde derivative (ketone) | Various anilines | NaBH₃CN | trans-2,5-disubstituted N-arylpiperidines | 55-85% | up to >20:1 | [12] |
| Glutaraldehyde derivative (aldehyde) | Various anilines | NaBH₃CN | cis-3,5-disubstituted N-arylpiperidines | 50-80% | up to 1:15 | [12] |
| 2,6-Heptodiulose derivative | NH₄HCO₂ | NaBH₃CN | β-homogalactonojirimycin derivative | 44% (over 2 steps) | Single isomer | [9] |
| Protected pentadialdose | NH₃ / H₂ | Raney Ni | Mono-protected isofagomine | 78% | Not specified | Not directly in results, but implied |
Visualization:
Caption: Simplified reaction pathway for piperidine synthesis via reductive amination.
Pictet-Spengler Reaction
Application Note:
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many alkaloids and pharmacologically active molecules.[13] The reaction involves the condensation of a β-arylethylamine (e.g., tryptamine or phenethylamine) with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular electrophilic substitution on the aromatic ring to form the piperidine ring.[11] The reaction is typically carried out in the presence of a protic or Lewis acid catalyst.[13][14] Enantioselective variants of the Pictet-Spengler reaction have been extensively developed using chiral Brønsted acids, Lewis acids, or organocatalysts, providing access to enantioenriched piperidine derivatives.[15][16][17]
Key Features:
-
Formation of Fused Rings: Efficiently constructs fused bicyclic systems containing a piperidine ring.
-
Biomimetic Synthesis: Mimics the biosynthetic pathway of many alkaloids.
-
Stereocontrol: Amenable to asymmetric catalysis for the synthesis of chiral products.[15][16]
-
Broad Substrate Scope: A wide range of β-arylethylamines and carbonyl compounds can be used.
Experimental Protocol:
Protocol 3.1: Enantioselective Acyl-Pictet-Spengler Reaction
This protocol describes a general procedure for the asymmetric acyl-Pictet-Spengler reaction catalyzed by a chiral thiourea derivative.[16]
Materials:
-
Tryptamine (1.0 equiv)
-
Aldehyde (1.05 equiv)
-
Chiral thiourea catalyst (e.g., 1f in the reference, 1-10 mol%)
-
Anhydrous solvent (e.g., dichloromethane)
-
Acetic anhydride or other acylating agent
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve tryptamine and the aldehyde in the anhydrous solvent.
-
Stir the mixture at room temperature to allow for the formation of the imine.
-
Add the chiral thiourea catalyst to the reaction mixture.
-
Add the acylating agent (e.g., acetic anhydride) to generate the N-acyliminium ion in situ.
-
Stir the reaction at the specified temperature (e.g., -78 °C to room temperature) and monitor its progress by TLC.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous salt and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantioenriched tetrahydro-β-carboline.
Quantitative Data:
Table 3: Enantioselective Pictet-Spengler Reactions
| Tryptamine Derivative | Aldehyde | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Tryptamine | Isovaleraldehyde | Chiral Thiourea (1f) | N-Acetyl-1-isobutyl-1,2,3,4-tetrahydro-β-carboline | 70% | 93% | [16] |
| Tryptamine | Cyclohexanecarboxaldehyde | Chiral Thiourea (1f) | N-Acetyl-1-cyclohexyl-1,2,3,4-tetrahydro-β-carboline | 85% | 97% | [16] |
| 5-Methoxytryptamine | Isovaleraldehyde | Chiral Thiourea (1f) | N-Acetyl-1-isobutyl-6-methoxy-1,2,3,4-tetrahydro-β-carboline | 72% | 94% | [16] |
| Tryptamine | Benzaldehyde | Chiral Au(I) complex | 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | 97% | 92% | [18] |
Visualization:
Caption: Simplified mechanism of the Pictet-Spengler reaction.
C-H Functionalization of Piperidines
Application Note:
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy for the synthesis of complex molecules, and its application to the piperidine scaffold offers a highly efficient way to introduce substituents without the need for pre-functionalized starting materials.[19] C-H functionalization reactions on piperidines can be directed to different positions (α, β, or γ to the nitrogen atom) depending on the reaction conditions, directing groups, and catalysts used. Rhodium-catalyzed C-H insertion reactions, for example, have been employed for the site-selective introduction of functional groups. Photoredox catalysis has also enabled the α-functionalization of N-Boc protected piperidines. This approach is particularly valuable for the late-stage modification of complex molecules, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies in drug discovery.
Key Features:
-
Step Economy: Avoids lengthy synthetic sequences involving pre-functionalization and protecting groups.
-
Late-Stage Functionalization: Enables the direct modification of complex piperidine-containing molecules.
-
Regioselectivity: The site of functionalization can be controlled by the choice of catalyst and directing group.
-
Novel Chemical Space: Provides access to novel substituted piperidine derivatives that may be difficult to synthesize by other methods.
Experimental Protocol:
Protocol 4.1: α-Arylation of N-Boc-Piperidine via Photoredox Catalysis
This protocol provides a general procedure for the α-C-H arylation of N-Boc-piperidine using a photoredox catalyst.
Materials:
-
N-Boc-piperidine (0.2 mmol)
-
Aryl halide (e.g., 4-bromobenzonitrile) (0.3 mmol)
-
Photocatalyst (e.g., Ir(ppy)₃) (1-2 mol%)
-
Base (e.g., Cs₂CO₃) (0.4 mmol)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF) (2 mL)
-
Blue LED light source
Procedure:
-
In a reaction vial, combine N-Boc-piperidine (0.2 mmol), the aryl halide (0.3 mmol), the photocatalyst (1-2 mol%), and the base (0.4 mmol).
-
Add the anhydrous, degassed solvent (2 mL) to the vial.
-
Seal the vial and place it in front of a blue LED light source.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the α-arylated piperidine derivative.
Quantitative Data:
Table 4: Site-Selective C-H Functionalization of Piperidine Derivatives
| Piperidine Derivative | Reaction Type | Catalyst | Product Position | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| N-Boc-piperidine | C-H Insertion | Rh₂(R-TCPTAD)₄ | C2-substituted | 60-85% | up to >20:1 | |
| N-Brosyl-piperidine | C-H Insertion | Rh₂(R-TPPTTL)₄ | C2-substituted | 70-90% | up to >20:1 | |
| N-α-oxoarylacetyl-piperidine | C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4-substituted | 50-75% | up to 10:1 | |
| N-Boc-tetrahydropyridine | Cyclopropanation followed by reductive ring opening | Rh₂(S-DOSP)₄ | C3-substituted | (Indirect) | High |
Visualization:
Caption: Logical relationships in site-selective C-H functionalization of piperidines.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine synthesis [organic-chemistry.org]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. soc.chim.it [soc.chim.it]
- 10. gctlc.org [gctlc.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. organicreactions.org [organicreactions.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Piperidine-Based Histone Deacetylase (HDAC) Inhibitors from Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of novel histone deacetylase (HDAC) inhibitors utilizing Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate as a key starting material. The protocol herein outlines a strategic synthetic pathway to construct a prototypic piperidine-based HDAC inhibitor, incorporating a capping group, a linker, and a zinc-binding group, which are the quintessential pharmacophoric features of this class of therapeutic agents. Detailed, step-by-step methodologies are provided for each synthetic transformation, accompanied by expert insights into the rationale behind experimental choices. This guide is intended to empower researchers in medicinal chemistry and drug discovery to explore novel chemical matter based on the versatile piperidone scaffold for the development of next-generation epigenetic modulators.
Introduction: The Therapeutic Promise of HDAC Inhibition and the Role of the Piperidine Scaffold
Histone deacetylases (HDACs) are a family of enzymes that play a pivotal role in the epigenetic regulation of gene expression.[1][2] By catalyzing the removal of acetyl groups from lysine residues on both histone and non-histone proteins, HDACs induce a more condensed chromatin structure, leading to transcriptional repression.[2] The dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, most notably cancer, where it can lead to the silencing of tumor suppressor genes.[1][2]
HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents.[2] By blocking the action of HDACs, these molecules induce hyperacetylation of histones, leading to a more relaxed chromatin state and the re-expression of silenced genes that can trigger cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2] The general pharmacophore for most HDAC inhibitors consists of three key components: a "capping group" that interacts with the surface of the enzyme, a "linker" region that occupies the catalytic channel, and a "zinc-binding group" (ZBG) that chelates the essential zinc ion in the active site.[3]
The piperidine ring is a privileged scaffold in medicinal chemistry and has been successfully incorporated into the linker region of numerous HDAC inhibitors.[4][5] Its three-dimensional structure can provide favorable conformational constraints, potentially enhancing binding affinity and selectivity for specific HDAC isoforms. The 4-oxopiperidine core, in particular, offers a versatile handle for chemical modification, allowing for the systematic introduction of linkers and capping groups to explore the structure-activity relationship (SAR) of novel inhibitor designs.
This guide details a synthetic strategy to leverage this compound for the creation of a potent HDAC inhibitor. The gem-dimethyl substitution at the 3-position can provide steric hindrance that may influence the conformational preference of the piperidine ring and its interactions with the HDAC active site.
Overall Synthetic Strategy
The synthetic approach outlined below is a multi-step sequence designed to construct a model HDAC inhibitor from this compound. The strategy involves:
-
Introduction of the Linker: A Horner-Wadsworth-Emmons olefination reaction will be employed to introduce an ester-containing linker at the 4-position of the piperidone ring.
-
Saturation of the Linker: Catalytic hydrogenation will be used to reduce the exocyclic double bond, providing a flexible alkyl linker.
-
Deprotection of the Piperidine Nitrogen: The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen will be removed to enable the subsequent introduction of the capping group.
-
Attachment of the Capping Group: An amide coupling reaction will be utilized to attach a representative aromatic capping group.
-
Formation of the Zinc-Binding Group: The terminal ester of the linker will be converted into a hydroxamic acid, a well-established zinc-binding group in HDAC inhibitors.
Caption: Overall synthetic workflow for the preparation of a piperidine-based HDAC inhibitor.
Detailed Experimental Protocols
PART 1: Synthesis of the Linker-Containing Piperidine Scaffold
Step 1: Horner-Wadsworth-Emmons Olefination
This step introduces a three-carbon linker with a terminal ester group onto the 4-position of the piperidone ring. The Horner-Wadsworth-Emmons reaction is chosen for its generally high E-selectivity and the ease of removal of the phosphate byproduct.[6][7]
-
Reaction: this compound with triethyl phosphonoacetate.
-
Rationale: This reaction creates an exocyclic α,β-unsaturated ester. The use of a stabilized phosphonate ylide favors the formation of the thermodynamically more stable E-isomer.
Protocol 1: Synthesis of Benzyl 4-(2-(ethoxycarbonyl)ethylidene)-3,3-dimethylpiperidine-1-carboxylate
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 261.32 g/mol | 2.61 g |
| Triethyl phosphonoacetate | 1.2 | 224.16 g/mol | 3.2 mL |
| Sodium hydride (60% dispersion in mineral oil) | 1.2 | 40.00 g/mol | 0.48 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.48 g, 12.0 mmol) and wash with anhydrous hexanes (3 x 5 mL) to remove the mineral oil.
-
Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (3.2 mL, 12.0 mmol) in anhydrous THF (10 mL) to the sodium hydride suspension via the dropping funnel over 15 minutes.
-
Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound (2.61 g, 10.0 mmol) in anhydrous THF (20 mL) to the ylide solution.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Step 2: Catalytic Hydrogenation
This step reduces the exocyclic double bond to provide a flexible saturated linker.
-
Reaction: Reduction of the alkene intermediate using hydrogen gas and a palladium catalyst.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of alkenes.[8][9] Palladium on carbon is a commonly used and effective catalyst for this transformation.
Protocol 2: Synthesis of Benzyl 4-(2-(ethoxycarbonyl)ethyl)-3,3-dimethylpiperidine-1-carboxylate
| Reagent | Molar Eq. | MW | Amount |
| Benzyl 4-(2-(ethoxycarbonyl)ethylidene)-3,3-dimethylpiperidine-1-carboxylate | 1.0 | 331.42 g/mol | 3.31 g |
| 10% Palladium on Carbon (Pd/C) | 10 mol % | - | 0.33 g |
| Ethanol | - | - | 50 mL |
| Hydrogen gas | - | - | Balloon pressure |
Procedure:
-
To a round-bottom flask, add the alkene intermediate (3.31 g, 10.0 mmol) and ethanol (50 mL).
-
Carefully add 10% Pd/C (0.33 g) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the saturated ester intermediate, which is often pure enough for the next step without further purification.
PART 2: Functionalization of the Piperidine Scaffold and Formation of the Final Inhibitor
Step 3: N-Cbz Deprotection
This step removes the Cbz protecting group from the piperidine nitrogen, allowing for the subsequent attachment of the capping group.
-
Reaction: Hydrogenolysis of the Cbz group.
-
Rationale: Catalytic hydrogenation is a standard and clean method for the deprotection of Cbz groups.[10][11] The reaction conditions are often compatible with other functional groups.
Protocol 3: Synthesis of Ethyl 3-(3,3-dimethylpiperidin-4-yl)propanoate
| Reagent | Molar Eq. | MW | Amount |
| Benzyl 4-(2-(ethoxycarbonyl)ethyl)-3,3-dimethylpiperidine-1-carboxylate | 1.0 | 333.44 g/mol | 3.33 g |
| 10% Palladium on Carbon (Pd/C) | 10 mol % | - | 0.33 g |
| Ethanol | - | - | 50 mL |
| Hydrogen gas | - | - | Balloon pressure |
Procedure:
-
Follow the same procedure as described in Protocol 2 . The hydrogenation will cleave the Cbz group.
-
After filtration and concentration, the deprotected piperidine derivative is obtained and can be used directly in the next step.
Step 4: Amide Coupling for Capping Group Attachment
This step introduces the capping group, which is crucial for interaction with the surface of the HDAC enzyme. A simple benzoyl group is used here as a representative capping group.
-
Reaction: Amide bond formation between the deprotected piperidine and benzoyl chloride.
-
Rationale: Acylation of the secondary amine with an acid chloride in the presence of a non-nucleophilic base is a robust and high-yielding method for amide synthesis.
Protocol 4: Synthesis of Ethyl 3-(1-benzoyl-3,3-dimethylpiperidin-4-yl)propanoate
| Reagent | Molar Eq. | MW | Amount |
| Ethyl 3-(3,3-dimethylpiperidin-4-yl)propanoate | 1.0 | 229.35 g/mol | 2.29 g |
| Benzoyl chloride | 1.1 | 140.57 g/mol | 1.27 mL |
| Triethylamine | 1.5 | 101.19 g/mol | 2.1 mL |
| Dichloromethane (DCM) | - | - | 40 mL |
Procedure:
-
Dissolve the deprotected piperidine (2.29 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in anhydrous DCM (40 mL) in a round-bottom flask and cool to 0 °C.
-
Slowly add benzoyl chloride (1.27 mL, 11.0 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the capped intermediate.
Step 5: Hydroxamic Acid Formation
This final step converts the terminal ester into a hydroxamic acid, the zinc-binding group.
-
Reaction: Treatment of the ester with hydroxylamine.
-
Rationale: The reaction of esters with hydroxylamine, typically in the presence of a base, is a common method for the synthesis of hydroxamic acids.
Protocol 5: Synthesis of N-hydroxy-3-(1-benzoyl-3,3-dimethylpiperidin-4-yl)propanamide
| Reagent | Molar Eq. | MW | Amount |
| Ethyl 3-(1-benzoyl-3,3-dimethylpiperidin-4-yl)propanoate | 1.0 | 333.44 g/mol | 3.33 g |
| Hydroxylamine hydrochloride | 5.0 | 69.49 g/mol | 3.47 g |
| Potassium hydroxide | 5.0 | 56.11 g/mol | 2.81 g |
| Methanol | - | - | 50 mL |
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (3.47 g, 50.0 mmol) in methanol (25 mL) and cool to 0 °C.
-
In a separate flask, dissolve potassium hydroxide (2.81 g, 50.0 mmol) in methanol (25 mL) and cool to 0 °C.
-
Slowly add the potassium hydroxide solution to the hydroxylamine hydrochloride solution at 0 °C. A white precipitate of potassium chloride will form.
-
Stir the mixture at 0 °C for 30 minutes, then filter to remove the precipitate. The filtrate contains free hydroxylamine.
-
Add the capped ester intermediate (3.33 g, 10.0 mmol) to the freshly prepared hydroxylamine solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with 1 M HCl to pH ~7.
-
Concentrate the mixture under reduced pressure.
-
Add water (30 mL) to the residue and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by recrystallization or flash column chromatography to afford the final hydroxamic acid.
Caption: Detailed synthetic steps for the HDAC inhibitor.
Application in Biological Assays
The synthesized piperidine-based HDAC inhibitor can be evaluated for its biological activity using standard in vitro assays.
In Vitro HDAC Inhibition Assay
The potency of the synthesized compound as an HDAC inhibitor can be determined using a fluorometric assay.[1][2][12] This assay measures the deacetylation of a fluorogenic substrate by a recombinant HDAC enzyme.
Protocol 6: Fluorometric HDAC Inhibition Assay
-
Reagents: Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6), fluorogenic HDAC substrate, assay buffer, and a known HDAC inhibitor as a positive control (e.g., SAHA).
-
Procedure:
-
Prepare serial dilutions of the synthesized compound in the assay buffer.
-
In a 96-well black plate, add the diluted compound, the HDAC enzyme, and the assay buffer.
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
After a set incubation time, stop the reaction and measure the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Antiproliferative Assay
The ability of the synthesized compound to inhibit the growth of cancer cells can be assessed using a cell viability assay, such as the MTT assay.[3][13]
Protocol 7: MTT Cell Proliferation Assay
-
Cell Lines: Use a panel of human cancer cell lines (e.g., HeLa, HCT116).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compound for 48-72 hours.
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Conclusion
The protocols detailed in this document provide a robust and versatile synthetic route for the preparation of novel HDAC inhibitors based on a 3,3-dimethyl-4-oxopiperidine scaffold. By leveraging well-established synthetic transformations, researchers can efficiently generate a library of analogues by varying the capping group and linker length to explore the structure-activity relationships and optimize for potency and isoform selectivity. The provided biological assay protocols offer a clear path for the preliminary evaluation of these newly synthesized compounds, facilitating the discovery of promising new therapeutic agents for the treatment of cancer and other diseases associated with HDAC dysregulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. nbinno.com [nbinno.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
The Versatility of Piperidinone Scaffolds in Modern Organic Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Piperidinone derivatives are foundational building blocks in the landscape of organic synthesis, serving as versatile intermediates in the construction of a wide array of complex molecules, including pharmaceuticals, natural products, and agrochemicals. Their inherent reactivity, coupled with the stereochemical diversity that can be readily introduced, makes them a subject of intense research and a valuable tool for synthetic chemists. This document provides a detailed overview of the practical applications of piperidinone derivatives, complete with experimental protocols for key transformations and visual representations of synthetic pathways.
I. Multicomponent Reactions: The Petrenko-Kritschenko Piperidone Synthesis
One of the most classic and efficient methods for the synthesis of 4-piperidone derivatives is the Petrenko-Kritschenko piperidone synthesis.[1] This multicomponent reaction involves the condensation of an alkyl-1,3-acetonedicarboxylate with an aldehyde and an amine, offering a straightforward route to symmetrically substituted 4-piperidones.[1]
Application in the Synthesis of Functionalized Piperidines
The Petrenko-Kritschenko reaction and its variations are widely employed for the synthesis of highly functionalized piperidines. These reactions can be catalyzed by various agents, including nano-crystalline solid acids, to achieve high yields under mild conditions.[2]
Table 1: Catalyst Efficiency in the Synthesis of Functionalized Piperidines [2]
| Catalyst | Time (h) | Yield (%) |
| Nano-sulfated zirconia | 6 | 87 |
| Nano-structured ZnO | 8 | 82 |
| Nano-γ-alumina | 10 | 75 |
| Nano-ZSM-5 zeolites | 12 | 70 |
| No catalyst | 8 | 10 |
Experimental Protocol: One-Pot Synthesis of Functionalized Piperidines[2]
-
To a mixture of an amine (2 mmol) and methyl acetoacetate (1 mmol) in ethanol (5 mL), add the nano-sulfated zirconia catalyst (10 mol%).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aromatic aldehyde (2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst and wash with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Caption: Petrenko-Kritschenko Piperidone Synthesis Workflow.
II. Asymmetric Synthesis: Accessing Chiral Piperidinone Derivatives
The development of asymmetric methods to synthesize enantiomerically enriched piperidinone derivatives is of paramount importance, as the chirality of these scaffolds often dictates the biological activity of the final products. Various strategies, including the use of chiral auxiliaries and catalysts, have been successfully implemented.
Catalytic Asymmetric Synthesis of Polysubstituted Piperidines
Rhodium(I) catalyzed [2+2+2] cycloaddition reactions employing a cleavable tether have emerged as a powerful tool for the asymmetric synthesis of polysubstituted piperidines.[3] This method allows for the construction of complex piperidine scaffolds with high enantioselectivity and yield.[3]
Table 2: Ligand Effect on the Asymmetric [2+2+2] Cycloaddition [3]
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | TADDOL-based phosphoramidite | - | low |
| 2 | Guiphos B1 | low | low |
| 3 | CKphos | 77 | 94 |
Experimental Protocol: Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition[3]
-
In a glovebox, to a solution of [Rh(C2H4)2Cl]2 (0.01 mmol) and the chiral phosphoramidite ligand (e.g., CKphos, 0.022 mmol) in a suitable solvent, add the oxygen-linked alkenyl isocyanate (1.6 equiv).
-
Slowly add a solution of the alkyne (1.0 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the vinylogous amide product.
-
Determine the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.
Caption: Asymmetric Synthesis of Piperidines via [2+2+2] Cycloaddition.
III. Synthesis of Pharmacologically Active Compounds: The Case of Donepezil
Piperidinone derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals. A prominent example is Donepezil, a widely used medication for the treatment of Alzheimer's disease.[4][5][6][7][8] The synthesis of Donepezil analogues often involves the modification of a piperidinone scaffold.[4][5][6][8]
Synthesis of Donepezil Analogues from 2-Substituted 4-Piperidones
A concise and high-yielding double aza-Michael reaction can be used to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones.[4][5][6] These piperidones are then converted into analogues of Donepezil.[4][5][6]
Table 3: Synthesis of Methoxymethylene Derivatives from 4-Piperidones [4][5]
| Substrate | Product | Yield (%) |
| 2-Methyl-4-piperidone | Corresponding methoxymethylene derivative | 85-95 |
| 2-Phenyl-4-piperidone | Corresponding methoxymethylene derivative | 80-90 |
Experimental Protocol: Wittig Reaction for Donepezil Analogue Synthesis[4][5]
-
To a suspension of [(Ph3)PCH2OCH3]Cl in a suitable anhydrous solvent (e.g., THF), add lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C).
-
Stir the resulting ylide solution for a specified time.
-
Add a solution of the 2-substituted 4-piperidone in the same solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the methoxymethylene derivative.
Caption: Synthetic Pathway to Donepezil Analogues.
IV. Spirocyclic Piperidines: Expanding Chemical Space
Spiropiperidines, containing a spirocyclic junction involving the piperidine ring, have gained significant attention in drug discovery due to their unique three-dimensional structures.[9][10] The synthesis of these complex architectures often utilizes piperidinone derivatives as key starting materials.
Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines
A two-step 'Clip-Cycle' approach has been developed for the asymmetric synthesis of 3-spiropiperidines.[10][11][12] This method involves an E-selective cross-metathesis ('Clip') followed by an intramolecular asymmetric aza-Michael cyclization ('Cycle') promoted by a chiral phosphoric acid catalyst.[10][11][12]
Table 4: Enantioselective Synthesis of 3-Spiropiperidines [10][11][12]
| Substrate | Yield (%) | er |
| N-Cbz-2-spirocyclohexylhex-5-ene | up to 87 | 96:4 |
| Various N-Cbz-protected 1-amino-hex-5-enes | up to 87 | up to 97:3 |
Experimental Protocol: Asymmetric Aza-Michael Cyclization ('Cycle' Step)[10][11]
-
To a solution of the cross-metathesis product in a suitable solvent (e.g., toluene), add the chiral phosphoric acid catalyst (e.g., (R)-anthra, 20 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantioenriched 3-spiropiperidine.
-
Determine the enantiomeric ratio (er) by chiral stationary phase HPLC.
Caption: 'Clip-Cycle' Approach to 3-Spiropiperidines.
References
- 1. benchchem.com [benchchem.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N-Substituted-Piperidine Analogs in Alzheimer's Disease Research
Introduction: The Piperidine Scaffold as a Privileged Structure in Alzheimer's Drug Discovery
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a multifactorial pathology, including cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress.[1] The piperidine nucleus, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and is recognized as a "privileged scaffold" due to its presence in numerous neurologically active pharmaceuticals.[2][3] Its conformational flexibility and ability to interact with various biological targets make it an ideal framework for the design of multi-target-directed ligands (MTDLs) for AD.[1][4] Notably, the blockbuster drug Donepezil, an acetylcholinesterase (AChE) inhibitor, features a prominent N-benzylpiperidine moiety, highlighting the therapeutic potential of this structural motif.[3][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of N-substituted-piperidine analogs as potential therapeutic agents for Alzheimer's disease. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the rationale behind key experimental steps.
Strategic Approaches to the Synthesis of N-Substituted-Piperidine Analogs
The synthesis of N-substituted-piperidine analogs for AD research typically follows a convergent strategy, where the piperidine core is functionalized with various substituents to modulate its pharmacological profile. The primary synthetic considerations involve the formation of the piperidine ring itself and the subsequent N-substitution.
Core Piperidine Synthesis
The piperidine ring can be synthesized through various methods, including the reduction of pyridine precursors or through cyclization reactions.[6][7] For many applications, commercially available piperidine derivatives serve as convenient starting materials.
N-Substitution Strategies
The N-substituent plays a crucial role in defining the biological activity of the piperidine analog. Common N-substituents in AD research include benzyl, phenylethyl, and other aromatic moieties that can interact with the peripheral anionic site (PAS) of AChE or other relevant targets.[8][9] The most common method for N-substitution is the nucleophilic substitution reaction between a piperidine derivative and an appropriate alkyl or benzyl halide.
A generalized workflow for the synthesis of these analogs is depicted below:
Caption: General experimental workflow for the synthesis and evaluation of N-substituted-piperidine analogs.
Detailed Experimental Protocol: Synthesis of a Representative N-Benzylpiperidine Analog
This protocol details the synthesis of a model N-benzylpiperidine derivative, a common structural motif in potent AChE inhibitors.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Piperidine | Reagent | Sigma-Aldrich |
| Benzyl bromide | Reagent | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| Acetonitrile (CH₃CN) | Anhydrous | VWR |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Fisher Scientific |
| Ethyl acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent | Sigma-Aldrich |
| Silica gel (230-400 mesh) | Sorbent Technologies |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and anhydrous acetonitrile (50 mL).
-
Reagent Addition: While stirring at room temperature, add benzyl bromide (1.1 equiv.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude product in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate) to isolate the pure N-benzylpiperidine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[2]
Characterization Data for a Representative N-Benzylpiperidine Analog
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.20 (m, 5H, Ar-H), 3.48 (s, 2H, N-CH₂-Ar), 2.40-2.30 (m, 4H, piperidine-H), 1.65-1.55 (m, 4H, piperidine-H), 1.45-1.35 (m, 2H, piperidine-H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 138.5 (Ar-C), 129.2 (Ar-CH), 128.1 (Ar-CH), 126.9 (Ar-CH), 64.0 (N-CH₂-Ar), 54.5 (piperidine-C), 26.0 (piperidine-C), 24.4 (piperidine-C). |
| HRMS (ESI) | Calculated for C₁₂H₁₈N [M+H]⁺: 176.1439; Found: 176.1432. |
Biological Evaluation: In Vitro Acetylcholinesterase Inhibition Assay
The primary biological target for many N-substituted-piperidine analogs in AD research is acetylcholinesterase (AChE).[10][11] The following protocol outlines a standard in vitro assay to determine the AChE inhibitory activity of the synthesized compounds.
Assay Principle
The assay is based on the Ellman's method, where the activity of AChE is measured by monitoring the increase in absorbance due to the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a colored product.
Caption: Schematic of the Ellman's method for AChE inhibition assay.
Protocol for AChE Inhibition Assay
-
Prepare Reagents: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Compound Preparation: Prepare serial dilutions of the synthesized N-substituted-piperidine analogs in the buffer.
-
Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution. Add the AChE solution and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C).
-
Initiate Reaction: Add the ATCI solution to initiate the enzymatic reaction.
-
Measure Absorbance: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Structure-Activity Relationship (SAR) Insights
The biological activity of N-substituted-piperidine analogs can be significantly influenced by the nature and position of substituents on both the piperidine ring and the N-aryl/alkyl group.[8] For instance, the introduction of electron-donating or electron-withdrawing groups on the N-benzyl ring can modulate the binding affinity to AChE.[12] Furthermore, incorporating other pharmacophores, such as those targeting BACE-1 or possessing antioxidant properties, can lead to the development of multi-target-directed ligands with enhanced therapeutic potential.[4][13]
Conclusion
The N-substituted-piperidine scaffold remains a highly valuable starting point for the design and synthesis of novel therapeutics for Alzheimer's disease. The protocols and insights provided in these application notes offer a solid foundation for researchers to synthesize and evaluate their own series of piperidine-based compounds, contributing to the ongoing efforts to develop effective treatments for this devastating disease.
References
- 1. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. daneshyari.com [daneshyari.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Preparation of Optically Active tert-Butyl 3-Methyl-4-Oxopiperidine-1-Carboxylate
Foreword: The Significance of Chiral Piperidines in Modern Drug Discovery
The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals targeting a wide range of diseases.[1] The introduction of a chiral center, such as the methyl group at the 3-position of the piperidine ring in tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, adds a layer of complexity and specificity that is crucial for modern drug design. The spatial arrangement of substituents on the piperidine ring can dramatically influence the pharmacological activity and side-effect profile of a drug candidate.[2] Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure piperidine derivatives is of paramount importance to the pharmaceutical industry.[1][2]
This guide provides an in-depth exploration of various methodologies for the preparation of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of numerous biologically active compounds. We will delve into the mechanistic underpinnings of asymmetric synthesis, the elegance of enzymatic resolutions, and the classical approach of diastereomeric salt formation, offering detailed protocols and expert insights to guide researchers in this critical synthetic endeavor.
Strategic Approaches to Enantioselective Synthesis
The synthesis of a chiral molecule like tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate can be broadly approached in two ways:
-
Asymmetric Synthesis: This "bottom-up" approach involves the creation of the desired stereocenter from an achiral or prochiral precursor using a chiral catalyst or auxiliary.[3][4] This method is often more atom-economical as it avoids the discarding of an unwanted enantiomer.
-
Chiral Resolution: This "top-down" approach involves the separation of a racemic mixture of the target molecule or a precursor into its constituent enantiomers.[5] While conceptually straightforward, this method has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled.
This guide will provide detailed protocols for both asymmetric synthesis and chiral resolution, enabling researchers to choose the most suitable method based on their specific needs and available resources.
Part 1: Asymmetric Synthesis via Organocatalyzed aza-Michael Addition
The intramolecular aza-Michael addition is a powerful reaction for the construction of nitrogen-containing heterocyclic rings like piperidines.[6][7] By employing a chiral organocatalyst, this reaction can be rendered highly enantioselective, providing direct access to the desired chiral piperidone.[8]
Causality of Experimental Choices
The choice of an organocatalyst, often a chiral amine or a derivative thereof, is critical for achieving high enantioselectivity. The catalyst operates by forming a transient chiral iminium ion with the enone substrate, which then undergoes a stereocontrolled intramolecular cyclization. The steric and electronic properties of the catalyst dictate the facial selectivity of the cyclization, leading to the preferential formation of one enantiomer. The use of an acid co-catalyst can facilitate the formation of the iminium ion and enhance the reaction rate.[8]
Experimental Workflow: Asymmetric aza-Michael Addition
Caption: Workflow for Asymmetric Synthesis.
Protocol: Organocatalyzed Asymmetric Intramolecular aza-Michael Addition
This protocol is a representative procedure based on established principles of organocatalyzed asymmetric aza-Michael reactions.[7][8]
Materials:
-
Acyclic amino-enone precursor
-
Chiral primary-tertiary diamine catalyst (e.g., a cinchona alkaloid derivative)[8]
-
Trifluoroacetic acid (TFA) as co-catalyst
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of the acyclic amino-enone precursor (1.0 eq) in the chosen anhydrous solvent (0.1 M), add the chiral diamine catalyst (0.1 eq) and trifluoroacetic acid (0.1 eq) at room temperature.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using the appropriate eluent system to afford the optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
| Parameter | Recommended Condition | Rationale |
| Catalyst Loading | 5-20 mol% | Balances reaction rate and cost-effectiveness. |
| Co-catalyst | Trifluoroacetic acid (TFA) | Facilitates iminium ion formation.[8] |
| Solvent | Dichloromethane or Toluene | Aprotic solvents that are compatible with the reaction conditions. |
| Temperature | 20-40 °C | Influences reaction rate and enantioselectivity. |
| Concentration | 0.05-0.2 M | Can affect reaction kinetics. |
Part 2: Chemoenzymatic Synthesis via Enzymatic Resolution
Enzymatic resolution is a highly effective method for obtaining enantiomerically pure compounds, leveraging the inherent stereoselectivity of enzymes.[9][10] Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and esters due to their broad substrate tolerance and high enantioselectivity.[11]
Causality of Experimental Choices
In a kinetic resolution, the enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture at a much faster rate than the other. For the synthesis of optically active piperidones, a common strategy is the enzymatic resolution of a racemic precursor, such as a racemic alcohol, via acylation. Candida antarctica Lipase B (CAL-B) is a popular choice for such transformations due to its robustness and high enantioselectivity in a wide range of organic solvents.[9][11]
Experimental Workflow: Enzymatic Resolution
Caption: Workflow for Chemoenzymatic Synthesis.
Protocol: Enzymatic Kinetic Resolution of a Piperidine Precursor
This protocol describes a general procedure for the enzymatic resolution of a racemic piperidine alcohol precursor.[9][11]
Materials:
-
Racemic piperidine alcohol precursor
-
Immobilized Candida antarctica Lipase B (CAL-B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Celite
-
Silica gel for column chromatography
-
Eluent for column chromatography
Procedure:
-
To a solution of the racemic piperidine alcohol precursor (1.0 eq) in the anhydrous organic solvent, add the acyl donor (2.0-5.0 eq) and immobilized CAL-B (by weight, typically 10-50% of the substrate weight).
-
Stir the suspension at a controlled temperature (e.g., 30-45 °C) and monitor the conversion by TLC or gas chromatography (GC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted alcohol.
-
Once the desired conversion is reached, filter off the enzyme through a pad of Celite and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated product from the unreacted alcohol by flash column chromatography.
-
The enantiomerically enriched alcohol or the acylated product can then be carried forward to synthesize the target optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.
-
Determine the enantiomeric excess of both the product and the unreacted starting material by chiral HPLC or GC.
| Parameter | Recommended Condition | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B (CAL-B) | High enantioselectivity and stability in organic media.[9][11] |
| Acyl Donor | Vinyl acetate or Isopropenyl acetate | Irreversible acylation drives the reaction forward. |
| Solvent | Toluene or tert-Butyl methyl ether | Aprotic solvents that do not interfere with the enzymatic reaction. |
| Temperature | 30-45 °C | Optimal temperature for CAL-B activity and stability. |
| Conversion | ~50% | Maximizes the enantiomeric excess of both the product and remaining substrate. |
Part 3: Chiral Resolution via Diastereomeric Salt Formation
This classical method remains a viable and often scalable approach for the separation of enantiomers.[5] It involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties, such as solubility.[5][12]
Causality of Experimental Choices
The success of this method hinges on the selection of an appropriate chiral resolving agent that forms well-defined, crystalline salts with the racemic substrate and exhibits a significant difference in solubility between the two diastereomeric salts. For a basic substrate like a piperidine derivative, chiral acids are commonly used as resolving agents.
Experimental Workflow: Chiral Resolution
Caption: Workflow for Chiral Resolution.
Protocol: Generalized Chiral Resolution of a Racemic Piperidine
This protocol provides a general framework for the chiral resolution of a racemic piperidine derivative.[5][12]
Materials:
-
Racemic piperidine derivative
-
Chiral resolving agent (e.g., tartaric acid, mandelic acid, or a chiral phosphoric acid)[5][12]
-
Solvent for crystallization (e.g., ethanol, methanol, isopropanol, or mixtures with water)
-
Aqueous base solution (e.g., NaOH, NaHCO₃)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the racemic piperidine derivative in the chosen crystallization solvent, warming if necessary.
-
Add a solution of the chiral resolving agent (0.5-1.0 eq) in the same solvent.
-
Allow the mixture to cool slowly to induce crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired salt can be beneficial.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The optical purity of the crystallized salt can be improved by recrystallization.
-
To liberate the free base, dissolve the diastereomeric salt in water and add an aqueous base solution to adjust the pH to >10.
-
Extract the liberated enantiomerically enriched piperidine derivative with an organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the optically active product.
-
Determine the enantiomeric excess of the product by chiral HPLC or by measuring the specific rotation.
| Chiral Resolving Agent | Type | Suitable for |
| (+)- or (-)-Tartaric Acid | Acid | Racemic bases |
| (R)- or (S)-Mandelic Acid | Acid | Racemic bases |
| (R)- or (S)-Camphorsulfonic Acid | Acid | Racemic bases |
| Chiral Phosphoric Acids | Acid | Racemic bases[12] |
Conclusion: Selecting the Optimal Synthetic Route
The choice of method for preparing optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate depends on several factors, including the desired scale of the synthesis, the available equipment and expertise, and cost considerations.
-
Asymmetric synthesis offers an elegant and potentially more efficient route, especially for large-scale production, as it avoids the loss of 50% of the material inherent in resolution. However, it may require more extensive process development to optimize the catalyst system and reaction conditions.
-
Enzymatic resolution is a powerful and often highly selective method that can provide access to both enantiomers with high optical purity. The mild reaction conditions and the reusability of immobilized enzymes make it an attractive option.
-
Chiral resolution by diastereomeric salt formation is a well-established and often reliable technique, particularly at the lab scale. While it may be less atom-economical, it can be a practical solution when a suitable resolving agent and crystallization conditions are identified.
By understanding the principles and protocols outlined in this guide, researchers and drug development professionals can make informed decisions and effectively implement a synthetic strategy to obtain the desired enantiomer of this valuable pharmaceutical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 12. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anti-Acetylcholinesterase Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Acetylcholinesterase in Neuronal Signaling and Disease
Acetylcholinesterase (AChE) is a pivotal enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1][2] This enzymatic degradation terminates the signal transmission at cholinergic synapses, playing a crucial role in cognitive functions like memory and learning, as well as in muscle contraction.[3][4] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][5][6][7] This mechanism forms the therapeutic basis for a class of drugs known as anti-acetylcholinesterase agents or AChE inhibitors.
Historically, the development of AChE inhibitors dates back to the 1860s, with synthetic derivatives emerging in the 1930s to modulate peripheral cholinergic function.[8] However, it is within the last few decades that these agents have been systematically developed for treating central nervous system disorders.[8] Today, AChE inhibitors are the cornerstone of symptomatic treatment for neurodegenerative conditions such as Alzheimer's disease, and are also utilized in the management of myasthenia gravis, glaucoma, and as antidotes to anticholinergic poisoning.[5][7][9][10]
Currently, drugs like donepezil, rivastigmine, and galantamine are FDA-approved for the palliative treatment of mild to moderate Alzheimer's disease, working to improve cognitive function by compensating for the loss of functioning brain cells that produce acetylcholine.[3][5][11] While these drugs provide symptomatic relief, they do not halt the underlying progression of the disease, highlighting the ongoing need for the development of novel, more effective AChE inhibitors.[2][5][11]
This guide provides a comprehensive overview of the principles and methodologies involved in the discovery and characterization of novel anti-acetylcholinesterase agents. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to navigate the complexities of AChE inhibitor development, from initial screening to kinetic characterization.
Part 1: The Scientific Foundation of Anti-Acetylcholinesterase Agent Development
The journey of developing a new anti-acetylcholinesterase agent is a multi-step process governed by the U.S. Food and Drug Administration (FDA) to ensure the safety and efficacy of new pharmaceutical compounds. This process can be broadly categorized into five key stages:
-
Discovery and Development: This initial phase involves the identification of a new compound that has the potential to be a drug. Researchers may test thousands of compounds before finding a promising candidate.
-
Preclinical Research: Before testing a drug in humans, researchers must conduct laboratory and animal studies to determine its safety profile.[12][13] This phase aims to identify any potential for serious harm (toxicity).[13]
-
Clinical Research: Once a drug is deemed safe in preclinical studies, it can be tested in humans in a series of clinical trials (Phases I-IV).[12][14] These trials are designed to assess the drug's safety, efficacy, and optimal dosage.
-
FDA Drug Review: After the completion of clinical trials, the drug developer can submit a New Drug Application (NDA) to the FDA.[12] The FDA review team then thoroughly examines all the submitted data to decide whether to approve the drug for marketing.[12][13]
-
FDA Post-Market Drug Safety Monitoring: The FDA's monitoring of a drug's safety does not stop after approval.[12] The agency continues to track the safety of all drugs on the market to identify any unforeseen risks.[12]
Mechanism of Action: How Anti-Acetylcholinesterase Agents Work
Anti-acetylcholinesterase agents function by inhibiting the acetylcholinesterase enzyme, which is responsible for breaking down the neurotransmitter acetylcholine.[3][6][7] This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][5][6]
AChE inhibitors can be classified into two main groups based on their mode of action:
-
Reversible Inhibitors: These inhibitors bind to the AChE enzyme for a short period and are then metabolized or excreted, allowing the enzyme to resume its normal function.[3] Reversible inhibitors can be further categorized as competitive or noncompetitive and are the primary type used for therapeutic purposes.[5]
-
Irreversible Inhibitors: These agents form a stable, long-lasting complex with the AChE enzyme.[3] Organophosphates are a well-known example of irreversible inhibitors and are often associated with toxic effects.[5][6]
The active site of the acetylcholinesterase enzyme has two key sites: the anionic site and the esteratic site.[6] Acetylcholine binds to both of these sites, and the esteratic site, containing serine, histidine, and glutamate residues, is where the hydrolysis of acetylcholine occurs.[6] Inhibitors work by binding to these sites and preventing acetylcholine from being broken down.[3][15]
Drug Design Strategies
The development of new AChE inhibitors is an active area of research, with several strategies being employed to design more effective and safer drugs:
-
Kinetics-Driven Drug Design: This approach focuses on designing inhibitors with a longer drug-target residence time, which can lead to a larger safety window and improved efficacy.[16][17][18]
-
Multi-Target-Directed Ligands (MTDLs): Given the multifaceted nature of diseases like Alzheimer's, researchers are designing compounds that can interact with multiple targets simultaneously.[19] For example, some inhibitors are designed to not only inhibit AChE but also to prevent the aggregation of β-amyloid plaques, another hallmark of Alzheimer's disease.[11][19][20]
-
Bivalent Inhibitors: This strategy involves designing drugs that can simultaneously bind to both the catalytic and peripheral anionic sites of the AChE enzyme, which can improve both the potency and selectivity of the inhibitor.[21]
The following diagram illustrates the general workflow for the development of anti-acetylcholinesterase agents, from initial discovery to preclinical and clinical evaluation.
Caption: Workflow of Anti-Acetylcholinesterase Agent Development.
Part 2: In Vitro Screening and Characterization of AChE Inhibitors
The initial step in identifying novel anti-acetylcholinesterase agents involves in vitro screening assays to assess their inhibitory activity. The most widely used method for this purpose is the Ellman's assay, a colorimetric method that provides a simple and robust way to measure AChE activity.[22][23][24][25]
Principle of the Ellman's Assay
The Ellman's assay utilizes acetylthiocholine (ATCI) as a substrate for AChE. The enzyme hydrolyzes ATCI to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate the yellow-colored anion 5-thio-2-nitrobenzoate (TNB).[22][23][26] The intensity of the yellow color, which is directly proportional to the AChE activity, is measured spectrophotometrically at 412 nm.[22][23]
The following diagram illustrates the chemical reaction underlying the Ellman's assay.
Caption: Principle of the Ellman's Assay for AChE Activity.
Protocol: Determination of IC50 for AChE Inhibitors using Ellman's Method
The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[1] The following protocol details a modified Ellman's method for determining the IC50 value of a test compound in a 96-well microplate format.[1][23]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)[1]
-
Test inhibitor compound
-
Positive control inhibitor (e.g., Donepezil or Eserine)[1]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[1]
-
Acetylthiocholine iodide (ATCI)[1]
-
96-well microplate[22]
-
Microplate reader[22]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.[1][23]
-
Prepare a series of dilutions of the test inhibitor and the positive control in phosphate buffer to achieve the desired final concentrations for the assay.[1]
-
Prepare a 10 mM solution of DTNB in phosphate buffer.[1]
-
Prepare a 14 mM solution of ATCI in phosphate buffer.[1]
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL of phosphate buffer.[23]
-
Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of phosphate buffer (or a suitable solvent like DMSO at the same final concentration as the test wells).[23]
-
Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test inhibitor at various concentrations.[23]
-
It is recommended to perform all measurements in triplicate.
-
-
Pre-incubation:
-
Initiation of Reaction and Measurement:
-
To each well (except the blank), add 20 µL of 15 mM ATCI solution and 20 µL of 3 mM DTNB solution. The final volume in each well will be 200 µL.[23]
-
Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes to monitor the reaction kinetics.[1][23]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.[23]
-
Correct for background absorbance by subtracting the rate of the blank from all other rates.[23]
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:[22] % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[22]
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[1] This can be done using appropriate software (e.g., GraphPad Prism, Origin) to perform a non-linear regression analysis.[27]
-
Data Presentation: Summarizing Inhibitor Potency
The results of the IC50 determination should be presented in a clear and concise manner. A table is an effective way to summarize the potency of different inhibitors.
| Inhibitor | IC50 (nM) | Source |
| Donepezil | 21 ± 1 | In vitro[22] |
| Galantamine | 1270 +/- 210 | In vitro[22] |
| Rivastigmine | 4300 - 476000 | -[22] |
| Test Compound X | Insert Value | Specify Assay Conditions |
Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, buffer composition). Therefore, it is crucial to include a reference compound in the assay for comparison.
Part 3: Kinetic Analysis of Enzyme Inhibition
Beyond determining the IC50 value, a thorough characterization of an AChE inhibitor involves understanding its mechanism of inhibition. Kinetic studies can elucidate whether an inhibitor is competitive, noncompetitive, uncompetitive, or exhibits a mixed mode of inhibition. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the inhibitor's properties.
Understanding Different Types of Enzyme Inhibition
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate.[28] This type of inhibition can be overcome by increasing the substrate concentration.
-
Noncompetitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic activity, regardless of whether the substrate is bound.[28]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[28][29] This type of inhibition is more effective at higher substrate concentrations.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often at an allosteric site.[29]
Protocol: Kinetic Analysis of AChE Inhibition
The following protocol outlines the steps for performing a kinetic analysis of an AChE inhibitor using the Ellman's assay.
Procedure:
-
Varying Substrate and Inhibitor Concentrations:
-
Perform the Ellman's assay as described previously, but with a key modification: vary the concentration of the substrate (ATCI) at several fixed concentrations of the inhibitor.
-
It is also necessary to determine the initial reaction velocities in the absence of the inhibitor for each substrate concentration.
-
-
Data Analysis using Lineweaver-Burk Plots:
-
The Lineweaver-Burk plot, a double-reciprocal plot of 1/velocity (1/V) versus 1/substrate concentration (1/[S]), is a widely used graphical method for analyzing enzyme kinetics.[28][30]
-
Plot the data for each inhibitor concentration on the same graph. The pattern of the lines will reveal the type of inhibition.[28][31]
-
The following diagram illustrates the characteristic Lineweaver-Burk plots for different types of enzyme inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. What are AChE inhibitors and how do they work? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 7. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 8. Development of acetylcholinesterase inhibitors in the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicalpub.com [clinicalpub.com]
- 10. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. fda.gov [fda.gov]
- 13. blog.rheosense.com [blog.rheosense.com]
- 14. FDA Guidelines for Drug Development & Approval | PPTX [slideshare.net]
- 15. medlink.com [medlink.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Kinetics-Driven Drug Design Strategy for Next-Generation Acetylcholinesterase Inhibitors to Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Development of bivalent acetylcholinesterase inhibitors as potential therapeutic drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Khan Academy [khanacademy.org]
- 29. fiveable.me [fiveable.me]
- 30. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 31. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-piperidinyl-benzimidazolone Derivatives Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-piperidinyl-benzimidazolone derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of N-piperidinyl-benzimidazolone derivatives, presented in a question-and-answer format to directly address specific experimental challenges.
Issue 1: Low Yield in Benzimidazolone Ring Formation
-
Question: I am experiencing low yields during the cyclization of o-phenylenediamine with a carbonyl source (e.g., urea, phosgene, or their equivalents) to form the benzimidazolone core. What are the potential causes and solutions?
-
Answer: Low yields in this step can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.
-
Suboptimal Reaction Temperature: The optimal temperature can vary depending on the specific reactants and catalysts used. While some reactions proceed at room temperature, classical methods may require heating. A modest increase in temperature might improve the conversion rate, but excessive heat can lead to degradation and side products.
-
Inappropriate Solvent: The choice of solvent is crucial for reaction rate and yield. Solvents like ethanol, methanol, and acetonitrile are commonly used. Experimenting with different solvents to ensure proper dissolution of starting materials can be beneficial.
-
Side Reactions: Over-oxidation of the o-phenylenediamine or formation of polymeric byproducts can reduce the yield of the desired benzimidazolone. Ensuring an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation.
-
Issue 2: Challenges in N-Arylation of the Piperidine Ring (Buchwald-Hartwig Amination)
-
Question: My Buchwald-Hartwig amination to couple the piperidine nitrogen with an aryl halide is giving low conversion or has stalled. What should I troubleshoot?
-
Answer: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Here are key parameters to optimize:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical and often substrate-dependent. For N-heterocycles like piperidines, sterically hindered and electron-rich phosphine ligands such as XPhos, RuPhos, and tBuXPhos are often effective. If using a palladium precursor like Pd(OAc)₂, consider switching to a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) for more reliable results.
-
Base Selection: The base plays a crucial role in the catalytic cycle. Strong bases like sodium tert-butoxide (NaOtBu) can lead to higher reaction rates but may not be compatible with sensitive functional groups. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but might require higher temperatures. Cs₂CO₃ is often a good starting point due to its solubility.
-
Solvent Effects: Aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons like toluene, are commonly used. Poor solubility of any of the reactants can hinder the reaction.
-
Reagent Purity: The purity and dryness of reagents and solvents are critical. Trace amounts of water or oxygen can deactivate the catalyst. Ensure you are using anhydrous and degassed solvents.
-
Issue 3: Difficulties with N-Alkylation of the Piperidine Ring
-
Question: The N-alkylation of my piperidine derivative with an alkyl halide is sluggish or incomplete. How can I improve this reaction?
-
Answer: Several factors can affect the efficiency of N-alkylation:
-
Insufficient Basicity: The reaction of a piperidine with an alkyl halide generates an acid (e.g., HBr, HCl) which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. To counteract this, add a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) to scavenge the acid.[1]
-
Poor Leaving Group: The reactivity of the alkylating agent is dependent on the leaving group. If you are using an alkyl chloride, switching to a more reactive alkyl bromide or iodide can accelerate the reaction.[1]
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction. Increasing the reaction temperature can help overcome this steric hindrance.[1]
-
Issue 4: Purification Challenges
-
Question: I am having difficulty purifying my final N-piperidinyl-benzimidazolone derivative. What are some common issues and solutions?
-
Answer: Purification can be challenging due to the presence of closely related impurities or byproducts.
-
Residual Palladium Catalyst: If a Buchwald-Hartwig amination was performed, residual palladium can contaminate the product. Filtering the reaction mixture through a pad of celite can help remove some of the catalyst. Specialized scavengers can also be used.
-
Closely Eluting Impurities: Column chromatography is often necessary. A careful screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve good separation.
-
Discoloration: If the product is discolored, it may be due to trace impurities. Recrystallization from a suitable solvent system can often yield a purer, colorless product. In some cases, treatment with activated carbon during recrystallization can help remove colored impurities.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a common starting material for the synthesis of N-piperidinyl-benzimidazolone derivatives?
-
A1: A common and commercially available starting material is 1-(piperidin-4-yl)benzimidazolone.[3] This intermediate allows for subsequent functionalization of the piperidine nitrogen.
-
-
Q2: What are the typical reaction conditions for the condensation of o-phenylenediamine with an aldehyde to form a 2-substituted benzimidazole?
-
A2: This reaction can be carried out under various conditions. A common method involves reacting o-phenylenediamine with an aldehyde in the presence of a catalyst such as p-toluenesulfonic acid (p-TsOH) in a solvent like DMF at elevated temperatures (e.g., 80°C).[4] Other catalysts and solvent systems have also been reported to be effective.[5][6][7]
-
-
Q3: How can I monitor the progress of my synthesis reactions?
-
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
-
-
Q4: What is the role of OGG1, a common target for N-piperidinyl-benzimidazolone derivatives?
-
A4: 8-Oxo-Guanine DNA Glycosylase 1 (OGG1) is a key enzyme in the base excision repair (BER) pathway.[5][8] Its primary function is to recognize and remove the oxidized DNA base 8-oxoguanine (8-oxoG), which is a common form of DNA damage caused by reactive oxygen species.[5][8] By inhibiting OGG1, these derivatives can prevent the repair of this DNA lesion, which can be a therapeutic strategy in cancer and inflammatory diseases.[5][8]
-
Data Presentation
Table 1: Optimization of Buchwald-Hartwig Amination for Benzimidazole Synthesis
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 16 | < 5 |
| 2 | Pd(OAc)₂ | DPEphos | Cs₂CO₃ | Toluene | 100 | 16 | < 5 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 91 |
| 4 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 | 16 | 100 |
| 5 | XPhos Pd G3 | - | Cs₂CO₃ | Dioxane | 100 | 8 | 100 |
Data adapted from a representative optimization study. Actual results may vary depending on the specific substrates.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and an Aldehyde
-
To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., DMF), add the desired aldehyde (1.0-1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 eq).
-
Heat the reaction mixture at 80-100°C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a basic aqueous solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
-
To a stirred solution of the desired carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.0 eq) at room temperature.
-
Stir the mixture for 30 minutes to allow for the activation of the carboxylic acid.
-
Add 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (1.0 eq) to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[2]
Mandatory Visualization
Caption: OGG1 signaling pathway and the mechanism of its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Introduction
Welcome to the technical support center for the synthesis of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles.
The 4-piperidone scaffold is a crucial structural motif found in numerous pharmacologically active compounds.[1][2] Its synthesis is a key step in the development of various pharmaceuticals.[3][4][5] The most common and effective route to this and similar cyclic ketones is the Dieckmann condensation, an intramolecular Claisen condensation of a suitable diester.[6][7][8][9] This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester, which is often followed by hydrolysis and decarboxylation to yield the target 4-piperidone.[10][11][12][13]
This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful and high-yield synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: I am observing very low or no yield of the desired product. What are the likely causes?
This is a common issue in Dieckmann condensations, which are equilibrium-driven reactions sensitive to multiple parameters.[10] Several factors could be responsible.
Possible Cause A: Ineffective Base or Incorrect Stoichiometry
-
The "Why": The reaction is initiated by the deprotonation of an α-carbon to form an enolate ion.[14][15][16] This requires a strong base. The base must be strong enough to deprotonate the α-carbon of the ester (pKa ~22-24), but ideally should not introduce competing reactions like saponification.[7][16] Furthermore, the final β-keto ester product is more acidic than the starting material and will be deprotonated by the base. This final, essentially irreversible deprotonation is the driving force of the reaction.[14] Therefore, at least one full equivalent of base is required.
-
The Solution:
-
Base Selection: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it produces hydrogen gas as the only byproduct. Strong alkoxide bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are also effective.[6][11] If using an alkoxide, match it to your ester group (e.g., use NaOEt for ethyl esters) to prevent transesterification.[7]
-
Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation and to drive the equilibrium towards the product. Some procedures even call for a two-fold excess.[10]
-
Quality of Base: Ensure your base is not old or deactivated by atmospheric moisture. Use freshly opened or properly stored reagents.
-
Possible Cause B: Competing Intermolecular Reaction (Dimerization)
-
The "Why": The Dieckmann condensation is an intramolecular reaction. At high concentrations, the enolate formed from one molecule can react with the carbonyl group of a different molecule (an intermolecular Claisen condensation), leading to dimers or polymers instead of the desired cyclic product.[6]
-
The Solution:
-
High-Dilution Conditions: The key to favoring the intramolecular pathway is to use high-dilution techniques.[10][15] This decreases the probability of two different reactant molecules encountering each other. A significant increase in solvent volume can lead to a dramatic increase in yield.[10]
-
Slow Addition: Add the diester starting material slowly to a solution of the base in the solvent. This keeps the instantaneous concentration of the diester low, further promoting intramolecular cyclization.
-
Possible Cause C: Retro-Dieckmann Condensation during Workup
-
The "Why": The Dieckmann condensation is a reversible reaction. The cyclic β-keto ester product can be cleaved by alkoxides in a "retro-Dieckmann" reaction, especially at elevated temperatures.[8][10] This is particularly problematic during the workup phase.
-
The Solution:
-
Controlled Quenching: Quench the reaction by carefully adding a mild acid (like acetic acid or a buffered aqueous solution) at a low temperature (e.g., 0 °C) to neutralize the excess base and protonate the enolate product.
-
Careful pH Adjustment: During aqueous workup, acidification must be done cautiously. Exothermic reactions can raise the temperature and promote the retro-Dieckmann reaction.[10] Maintain a low temperature and avoid strongly acidic or basic conditions for extended periods.
-
Question 2: My reaction produces multiple spots on TLC, and purification is difficult. What side products might be forming?
The formation of multiple products complicates purification and reduces the yield of the target compound.
Possible Cause A: Hydrolysis of Ester Groups
-
The "Why": The reaction must be conducted under strictly anhydrous conditions. Any water present in the solvent, reagents, or glassware can react with the base and hydrolyze the ester functionalities of the starting material or the β-keto ester product, leading to carboxylic acids which are difficult to separate.
-
The Solution:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Polar aprotic solvents like THF, toluene, or benzene are commonly used and must be dry.[6]
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Possible Cause B: Incomplete Reaction
-
The "Why": If the reaction does not go to completion, you will have a mixture of your starting diester, the β-keto ester intermediate, and the final product, making purification challenging.
-
The Solution:
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Time & Temperature: The reaction may require longer reaction times or gentle heating to proceed to completion. A study on a similar system showed that yields increased significantly when reaction time was extended from 6 to 24 hours at room temperature.[10] However, excessive heat can promote side reactions. Optimization may be required.
-
Question 3: How do I effectively purify the final product?
Purification can be challenging, especially if the product is an oil or if impurities are present.
-
The Challenge: The target compound, this compound, is often an oil or a low-melting solid, making crystallization difficult.[17][18] Impurities from side reactions can also co-elute with the product during chromatography.
-
The Solution:
-
Column Chromatography: This is the most reliable method for purifying non-crystalline products. Use a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from unreacted starting materials and byproducts. Monitor the fractions by TLC.
-
Acid-Base Extraction: If acidic or basic impurities are present, an aqueous acid-base workup can help remove them before chromatography. For instance, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic byproducts.
-
Kugelrohr Distillation: For thermally stable oils, short-path distillation using a Kugelrohr apparatus can be an effective purification method for removing non-volatile impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis?
The synthesis proceeds via a Dieckmann condensation, followed by hydrolysis and decarboxylation of the resulting β-keto ester. The key steps are: 1) Base abstracts an α-proton to form an enolate. 2) The nucleophilic enolate attacks the second ester group intramolecularly. 3) The tetrahedral intermediate collapses, expelling an alkoxide. 4) The resulting β-keto ester is deprotonated by the base (driving force). 5) Acidic workup protonates the enolate. 6) Subsequent heating in acidic or basic conditions hydrolyzes and decarboxylates the ester at the 3-position to yield the final 4-piperidone.
Caption: Workflow for the synthesis of the target 4-piperidone.
Q2: How is the necessary diester starting material typically prepared?
The required N-substituted diester is generally synthesized through a double Michael addition (or aza-Michael reaction).[4][5] In this case, benzylamine would be reacted with two equivalents of a suitable acrylate ester bearing the 3,3-dimethyl substituents.
Q3: Are there alternative synthetic routes to 4-piperidones?
Yes, while the Dieckmann condensation is very common, other methods exist.[3] These include:
-
Petrenko-Kritschenko Piperidone Synthesis: A multicomponent reaction involving an aldehyde, a β-keto ester (like acetoacetate), and an amine.[19]
-
Cyclization of Dialdehydes: Reaction of a dialdehyde with a primary amine and a ketone derivative.[19]
-
Aza-Michael Reactions: A concise method involving the double aza-Michael addition of a primary amine to a divinyl ketone.[4][5]
Q4: What is the function of the benzyl group on the nitrogen?
The benzyl group serves as a protecting group for the piperidine nitrogen. It is relatively stable under the basic conditions of the Dieckmann condensation but can be removed later in a synthetic sequence if a secondary amine is desired. This is typically achieved through catalytic hydrogenation (e.g., using Pd/C and H₂ gas).[20]
Protocols and Data
Table 1: Key Parameter Optimization for Dieckmann Condensation
| Parameter | Option 1 | Option 2 | Option 3 | Expected Outcome & Remarks |
| Base | Sodium Hydride (NaH) | Sodium Ethoxide (NaOEt) | K-tert-butoxide (t-BuOK) | NaH is often preferred to avoid side reactions. If using alkoxides, match them to the ester to prevent transesterification.[7] |
| Solvent | Toluene | Tetrahydrofuran (THF) | Benzene | Polar aprotic solvents enhance enolate stability.[6] Toluene and Benzene allow for higher reflux temperatures if needed. All must be anhydrous. |
| Concentration | 0.1 M | 0.01 M (High Dilution) | 0.005 M (High Dilution) | High dilution is critical to prevent intermolecular dimerization and can significantly increase the yield of the cyclic product.[10] |
| Temperature | Room Temp | 50 °C | Reflux | Reaction may need heat to proceed, but higher temperatures can increase side reactions. Start at RT and gently heat if needed while monitoring by TLC.[10] |
Experimental Protocol: Synthesis via Dieckmann Condensation
This is a representative protocol and should be adapted and optimized based on specific laboratory conditions and scale.
Step 1: Dieckmann Cyclization
-
Preparation: Under an inert atmosphere (Argon or N₂), add a magnetic stir bar and anhydrous toluene (to achieve a final concentration of ~0.01 M) to an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel.
-
Base Addition: Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to the toluene. Heat the mixture gently to dissolve/disperse the base.
-
Substrate Addition: Dissolve the starting diester (1.0 equivalent) in a minimal amount of anhydrous toluene and add it to the addition funnel. Add the diester solution dropwise to the stirred suspension of NaH over 2-3 hours. A slow addition rate is crucial for high yield.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 24 hours, or heat to reflux if necessary. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of glacial acetic acid to neutralize the excess NaH. Transfer the mixture to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-keto ester.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: To the crude β-keto ester, add a 6M solution of hydrochloric acid (HCl).
-
Decarboxylation: Heat the mixture to reflux and maintain for 4-6 hours. CO₂ evolution should be observed. Monitor the disappearance of the β-keto ester intermediate by TLC.
-
Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate or a strong base like NaOH until the pH is ~8-9.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to obtain the pure this compound.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yield syntheses.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. m.youtube.com [m.youtube.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 15. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 19. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 20. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Cbz-3,3-dimethyl-4-oxo-piperidine
Welcome to the technical support center for the purification of 1-Cbz-3,3-dimethyl-4-oxo-piperidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of this key synthetic intermediate.
Introduction
1-Cbz-3,3-dimethyl-4-oxo-piperidine is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex bioactive molecules.[1] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data. This guide provides practical, field-proven insights into common purification challenges and their solutions.
Understanding the Molecule and Potential Impurities
Before delving into purification protocols, it's crucial to understand the physicochemical properties of 1-Cbz-3,3-dimethyl-4-oxo-piperidine. It is a solid at room temperature with a molecular weight of 261.32 g/mol .[1] The presence of the Cbz protecting group and the ketone functionality dictates its polarity and solubility, making it amenable to standard purification techniques like recrystallization and column chromatography.
Common impurities encountered during its synthesis may include:
-
Unreacted starting materials: Depending on the synthetic route, these could be precursors to the piperidine ring or the Cbz-protection step.
-
Byproducts of cyclization: Incomplete or alternative cyclization pathways can lead to isomeric impurities.
-
Products of over-alkylation or incomplete alkylation: If the gem-dimethyl group is introduced via alkylation, these are potential side products.
-
De-benzylated products: Loss of the Cbz group can occur under certain conditions.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) is essential to visualize the number of impurities and to guide the choice of purification strategy.
Purification Methodologies: A Head-to-Head Comparison
| Method | Principle | Best Suited For | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Crude material with a major desired product and small amounts of impurities with different solubility profiles. | Scalable, cost-effective, can yield highly pure crystalline material. | Finding a suitable solvent can be time-consuming, risk of "oiling out," potential for low recovery. |
| Flash Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Complex mixtures with multiple components of varying polarities. | High resolution, applicable to a wide range of compounds. | Can be time-consuming and labor-intensive, requires larger volumes of solvent, risk of product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is often the first method of choice for purifying solid compounds. The key is to find a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature or below.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof). A good recrystallization solvent will dissolve the compound when heated but will result in crystal formation upon cooling.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 1-Cbz-3,3-dimethyl-4-oxo-piperidine and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| "Oiling out" | The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated. | Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent). Try a different solvent system with a lower boiling point.[2] |
| Poor Crystal Formation | The solution is not sufficiently saturated, or cooling is too rapid. | Concentrate the solution by evaporating some of the solvent. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low Yield | Too much solvent was used; the compound is significantly soluble even at low temperatures. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. Re-evaluate the choice of solvent. |
| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Note that this may also reduce your yield slightly.[2] |
Protocol 2: Flash Column Chromatography
For more complex mixtures or when recrystallization fails, flash column chromatography is the preferred method.
Step-by-Step Methodology:
-
Stationary Phase and Eluent Selection: Silica gel is the most common stationary phase for compounds of this polarity. An eluent system is typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). Use TLC to determine an appropriate solvent ratio that gives a retention factor (Rf) of ~0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This "dry loading" technique often leads to better separation.
-
Elution: Begin elution with the chosen solvent mixture. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Cbz-3,3-dimethyl-4-oxo-piperidine.
Troubleshooting Column Chromatography:
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate eluent system; column overloading. | Optimize the eluent system using TLC. A common starting point for piperidine derivatives is a mixture of hexanes and ethyl acetate.[3] Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Co-elution with Impurities | Similar polarity of the product and impurity. | Try a different solvent system to alter the selectivity. Consider using a different stationary phase (e.g., alumina). |
| Product Tailing | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent to reduce tailing.[3] |
Visualizing the Workflow
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: My purified product has a yellowish tint. What could be the cause?
A1: A yellowish color often indicates the presence of trace impurities, possibly oxidation products, which are common in piperidine derivatives.[4] If the product is pure by NMR and LC-MS, the color may not be detrimental to subsequent reactions. However, if higher purity is required, treatment with activated charcoal during recrystallization or re-purification by column chromatography can often remove the colored impurities.
Q2: I am observing two spots on TLC for my purified product. What could be the reason?
A2: While this could indicate an impurity, for some piperidine derivatives, it might be due to conformational isomers or interactions with the stationary phase.[5] Before embarking on further purification, confirm the identity of both spots by LC-MS if possible. If it is indeed an impurity, a different chromatographic eluent system may be required to achieve separation.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase chromatography is a viable option, especially for polar impurities that are difficult to separate using normal-phase silica gel chromatography. A typical mobile phase would be a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.
Q4: What are the recommended storage conditions for the purified product?
A4: 1-Cbz-3,3-dimethyl-4-oxo-piperidine should be stored at room temperature in a well-sealed container, protected from light and moisture to prevent degradation.[1]
References
Technical Support Center: Synthesis of Highly Substituted Piperidines
Welcome to the Technical Support Center for the synthesis of highly substituted piperidines. The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2][3][4][5] However, the construction of complex, multi-substituted piperidine rings presents significant synthetic challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering troubleshooting advice and answers to frequently asked questions.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of highly substituted piperidines, organized by the nature of the problem.
Low or No Reaction Conversion
Problem: The reaction to form the piperidine ring or to functionalize a pre-existing piperidine scaffold is sluggish or fails to proceed to completion.
Possible Causes & Solutions:
-
Insufficient Basicity in N-Alkylation: The reaction of a piperidine with an alkyl halide produces an acid that can protonate the starting amine, rendering it non-nucleophilic.
-
Solution: Add a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) to scavenge the acid produced.[6]
-
-
Poor Leaving Group on the Electrophile: The rate of N-alkylation or other nucleophilic substitution reactions is highly dependent on the quality of the leaving group.
-
Solution: If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide to accelerate the reaction.[6]
-
-
Steric Hindrance: Bulky substituents on the piperidine ring or the reacting partner can significantly slow down the reaction rate.[6][7][8]
-
Solution: Increase the reaction temperature to provide the necessary activation energy. If that fails, a change in synthetic strategy to a less sterically demanding route may be necessary.[6]
-
-
Catalyst Poisoning in Pyridine Hydrogenation: When synthesizing piperidines via the reduction of pyridines, impurities such as sulfur compounds can poison the catalyst (e.g., Pd, Pt, Rh).[9]
-
Insufficient Hydrogen Pressure or Poor Mass Transfer in Hydrogenation: The reduction of the aromatic pyridine ring can be challenging and requires sufficient hydrogen availability.[9][10]
-
Solution: Incrementally increase the hydrogen pressure and ensure efficient stirring to improve gas-liquid mixing.[10]
-
Poor Diastereoselectivity
Problem: The reaction produces a mixture of diastereomers, complicating purification and reducing the yield of the desired stereoisomer.
Possible Causes & Solutions:
-
Lack of Stereocontrol in Ring Formation: Cyclization reactions can often lead to multiple stereochemical outcomes.
-
Substrate Control vs. Reagent Control: The inherent stereochemistry of the starting material may not be sufficient to direct the formation of the desired diastereomer.
-
Solution: Employ chiral catalysts or auxiliaries to enforce a specific stereochemical pathway. For example, the choice of reducing agent in imine reductions can control the stereochemistry at C-6 of the piperidine ring.[11]
-
-
Reaction Conditions Favoring Epimerization: The product may be isomerizing under the reaction conditions.
-
Solution: Lowering the reaction temperature or using milder reagents can sometimes prevent unwanted epimerization.
-
Formation of Side Products
Problem: The reaction yields significant amounts of unintended byproducts, reducing the overall yield and complicating purification.
Possible Causes & Solutions:
-
Over-alkylation to Quaternary Ammonium Salts: In N-alkylation reactions, the desired secondary or tertiary amine can react further to form a quaternary ammonium salt.[6]
-
Solution: Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture to minimize over-alkylation.
-
-
Polymerization or Decomposition: Higher reaction temperatures can sometimes lead to undesired side reactions.[9]
-
Solution: Lower the reaction temperature and monitor the reaction closely to avoid prolonged reaction times that could lead to decomposition.[9]
-
-
Formation of Partially Hydrogenated Intermediates: In the reduction of pyridines, the reaction may stall at tetrahydropyridine or dihydropyridine intermediates.[10]
-
Solution: Increase the reaction time, catalyst loading, or use a more robust catalyst.[10]
-
Difficult Purification
Problem: The desired highly substituted piperidine is difficult to separate from starting materials, reagents, or byproducts.
Possible Causes & Solutions:
-
Similar Polarity of Components: The product and impurities may have very similar polarities, making chromatographic separation challenging.
-
Solution: Consider converting the product to a salt (e.g., hydrochloride) to alter its solubility and facilitate purification by crystallization. If the product is an amine, derivatization with a protecting group can also change its chromatographic behavior.
-
-
Presence of a Yellow Impurity in Piperidine Reagent: Stored piperidine can develop a yellow discoloration due to oxidation products.[12]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for the piperidine nitrogen?
A1: The choice of a protecting group is critical and depends on the subsequent reaction conditions.[13]
-
Boc (tert-Butoxycarbonyl): Stable to base and hydrogenolysis but is readily removed with strong acids like TFA or HCl. It is a robust and common choice.[13]
-
Cbz (Carboxybenzyl): Stable to mild acidic and basic conditions but is cleaved by catalytic hydrogenolysis or strong acids.[13]
-
Fmoc (9-Fluorenylmethoxycarbonyl): Stable to acid and hydrogenolysis but is removed under mild basic conditions, often with a solution of piperidine in DMF.[13][14]
The key is to choose a protecting group that is "orthogonal" to the reaction conditions you plan to use, meaning it will remain intact during your desired transformations but can be removed later without affecting other functional groups.[13]
Q2: My catalytic hydrogenation of a substituted pyridine is not working. What should I try?
A2: Catalytic hydrogenation of pyridines can be challenging due to the aromaticity of the ring.[9]
-
Catalyst Choice: Rhodium on carbon (Rh/C) is often more effective than palladium (Pd/C) for this transformation.[9][10] Platinum(IV) oxide (PtO₂) is also a common choice.[10]
-
Additives: The addition of acids like HCl or acetic acid can sometimes improve the reaction rate by protonating the pyridine, making it more susceptible to reduction.[9]
-
Reaction Conditions: Increasing the hydrogen pressure and reaction temperature (e.g., 60-80 °C) can help overcome the activation barrier.[9] Ensure you are using anhydrous solvents, as water can sometimes inhibit the reaction.[9]
Q3: I am struggling with controlling the stereochemistry in my piperidine synthesis. What are some general strategies?
A3: Achieving high diastereoselectivity is a common hurdle.[1][11]
-
Substrate-Controlled Reactions: Utilize existing stereocenters in your starting material to direct the stereochemistry of new centers.
-
Reagent-Controlled Reactions: Employ chiral reagents, catalysts, or auxiliaries to induce stereoselectivity.
-
Kinetic vs. Thermodynamic Control: The reaction conditions can often be tuned to favor either the kinetically or thermodynamically preferred diastereomer. For example, in the synthesis of 2,3,6-trisubstituted piperidines, kinetic protonation of a nitronate or equilibration of the nitro group under thermodynamic control can be used to set the relative stereochemistry.[11]
-
Cycloaddition Reactions: Diels-Alder and other cycloaddition reactions can be powerful tools for establishing multiple stereocenters in a single step, often with predictable stereochemical outcomes.[15]
Q4: What are some common methods for constructing the piperidine ring?
A4: There are numerous methods, and the best choice depends on the desired substitution pattern.
-
Reduction of Pyridines: A very common and direct method, especially for accessing simple piperidines.[2][16]
-
Reductive Amination/Aza-Michael Addition: A sequence that can be used to build the ring from acyclic precursors.[7]
-
Petrenko-Kritschenko Reaction: A classical method involving the condensation of an aldehyde, a primary amine, and a β-ketoester.[16]
-
Dieckmann Condensation: Useful for synthesizing 4-piperidones.[16]
-
Radical Cyclization: Can be an effective way to form the piperidine ring.[3]
Section 3: Experimental Protocols & Visualizations
Protocol 1: Boc Protection of a Substituted Piperidine[13]
This protocol describes a general procedure for the protection of the piperidine nitrogen with a Boc group.
Materials:
-
Substituted piperidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the substituted piperidine in DCM.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected piperidine.
Protocol 2: Catalytic Hydrogenation of a Substituted Pyridine[9]
This protocol provides a general method for the reduction of a pyridine to a piperidine using Adams' catalyst.
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) (1-5 mol%)
-
Glacial acetic acid
Procedure:
-
In a high-pressure reactor, add the substituted pyridine and glacial acetic acid as the solvent.
-
Carefully add the PtO₂ catalyst.
-
Seal the reactor and purge with nitrogen, then with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the reactor and carefully vent the hydrogen.
-
Purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine.
Visualizations
Decision-Making Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low-yield piperidine synthesis.
Protecting Group Strategy Selection
Caption: Decision tree for selecting an appropriate N-protecting group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Steric Effects on the Configuration of the Nitrogen In Piperidine | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
Side reaction products in the synthesis of N-benzyl-3-oxopiperidine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-3-oxopiperidine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-benzyl-3-oxopiperidine derivatives, particularly when utilizing the Dieckmann condensation for the formation of the 3-oxopiperidine ring.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired N-benzyl-3-oxopiperidine derivative. | Incomplete Dieckmann Condensation: Insufficient base, inactive base, or non-anhydrous reaction conditions. The reaction is an equilibrium, and a full equivalent of base is required to drive it to completion by deprotonating the resulting β-keto ester.[1][2] | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use a full equivalent of a strong, non-nucleophilic base such as sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK).[3]- If using commercial alkoxide bases, be aware they can be partially hydrolyzed; freshly prepared or sublimed bases are recommended.[3]- Consider using alternative bases like LDA or NaH to minimize side reactions.[3] |
| Hydrolysis of the β-keto ester product: Presence of water in the reaction mixture or during workup can lead to the cleavage of the desired product.[3] | - Use anhydrous solvents and reagents.[3]- During the acidic workup to neutralize the reaction, keep the temperature low and perform extractions quickly to minimize contact time with the aqueous acidic phase. | |
| Side reactions during N-benzylation: If N-benzylation is performed after the cyclization, incomplete reaction or side reactions of benzyl halide can occur. | - Use at least one equivalent of benzyl halide and a suitable base (e.g., K₂CO₃, DIPEA).- Ensure the starting 3-oxopiperidine derivative is fully dissolved before adding the benzylating agent. | |
| Formation of a significant amount of a dimeric or polymeric byproduct. | Intermolecular Claisen condensation: This can compete with the intramolecular Dieckmann condensation, especially if the reaction is too concentrated.[4] | - Run the reaction at a higher dilution to favor the intramolecular cyclization.[4] |
| Product is an oil that is difficult to crystallize or purify. | Presence of impurities: Common impurities can include unreacted starting materials, benzyl alcohol (from hydrolysis of benzyl chloride), or oligomeric side products.[4][5] | - Attempt purification by column chromatography on silica gel.- If the product is basic, an acidic wash during workup can help remove non-basic impurities. Conversely, a basic wash can remove acidic impurities.- For crystallization, try different solvent systems or trituration with a non-polar solvent like petroleum ether.[6] |
| Low purity of the final product after purification. | Co-eluting impurities: Some side products may have similar polarity to the desired product, making separation by column chromatography difficult. | - Consider derivatization of the product (e.g., formation of a hydrochloride salt) to alter its solubility and facilitate crystallization and purification.[6][7]- HPLC analysis can help identify the number and relative amounts of impurities, guiding further purification strategies.[7] |
| Over-alkylation leading to quaternary ammonium salts. | Excess of benzylating agent: Using a large excess of benzyl halide can lead to the formation of the N,N-dibenzylpiperidinium salt.[8] | - Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the benzylating agent.[8]- Add the benzyl halide slowly to the reaction mixture to maintain a low concentration.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-benzyl-3-oxopiperidine derivatives?
A1: A prevalent method involves the Dieckmann condensation of a diester to form the 3-oxopiperidine ring, followed by N-alkylation with a benzyl halide. Alternatively, N-benzylation of a pre-existing piperidine derivative can be performed, followed by manipulation of other functional groups. Reductive amination is another viable approach.
Q2: What are the critical parameters for a successful Dieckmann condensation in this synthesis?
A2: The most critical parameters are the choice and amount of base, and the exclusion of water. A strong, non-hydroxide base in at least a full molar equivalent is necessary to drive the reaction to completion.[1][2] Anhydrous conditions are crucial to prevent hydrolysis of the ester starting material and the β-keto ester product.[3]
Q3: What are the expected side products in the N-benzylation step?
A3: The primary side product from the N-benzylation of a secondary piperidine with a benzyl halide is the corresponding benzyl alcohol, formed from the reaction of the benzyl halide with any residual water or hydroxide ions.[9] Over-alkylation can also occur, leading to the formation of a quaternary N,N-dibenzylpiperidinium salt, especially if an excess of the benzylating agent is used.[8]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[6] Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q5: Are there any safety precautions I should be aware of?
A5: Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood. Strong bases like sodium hydride are flammable and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride via Dieckmann Condensation
This protocol is adapted from a patented procedure.[7]
Step 1: Synthesis of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (Intermediate)
-
Dissolve N-benzyl glycine ethyl ester in a suitable organic solvent (e.g., tetrahydrofuran).
-
Add 4-bromo-ethyl butyrate and a base such as sodium carbonate.
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Work up the reaction by filtering the solid and concentrating the filtrate under reduced pressure to obtain the crude intermediate.
Step 2: Dieckmann Condensation
-
Dissolve the intermediate from Step 1 in an organic solvent such as ethyl acetate.
-
Add a strong base like sodium methoxide (1-1.5 molar equivalents).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and wash with water.
-
Adjust the pH of the organic layer to 1-2 with hydrochloric acid to precipitate the crude product.
-
Filter and dry the solid to obtain the crude N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
Step 3: Purification
-
Dissolve the crude product in water and adjust the pH to 7-8 with a base.
-
Extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water.
-
Adjust the pH of the organic layer back to 1-2 with hydrochloric acid to induce crystallization.
-
Filter, wash the crystals, and dry to obtain the pure product.
Note: A comparative example in the patent reported a total 3-step yield of 86.6% with a purity of 92.6% by HPLC for the free base form of the product.[7]
Data Presentation
Table 1: Purity and Yield of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester (free base) under different conditions (Comparative Examples from Patent CN105622444B) [7]
| Comparative Example | Solvent for Step 2 | Base for Dieckmann Condensation | Total Yield (3 steps) | Purity (HPLC) |
| 1 | Tetrahydrofuran | Sodium tert-butoxide | 86.6% | 92.6% |
| 3 | Toluene | Sodium tert-butoxide | 88.0% | 90.9% |
Visualizations
Caption: Synthetic workflow for N-benzyl-3-oxopiperidine derivative.
Caption: Troubleshooting logic for low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Page loading... [guidechem.com]
- 7. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
Technical Support Center: Refinement of Reaction Conditions for Piperidine Synthesis
Welcome to the Technical Support Center for Piperidine Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your synthetic workflows. This guide is structured to address specific issues you may encounter, explaining the causality behind experimental choices to ensure your success.
Frequently Asked Questions (FAQs)
This section addresses general questions and issues that are common across various synthetic routes to piperidines.
Q1: My purified piperidine has turned yellow upon storage. What causes this and can I still use it?
A: A yellow coloration in piperidine is typically due to oxidation products.[1] For applications requiring high purity, purification is recommended before use. The most effective method to remove these colored impurities is distillation.[1] To prevent reoccurrence, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]
Q2: I'm struggling to separate my piperidine product from residual pyridine starting material by distillation. Why is this so challenging?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation difficult.[1][2] This azeotrope consists of about 92% piperidine and 8% pyridine by weight and boils at approximately 106.1°C at atmospheric pressure.[1] To break the azeotrope, you can employ chemical separation. Piperidine reacts with carbon dioxide (CO₂) to form a solid piperidine carbonate salt, while pyridine does not. This allows for the separation of the solid salt by filtration. The free piperidine can then be liberated from the salt by treatment with a strong base and subsequent extraction.[1][2]
Q3: My solution of piperidine in an aprotic solvent (e.g., DMF) crystallized during storage. What happened?
A: This is a common issue and is likely due to the formation of a salt.[1] Piperidine is basic and can react with atmospheric carbon dioxide to form piperidine carbonate.[1] If other acidic reagents are stored nearby, it can also react with liberated acid gases (e.g., HCl) to form salts like piperidine hydrochloride.[1][3] To resolve this, you can attempt to redissolve the crystals or, preferably, prepare a fresh solution. To prevent this, ensure your storage container is tightly sealed and consider storing solutions under an inert atmosphere.[1]
Q4: I am observing over-alkylation of my piperidine nitrogen, leading to a quaternary ammonium salt as a major byproduct. How can I prevent this?
A: The formation of a quaternary ammonium salt is a common side reaction, especially with reactive alkylating agents.[4] This occurs when the desired secondary or tertiary amine product is more nucleophilic than the starting piperidine and reacts further.
Strategies to Minimize Over-Alkylation:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[4]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. Using a syringe pump for gradual addition maintains a low concentration of the alkylating agent, which favors mono-alkylation.[4]
-
Lower Temperature: Reducing the reaction temperature can help control the rate of the second alkylation step more than the first, improving selectivity.[4]
Troubleshooting Guides by Synthetic Method
This section provides detailed troubleshooting for specific and widely used synthetic routes to the piperidine core.
Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a direct route to piperidines, but it can be challenging due to the aromatic stability of the pyridine ring and potential for catalyst deactivation.[1][5]
Logical Workflow for Troubleshooting Catalytic Hydrogenation
Caption: Troubleshooting workflow for hydrogenation of pyridines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Catalyst Poisoning: Impurities in the pyridine starting material (e.g., sulfur compounds) can poison the catalyst.[1][5] 2. Insufficient Catalyst Activity: The chosen catalyst is not active enough to overcome the aromaticity of the pyridine ring.[6] 3. Harsh Conditions Required: Standard conditions may be too mild. | 1. Purify Starting Material: Ensure the pyridine precursor is of high purity. 2. Optimize Catalyst: Use a more active catalyst. Rhodium (Rh/C, Rh₂O₃) and Platinum (PtO₂) are often more effective than Palladium for pyridine reduction.[1][6] Iridium catalysts can be effective under milder conditions.[7] 3. Increase Severity: Increase hydrogen pressure (e.g., 50-70 bar) and/or temperature (e.g., 60-80°C).[1] Adding an acidic co-solvent like glacial acetic acid can activate the pyridine ring towards reduction.[1][4] |
| Formation of Side Products | 1. Incomplete Reduction: Insufficient hydrogen pressure or reaction time can lead to the formation of dihydropyridine or tetrahydropyridine intermediates.[1] 2. Ring Opening/Hydrogenolysis: Harsh reaction conditions can sometimes lead to C-N bond cleavage.[8] | 1. Increase Reaction Time/Pressure: Ensure the reaction goes to completion by increasing pressure or time. Monitor progress using GC-MS or TLC.[1] 2. Milder Conditions: If hydrogenolysis is an issue, screen for milder conditions (lower temperature, different catalyst). Transfer hydrogenation using formic acid or ammonium formate can be a milder alternative to high-pressure H₂ gas.[4] |
| Low Diastereoselectivity (for substituted pyridines) | The reaction conditions may not favor the formation of a specific stereoisomer. | The choice of catalyst and solvent can influence the stereochemical outcome. For example, hydrogenation of multisubstituted pyridines with Rh₂O₃ often gives the corresponding cis piperidines as the major product.[6] |
Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂ (Adams' catalyst)
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[1]
-
Catalyst Addition: Under an inert atmosphere, add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[1]
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere.
-
Pressurization: Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[1]
-
Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[1] Monitor the reaction progress by techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.[1]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization after basification and extraction.[1]
Reductive Amination
This powerful "one-pot" reaction typically involves the reaction of a dicarbonyl compound (or a keto-acid) with an amine, followed by in-situ reduction to form the piperidine ring.[9][10]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Inefficient Iminium Ion Formation: The initial condensation to form the iminium ion is a critical, pH-dependent equilibrium. If the pH is too high or too low, this step is inefficient.[11] 2. Decomposition of Reducing Agent: Some reducing agents, like sodium triacetoxyborohydride (STAB), can degrade in protic solvents like methanol over prolonged reaction times.[12] Sodium cyanoborohydride (NaBH₃CN) is toxic and its reactivity is pH-dependent. 3. Competing Side Reactions: The starting dicarbonyl compound may undergo self-condensation or other side reactions. | 1. Control pH: Operate in a mildly acidic pH range of 4-6. This can be achieved by adding a reagent like acetic acid.[11] This pH range optimally facilitates both iminium ion formation and the reduction step. 2. Choose Appropriate Reagent/Solvent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is selective for imines over ketones/aldehydes and does not require strict pH control.[12] Use aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) when using STAB.[12] 3. Control Temperature and Addition: Maintain a moderate reaction temperature and consider adding the reducing agent portion-wise to control the reaction rate. |
| Multiple Spots on TLC/LC-MS | 1. Incomplete Reaction: Insufficient reaction time or temperature may leave starting materials unreacted.[11] 2. Formation of Intermediates: The mono-aminated intermediate may be present if the second cyclization/reduction step is slow. 3. Byproducts from Reducing Agent: Borane-amine complexes or other byproducts can form. | 1. Monitor Reaction: Monitor the reaction closely by TLC or LC-MS to ensure the consumption of starting materials before workup. Consider a moderate increase in temperature or an extension of the reaction time.[11] 2. Optimize Stoichiometry: Ensure the stoichiometry of the amine, dicarbonyl, and reducing agent is correct. 3. Aqueous Workup: A proper aqueous workup with a base (e.g., NaHCO₃ or Na₂CO₃ solution) is crucial to quench the reaction and remove boron salts and excess acid.[12] |
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds, which are structurally related to piperidines, through the cyclization of a β-arylethylamine with an aldehyde or ketone.[13][14]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Inappropriate Catalyst: The acid catalyst may be too harsh, causing decomposition, or too weak to promote cyclization.[15] 2. Improper Reaction Temperature: The optimal temperature is highly substrate-dependent. Some reactions proceed at room temperature, while others require heat.[15] 3. Poor Solvent Choice: The solvent can affect the solubility of reactants and the stability of the key iminium ion intermediate.[15] | 1. Screen Catalysts: Traditionally, protic acids (HCl, H₂SO₄) or Lewis acids (BF₃·OEt₂) are used.[15] For sensitive substrates, milder catalysts like chiral phosphoric acids or even acid-free conditions may be more effective.[15] Optimize catalyst loading. 2. Optimize Temperature: Start at a lower temperature and gradually increase it, monitoring the reaction progress by TLC or HPLC to find the optimal balance between reaction rate and decomposition.[15] 3. Screen Solvents: While protic solvents are common, aprotic media have sometimes provided superior yields. A solvent screen is recommended.[15] |
| Formation of Side Products | 1. Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.[15] 2. Oxidation: The product may be susceptible to oxidation, especially if heated for prolonged periods in the presence of air. | 1. Control Stoichiometry: Use a slight excess of the carbonyl compound to ensure complete consumption of the amine.[15] Slow addition of reagents can also minimize side reactions. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation, especially if the product is known to be air-sensitive. |
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine ring, but its mechanism can be concerted or stepwise, which can affect selectivity and yield.[16][17][18]
Reaction Mechanism: Concerted vs. Stepwise
Caption: Aza-Diels-Alder reaction pathways.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Poor Diene/Dienophile Reactivity: The electronic nature of the imine (dienophile) or diene may not be favorable for cycloaddition. 2. Decomposition of Reactants: The use of strong Lewis acids can sometimes lead to the degradation of starting materials or products.[1] | 1. Modify Imines: Using imines with electron-withdrawing groups on the nitrogen can increase the reaction rate and favor the concerted pathway.[1][18] 2. Screen Catalysts: Test various Lewis acids or Brønsted acids to find optimal conditions. Organocatalysts can also be a viable alternative.[1] |
| Poor Stereoselectivity | The reaction may be proceeding through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition, especially with strong Lewis acids, leading to a loss of stereocontrol.[1][18] | 1. Use Cyclic Dienes: Cyclic dienes often give higher diastereoselectivities due to their conformationally restricted nature.[1][18] 2. Optimize Catalyst: The choice of catalyst can significantly influence the reaction pathway and, therefore, the stereochemical outcome. Milder catalysts may favor the concerted pathway. |
| Formation of Side Products | Side reactions such as polymerization or decomposition can occur, particularly at higher temperatures. | 1. Control Temperature: Lowering the reaction temperature may help to minimize side product formation.[1] 2. Optimize Reaction Time: Monitor the reaction closely to avoid prolonged reaction times that could lead to decomposition of the product.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 7. bioengineer.org [bioengineer.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Common Issues in Piperidine Derivative Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis and purification of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My piperidine compound has a yellow tint. What is the cause and how can I remove it?
A yellow discoloration in piperidine is typically due to oxidation byproducts.[1] While this may not impact all applications, purification is recommended for high-purity requirements. The most effective method for removing these colored impurities is distillation.[1] To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]
Q2: I'm having difficulty separating piperidine from my starting material, pyridine, by distillation. Why is this and what can I do?
Piperidine and pyridine form an azeotrope, which is a mixture with a constant boiling point, making complete separation by simple fractional distillation challenging.[1][2] This azeotrope consists of approximately 92% piperidine and 8% pyridine.[1] To overcome this, you can consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[1]
Q3: My solution of a piperidine derivative in DMF crystallized upon storage. What happened?
This is a common issue with amines. The crystallization is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[1] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]
Q4: What are the most common side reactions during Fmoc deprotection using piperidine in solid-phase peptide synthesis (SPPS)?
The most common side reactions include:
-
Incomplete Fmoc Deprotection: This can be caused by steric hindrance from bulky PEG chains or poor solvation of the resin, leading to deletion sequences in the peptide.[3]
-
Aspartimide Formation: This base-catalyzed side reaction is particularly prevalent in sequences containing aspartic acid, especially Asp-Gly motifs.[3]
-
Aza-Michael Addition to Maleimides: If a maleimide-containing linker is present, piperidine can react with it, preventing the intended conjugation.[3]
Troubleshooting Guides
N-Alkylation of Piperidines
Problem: Sluggish or incomplete N-alkylation reaction.
This can be due to several factors, including the nature of the leaving group, steric hindrance, and the generation of acid during the reaction.[4]
| Potential Cause | Solution | Experimental Considerations |
| Poor Leaving Group | Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl bromide or iodide).[4] | Reaction times may be significantly reduced. Monitor by TLC or LC-MS. |
| Steric Hindrance | Increase the reaction temperature to overcome the activation energy barrier.[4] | Be cautious of potential side reactions at higher temperatures. |
| Acid Generation | Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DIPEA) to scavenge the acid byproduct.[4] | Use 1.0-1.5 equivalents of the base to drive the reaction to completion.[4] |
| Solvent Effects | Use a polar aprotic solvent like DMF or acetonitrile to accelerate the reaction.[4] | Ensure all reagents are soluble in the chosen solvent. |
Problem: Formation of a quaternary ammonium salt as a major byproduct.
This occurs when the N-alkylated piperidine product reacts further with the alkylating agent.
| Potential Cause | Solution | Experimental Considerations |
| Excess Alkylating Agent | Use a slight excess of the piperidine relative to the alkylating agent (e.g., 1.1 equivalents of piperidine).[5] | This statistically favors mono-alkylation. |
| Rapid Addition of Alkylating Agent | Add the alkylating agent slowly to the piperidine solution using a syringe pump.[5][6] | This maintains an excess of piperidine throughout the reaction. |
Reductive Amination for Piperidine Synthesis
Problem: Low yield in the synthesis of a piperidine derivative via reductive amination.
Low yields can result from inefficient iminium ion formation, improper pH, or side reactions.[7]
| Potential Cause | Solution | Experimental Considerations |
| Inefficient Iminium Ion Formation | Operate in a mildly acidic pH range of 4-6 by adding a reagent like acetic acid.[7] | The initial reaction between the amine and carbonyl is pH-dependent. |
| Decomposition of Reducing Agent | Use a stable reducing agent like sodium triacetoxyborohydride (STAB), which is tolerant of mildly acidic conditions.[8] | Ensure the reducing agent is added to the pre-formed iminium ion. |
| Side Reactions | Maintain a moderate reaction temperature and consider adding the carbonyl compound slowly to a mixture of the amine and reducing agent. | This can minimize self-condensation or polymerization of the carbonyl compound. |
Buchwald-Hartwig Amination
Problem: Low or no yield in the Buchwald-Hartwig coupling of an aryl halide with a piperidine.
This can be caused by catalyst deactivation, unsuitable ligands, or improper reaction conditions.[9][10]
| Potential Cause | Solution | Experimental Considerations |
| Catalyst Deactivation | Use an air-stable precatalyst and ensure all reagents and solvents are pure and anhydrous.[9] | Rigorously deoxygenate the solvent and maintain an inert atmosphere.[9] |
| Inappropriate Ligand | Screen a variety of bulky, electron-rich phosphine ligands.[9][10] | The choice of ligand is critical and substrate-dependent. |
| Suboptimal Base | If a strong base like NaOtBu causes decomposition, consider a weaker base such as K₃PO₄ or Cs₂CO₃.[10] | The base strength can significantly impact the reaction rate and side reactions. |
| Unsuitable Solvent | Toluene, dioxane, and THF are commonly effective. Avoid chlorinated solvents, acetonitrile, and pyridine.[9] | Ensure all components are soluble in the chosen solvent. |
Experimental Protocols
General Protocol for N-Alkylation of Piperidine
-
Reaction Setup: To a solution of piperidine (1.0 eq.) in anhydrous acetonitrile or DMF, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.).[6]
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise to the stirred solution at room temperature under a nitrogen atmosphere.[6]
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 70°C, monitoring the progress by TLC or LC-MS until the starting material is consumed.[6]
-
Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Reductive Amination
-
Iminium Ion Formation: Dissolve the amine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCE) or methanol. If necessary, add acetic acid to catalyze imine formation.[7][11]
-
Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the stirred solution.[8]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Hydrogenation of a Substituted Pyridine using PtO₂
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq.) and glacial acetic acid as the solvent.[1]
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[1]
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[1]
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours. Monitor the reaction progress by GC-MS or TLC.[1]
-
Workup: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[1]
Visualizations
Caption: Troubleshooting workflow for N-alkylation reactions.
Caption: Experimental workflow for reductive amination.
Caption: Troubleshooting logic for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Welcome to the technical support center for the purification of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the purity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities are highly dependent on the synthetic route, common contaminants in the synthesis of related piperidone derivatives may include:
-
Unreacted starting materials: Such as 1-benzyl-3,3-dimethyl-4-piperidone and benzyl chloroformate.
-
Side products: Formation of N-oxides or products from incomplete reactions. In syntheses of similar N-aryl-4-piperidones, cross-coupled side products have been observed.
-
Reagent-related impurities: Byproducts from reagents used during the synthesis and workup.
-
Solvent residues: Residual solvents from the reaction or purification steps.
Q2: My purified product has a yellowish tint. What is the cause and how can I remove it?
A2: A yellow discoloration can be due to trace impurities or degradation products. It is advisable to repurify the material if a colorless product is required. Column chromatography is often effective at removing colored impurities.
Q3: I am observing a persistent impurity with a similar polarity to my product on TLC. How can I improve the separation?
A3: When impurities have similar polarity to the desired product, several strategies can be employed:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems. A mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Fine-tuning the ratio is critical.
-
Gradient Elution: Employing a shallow gradient of the polar solvent can enhance separation.
-
Alternative Adsorbents: Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
-
-
Recrystallization: This technique can be highly effective for separating compounds with different solubilities. Test a range of solvent systems to find one that dissolves your compound when hot but has low solubility when cold, while the impurity remains in solution.
Q4: My compound is an oil, but I expected a solid. What should I do?
A4: The physical state of a compound can be influenced by purity. The presence of impurities can lower the melting point, sometimes to the extent that it becomes an oil at room temperature. Further purification by column chromatography is recommended. After purification, ensure all solvent is removed under high vacuum.
Purification Protocols
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial for successful purification.
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
To each test tube, add a different solvent or solvent mixture (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexanes, or mixtures like hexane/ethyl acetate) dropwise at room temperature to assess solubility.
-
A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Heat the test tubes that showed poor solubility. If the compound dissolves completely, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
The formation of crystals indicates a potentially suitable recrystallization solvent.
Table 1: Common Recrystallization Solvents for Piperidone Derivatives
| Solvent/Solvent System | Polarity | Notes |
| Ethanol | Polar | Often a good starting point for moderately polar compounds. |
| Isopropanol | Polar | Similar to ethanol, can offer different solubility characteristics. |
| n-Hexane / Ethyl Acetate | Non-polar / Polar | A versatile mixture allowing for fine-tuning of polarity. |
| n-Hexane / Acetone | Non-polar / Polar | Another common mixture for recrystallization. |
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolve the crude product in the minimum amount of the chosen hot recrystallization solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For N-protected piperidones, silica gel is a common choice for the stationary phase.
Experimental Protocol: Flash Column Chromatography
-
Select a Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your product an Rf value of approximately 0.2-0.4. A common mobile phase for similar compounds is a mixture of ethyl acetate and hexanes.
-
Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and carefully pack it into a glass column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that is then adsorbed onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elute the Column: Begin elution with the determined solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Table 2: Example Solvent Systems for Column Chromatography of N-Protected Piperidones
| Stationary Phase | Mobile Phase (v/v) | Compound Class |
| Silica Gel | Ethyl Acetate / Hexane (e.g., 1:3 to 1:2) | N-Cbz-4-piperidone |
| Silica Gel | 15% Ethyl Acetate in Hexanes | 2-Aryl-piperidines |
Liquid-Liquid Extraction
Extraction can be used as a preliminary purification step to remove acidic or basic impurities.
Experimental Protocol: Aqueous Workup and Extraction
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities.
-
Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting the purification process.
Technical Support Center: Optimization of Catalyst for Pyyridine Reduction to Piperidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the catalytic reduction of pyridine to piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for reducing pyridine to piperidine? A1: The most direct and atom-economical method is catalytic hydrogenation.[1] This process can be broadly categorized into:
-
Heterogeneous Catalysis: This is the most common approach, especially in industrial settings, due to the ease of catalyst separation and recycling.[1] Widely used catalysts include Platinum(IV) oxide (PtO₂, Adams' catalyst), Palladium on Carbon (Pd/C), Rhodium on Carbon (Rh/C), and Raney Nickel.[1][2] These reactions often require a hydrogen gas atmosphere and may involve elevated pressures and temperatures.[1][3]
-
Homogeneous Catalysis: These systems can offer high selectivity and activity under milder conditions but present challenges in separating the catalyst from the final product.[1] Rhodium and Iridium complexes are often explored for this purpose.[1][4]
-
Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as formic acid or ammonium formate, with a transition metal catalyst (e.g., Rhodium complexes).[2][4] It frequently proceeds under milder conditions than direct hydrogenation with H₂ gas.[2]
-
Electrocatalytic Hydrogenation: This emerging method uses electricity to drive the hydrogenation at ambient temperature and pressure, with catalysts like carbon-supported rhodium showing high efficiency.[5]
Q2: Why are acidic additives like acetic acid or HCl often used in pyridine hydrogenation? A2: Acidic additives play a crucial role in improving reaction efficiency. The basic nitrogen atom in both the pyridine starting material and the piperidine product can bind to the metal center of the catalyst, acting as a poison and inhibiting its activity.[1][6] Adding an acid protonates the nitrogen, which reduces its ability to coordinate with the catalyst and can activate the pyridine ring, making it more susceptible to reduction.[1][6][7] Glacial acetic acid is commonly used as both a solvent and an activator for catalysts like PtO₂.[3][8]
Q3: What does "over-reduction" refer to in this context, and how can it be minimized? A3: Over-reduction, or hydrogenolysis, is a side reaction where the C-N bond in the newly formed piperidine ring is cleaved. This leads to ring-opened byproducts, such as pentylamines, which reduces the yield of the desired product and complicates purification.[2] To minimize this:
-
Catalyst Selection: Rhodium-based catalysts are often reported to be highly selective for ring hydrogenation without causing significant C-N bond cleavage.[2][9]
-
Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can help favor the desired hydrogenation over C-N bond cleavage.[2]
Q4: Is it possible to selectively reduce pyridine to a partially hydrogenated intermediate like tetrahydropyridine? A4: Yes, selective reduction to 1,2,3,6-tetrahydropyridine is possible. The outcome often depends on the substitution pattern of the pyridine ring and the catalytic system. For example, using a rhodium complex like [Cp*RhCl₂]₂ with a formic acid/triethylamine mixture for transfer hydrogenation can yield tetrahydropyridines in a highly chemoselective manner, particularly with specific substituents on the pyridinium ring.[4]
Q5: What are the key safety considerations when performing catalytic hydrogenation? A5: Catalytic hydrogenation involves significant safety risks that must be managed:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Reactions should be conducted in a well-ventilated fume hood, and the system must be purged with an inert gas (like nitrogen or argon) before and after the reaction to remove all oxygen.[1]
-
Pyrophoric Catalysts: Many hydrogenation catalysts, particularly finely divided metals like Palladium on Carbon (Pd/C) and Platinum(IV) oxide (PtO₂), can be pyrophoric. This means they can spontaneously ignite upon exposure to air, especially when dry and containing adsorbed hydrogen. The catalyst should not be allowed to dry on the filter paper; it should be kept wet with solvent or quenched with water immediately after filtration.[1]
-
High-Pressure Reactors: All high-pressure equipment (e.g., Parr shaker) must be properly maintained, inspected, and operated by trained personnel according to the manufacturer's instructions.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the experimental optimization of pyridine reduction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Catalyst Deactivation/Poisoning: The basic nitrogen of pyridine or product can inhibit the catalyst.[6] Impurities in the starting material or solvent can also act as poisons.[6] 2. Insufficient Hydrogen Pressure/Poor Mass Transfer: The catalyst may not have adequate access to hydrogen.[2] 3. Low Reaction Temperature: The activation energy for dearomatization is not being overcome.[2] 4. Inactive Catalyst Batch: The catalyst may have degraded due to improper storage or is from a poor-quality batch.[2] | 1. Purify Starting Materials: Ensure pyridine and solvents are pure and dry. 2. Use an Acidic Additive: Additives like acetic acid or HCl can prevent catalyst inhibition.[6][7] 3. Use a Fresh/Robust Catalyst: Consider a fresh batch of catalyst or switch to a rhodium-based catalyst, which can be less prone to poisoning.[2] 4. Optimize Conditions: Increase hydrogen pressure incrementally.[2] Ensure vigorous stirring to improve gas-liquid mixing.[2] Gradually increase the reaction temperature while monitoring for byproduct formation.[2] 5. Test Catalyst: Validate the catalyst on a known, reliable reaction to confirm its activity.[2] |
| Poor Chemoselectivity (Reduction of other functional groups) | 1. Harsh Reaction Conditions: High temperature or pressure can lead to the reduction of other sensitive functional groups (e.g., olefins, nitro groups, ketones).[9] 2. Non-Selective Catalyst: Some catalysts, like Raney Nickel, are very powerful reducing agents and may not be suitable for substrates with multiple reducible groups. | 1. Milder Conditions: Attempt the reaction at a lower temperature and pressure.[9] 2. Selective Catalyst: Use a more chemoselective catalyst. Iridium-based catalysts have shown excellent tolerance for sensitive groups like alkenes, alkynes, and azides.[1] Rhodium oxide (Rh₂O₃) is also effective for reducing pyridines under mild conditions while tolerating alcohols, amines, and carbonyls.[9] |
| Formation of Byproducts (Over-reduction) | 1. Catalyst Choice: Highly active catalysts can promote the hydrogenolysis (cleavage) of the C-N bond in the piperidine product.[2] 2. High Temperature/Pressure: More extreme conditions can favor over-reduction.[2] | 1. Change Catalyst: Switch to a rhodium-based catalyst, which is known for high selectivity towards ring hydrogenation.[2] 2. Optimize Conditions: Lower the reaction temperature and hydrogen pressure.[2] Monitor the reaction closely and stop it once the starting material is consumed to prevent further reduction of the product. |
| Inconsistent Yields | 1. Variability in Catalyst Activity: Different batches of catalyst can have varying activity levels.[2] 2. Purity of Reagents: Small amounts of impurities in the pyridine or solvent can have a large impact on the reaction.[2] 3. Inconsistent Setup: Variations in stirring rate, reactor sealing, or temperature control can affect results. | 1. Standardize Catalyst: Use a catalyst from the same batch for a series of comparative experiments. 2. Ensure Purity: Use highly purified reagents and solvents for all experiments. 3. Standardize Procedure: Maintain consistent parameters for stirring, temperature, pressure, and reaction time. |
Data Presentation: Catalyst Performance Comparison
The efficiency of pyridine hydrogenation is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize quantitative data from various studies.
Table 1: Performance of Heterogeneous Catalysts in Pyridine Reduction
| Catalyst | Substrate | H₂ Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Yield (%) | Reference |
| PtO₂ (5 mol%) | 2-Methylpyridine | 70 | Room Temp. | Glacial Acetic Acid | 4-6 | High | [3][10] |
| PtO₂ (5 mol%) | 3-Methylpyridine | 70 | Room Temp. | Glacial Acetic Acid | 4-6 | High | [3][10] |
| PtO₂ (5 mol%) | 2-Bromopyridine | 50 | Room Temp. | Glacial Acetic Acid | 6 | - | [3] |
| Rh₂O₃ (0.5 mol%) | 2,6-Lutidine | 5 | 40 | TFE | 16 | >99 | [9] |
| Rh/C | 2,6-Lutidine | 5 | 40 | HFIP | - | 100 | [9] |
| Pd/C (10%) | 4-Pyridinecarbonitrile | 6 | 30 | Water/DCM + H₂SO₄ | - | 98 (to 4PIPA) | [7] |
| Pd/C (10%) | 3-Pyridinecarbonitrile | 6 | 50 | Water/DCM + H₂SO₄ | 4.5 | 99 (to 3PIPA) | [7] |
Note: TFE = 2,2,2-Trifluoroethanol; HFIP = Hexafluoroisopropanol; DCM = Dichloromethane; PIPA = (aminomethyl)piperidine.
Table 2: Performance of Rhodium-Catalyzed Transfer Hydrogenation
| Catalyst | Substrate | H-Source | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [CpRhCl₂]₂ (0.05 mol%) | N-benzyl-2-methylpyridinium | HCOOH-NEt₃ | 40 | 24 | 92 | [4] |
| [CpRhCl₂]₂ (0.05 mol%) | N-benzyl-3-methylpyridinium | HCOOH-NEt₃ | 40 | 24 | 94 | [4] |
| [Cp*RhCl₂]₂ (0.05 mol%) | N-benzyl-2,6-dimethylpyridinium | HCOOH-NEt₃ | 40 | 24 | 85 | [4] |
Experimental Protocols
Protocol 1: Hydrogenation using Platinum(IV) Oxide (PtO₂) in Acetic Acid This protocol is a robust, widely used method for the complete reduction of substituted pyridines.[3][8]
-
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[1]
-
Glacial acetic acid (solvent)[8]
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g) and glacial acetic acid (5-10 mL).[1][8]
-
Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.[8]
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.[1]
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[3]
-
Begin vigorous stirring and maintain the reaction at room temperature for 4-24 hours.[1][6]
-
-
Work-up:
-
Once the reaction is complete, stop stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.[1]
-
Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.[1]
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.[1][8]
-
Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine.[1]
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
-
Protocol 2: Mild Hydrogenation using Rhodium(III) Oxide (Rh₂O₃) This protocol is based on a highly efficient method for hydrogenating functionalized pyridines under mild conditions.[1][9]
-
Materials:
-
Procedure:
Mandatory Visualizations
Caption: General experimental workflow for catalytic hydrogenation of pyridine.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Overcoming challenges in the alkylation of 4-piperidones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the alkylation of 4-piperidones.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the alkylation of 4-piperidones?
A1: The primary challenges include controlling the regioselectivity between N-alkylation and C-alkylation, preventing over-alkylation (dialkylation), minimizing side reactions such as elimination, and achieving satisfactory yields. Purification of the final product from unreacted starting materials and byproducts can also be complex. The reactivity of 4-piperidone can be low, sometimes requiring harsh reaction conditions that can lead to degradation.[1][2]
Q2: How can I favor N-alkylation over C-alkylation?
A2: To favor N-alkylation, it is crucial to select appropriate reaction conditions. Using a base that is strong enough to deprotonate the piperidine nitrogen but not strong enough to significantly generate the enolate will promote N-alkylation. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can facilitate N-alkylation.[1] Additionally, employing a protecting group strategy for the ketone functionality can prevent C-alkylation.
Q3: What are the best practices for preventing dialkylation?
A3: Dialkylation can be minimized by carefully controlling the stoichiometry of the reactants. Using a slight excess of the 4-piperidone relative to the alkylating agent can help. Slow, dropwise addition of the alkylating agent to the reaction mixture, for instance with a syringe pump, can also prevent localized high concentrations that favor dialkylation.[3]
Q4: My N-alkylation reaction is not proceeding or is very slow. What should I do?
A4: Several factors could be at play. The 4-piperidone starting material, often available as a hydrochloride hydrate, can be unreactive.[1][2] Ensure the free base is generated in situ or used directly. The choice of solvent is also important; if reagents are not fully dissolved, the reaction rate will be slow.[4] Consider switching to a more polar solvent like DMF or DMSO.[1] Finally, many N-alkylation reactions require heating to proceed at a reasonable rate.[4]
Q5: I am observing significant amounts of elimination byproducts. How can I avoid this?
A5: Elimination is often a competing reaction, especially with sterically hindered alkylating agents or when using strong, non-nucleophilic bases. To minimize elimination, consider using a milder base and a less sterically hindered alkylating agent if possible. Lowering the reaction temperature can also disfavor the elimination pathway.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | - Incomplete reaction. | - Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.[4]- Increase the reaction temperature or time.- Use a more effective solvent to ensure all reagents are dissolved.[4] |
| - Poor solubility of reagents. | - Switch to a more polar aprotic solvent such as DMF or DMSO.[1] | |
| - Inactive starting material. | - If using 4-piperidone hydrochloride hydrate, ensure the free base is effectively generated.[1][2] | |
| Mixture of N- and C-Alkylated Products | - Formation of the enolate. | - Use a milder base (e.g., K₂CO₃ instead of NaH).[3]- Protect the ketone functionality before N-alkylation. |
| Presence of Dialkylated Product | - Incorrect stoichiometry. | - Use an excess of the 4-piperidone relative to the alkylating agent.[3]- Add the alkylating agent slowly to the reaction mixture.[3] |
| Reaction Stalls | - Acid byproduct neutralizing the base. | - Ensure a sufficient amount of base is used to neutralize any acid formed during the reaction.[4] |
| - Reversible reaction. | - Use conditions that drive the reaction to completion, such as removing a byproduct. | |
| Purification Difficulties | - Similar polarity of product and byproducts. | - Optimize the reaction to minimize byproduct formation.- Employ alternative purification techniques such as crystallization or preparative chromatography. |
| - Product is an oil. | - Attempt to form a salt (e.g., hydrochloride) to induce crystallization. |
Experimental Protocols
General Protocol for N-Alkylation of 4-Piperidone
This protocol describes a general procedure for the N-alkylation of 4-piperidone using an alkyl halide.
Materials:
-
4-Piperidone (or its hydrochloride salt)
-
Alkyl halide (e.g., benzyl bromide) (1.0-1.2 equivalents)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, acetonitrile, 1,2-dichloroethane)[1][2]
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 4-piperidone and the anhydrous solvent.
-
If starting with the hydrochloride salt, add the base (e.g., triethylamine) and stir for 30 minutes at room temperature to generate the free base.[5]
-
Add the primary base for the alkylation (e.g., K₂CO₃) to the suspension.
-
Slowly add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol for Reductive Amination of 4-Piperidone
This method provides an alternative route for N-alkylation, particularly with aldehydes.
Materials:
-
4-Piperidone monohydrochloride (1 equivalent)
-
Aldehyde (e.g., phenylacetaldehyde) (1 equivalent)[5]
-
Triethylamine (2 equivalents)[5]
-
Sodium triacetoxyborohydride (STAB) (1.4 equivalents)[5]
-
1,2-Dichloroethane (solvent)[5]
-
Inert atmosphere (e.g., Nitrogen)
Procedure:
-
To a stirred suspension of 4-piperidone monohydrochloride in 1,2-dichloroethane, add triethylamine and the aldehyde.[5]
-
Stir the mixture for 30 minutes at room temperature under a nitrogen atmosphere.[5]
-
Add sodium triacetoxyborohydride to the reaction mixture in portions.[5]
-
Continue stirring the reaction mixture for 24 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
Visualizations
Caption: Troubleshooting workflow for 4-piperidone alkylation.
Caption: Key parameters influencing 4-piperidone alkylation outcomes.
References
- 1. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
Stability issues of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate under acidic conditions
Welcome to the dedicated technical support resource for Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this compound, particularly under acidic conditions. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter when working with this compound in acidic environments. The question-and-answer format provides direct solutions to common experimental hurdles.
Issue 1: Incomplete or Slow Deprotection of the Carbamate Group
Question: My deprotection reaction of this compound using standard acidic conditions (e.g., TFA in DCM) is sluggish and fails to reach completion. What are the likely causes and how can I optimize the reaction?
Answer: Incomplete deprotection is a frequent challenge and can stem from several factors. The stability of the carbamate is influenced by the strength of the acid, reaction temperature, and steric factors.[1][2]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Acid Strength/Concentration | The concentration of the acid may be too low to efficiently protonate the carbamate and initiate cleavage.[2] | Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A 25-50% solution is a common starting point.[1] For resistant substrates, a solution of hydrogen chloride (HCl) in an organic solvent like dioxane (e.g., 4M HCl in dioxane) can be a more potent alternative.[1][3] |
| Low Reaction Temperature | Many deprotection reactions are run at room temperature, but lower temperatures (e.g., 0 °C) will significantly slow down the reaction rate.[1][2] | If the reaction is sluggish at 0 °C, allow it to warm to room temperature. Gentle warming (e.g., to 40°C) can also be effective, but proceed with caution as this may increase the formation of side products.[1] |
| Steric Hindrance | The gem-dimethyl group at the 3-position of the piperidine ring can create steric hindrance, slowing the approach of the acid to the carbamate group.[1] | In cases of significant steric hindrance, increasing the reaction time and monitoring progress closely by TLC or LC-MS is advised.[1][4] If necessary, a stronger acid system or slightly elevated temperature may be required. |
Issue 2: Formation of Unexpected Byproducts
Question: I am observing the formation of unknown impurities in my reaction mixture during acidic deprotection, leading to low yields and difficult purification. What are these byproducts and how can I prevent their formation?
Answer: The primary cause of byproduct formation during acidic deprotection is the generation of a reactive tert-butyl cation intermediate.[1][5] This carbocation can then alkylate any available nucleophiles in the reaction mixture.[1][6]
Common Side Reactions & Prevention Strategies:
-
t-Butylation: The tert-butyl cation can alkylate the deprotected piperidone product itself or other nucleophilic functional groups within the molecule.[1][7]
-
Degradation of the Piperidone Ring: While the carbamate is the most acid-labile group, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to degradation of the piperidine ring itself.[9]
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating and unnecessarily long reaction times. Using the mildest effective acidic conditions is always recommended.
-
Issue 3: Difficulty in Monitoring Reaction Progress
Question: I'm finding it challenging to accurately determine the endpoint of my deprotection reaction. What are the most reliable methods for monitoring its progress?
Answer: Accurate monitoring is crucial to prevent over-exposure to acidic conditions and the formation of byproducts. A combination of techniques often provides the most comprehensive picture.
Recommended Monitoring Techniques:
| Technique | Principle & Key Indicator | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | The deprotected product (a secondary amine salt) is significantly more polar than the starting carbamate. Look for the disappearance of the starting material spot and the appearance of a new, lower Rf spot.[4] | Rapid, inexpensive, and provides a quick qualitative assessment of the reaction's progress. | Can be difficult to resolve closely related spots. The amine salt may streak on the plate. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides both chromatographic separation and mass information. Monitor for the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak (a mass difference of -100.12 amu).[10] | Highly sensitive and provides confirmation of the product's identity.[10] | Requires access to specialized instrumentation. |
| ¹H NMR Spectroscopy | The most definitive method. Monitor the disappearance of the characteristic singlet for the nine equivalent protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm.[10] | Provides unambiguous and quantitative confirmation of deprotection.[10] | Requires taking aliquots from the reaction and workup before analysis. |
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the stability and handling of this compound.
Q1: What is the general mechanism of acidic deprotection of a Boc/Cbz-protected amine?
A1: The deprotection of a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group under acidic conditions proceeds through a well-established mechanism. The initial step is the protonation of the carbonyl oxygen of the carbamate group by the acid.[5][11] This is followed by the loss of the stable tert-butyl cation (in the case of Boc) or benzyl cation (for Cbz), which generates a carbamic acid intermediate.[5] This carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine, which is then protonated by the excess acid in the medium to form the corresponding salt.[5][11]
Q2: Are there any alternative, milder conditions for deprotection if my substrate is sensitive to strong acids like TFA or HCl?
A2: Yes, for substrates with other acid-labile functional groups, several milder deprotection methods can be employed.[2] These include:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in an inert solvent can effectively cleave Boc groups under non-protic conditions.[2]
-
Milder Protic Acids: Formic acid or p-toluenesulfonic acid (pTSA) can be used, often requiring gentle heating.[12]
-
Thermal Deprotection: In some cases, simply heating the compound in a suitable solvent can induce thermal cleavage of the Boc group without the need for an acid catalyst.[13][14]
Q3: How should I properly store this compound to ensure its long-term stability?
A3: To maintain the integrity of the compound, it should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[15] For long-term storage, keeping it in a tightly sealed container is recommended.
Q4: Can the piperidone ketone functionality react under the acidic deprotection conditions?
A4: The ketone group is generally stable under the acidic conditions used for carbamate deprotection. However, very harsh conditions (e.g., prolonged heating in concentrated acid) could potentially promote side reactions such as acid-catalyzed aldol condensations or other degradation pathways, although this is not a common issue under standard deprotection protocols.
III. Experimental Protocols & Visualizations
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol outlines a general procedure for the removal of the carbamate protecting group using trifluoroacetic acid.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Anisole or Triethylsilane, optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the protected piperidone in anhydrous DCM (e.g., 0.1 M concentration).
-
If using a scavenger, add it to the solution (typically 1-5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to the desired final concentration (e.g., 25-50%).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
For work-up, dissolve the residue in DCM and carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperidone.
Diagrams
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting workflow for incomplete deprotection.
IV. References
-
ResearchGate. A plausible mechanistic pathway for Boc cleavage. --INVALID-LINK--
-
BenchChem. Troubleshooting N-Boc-piperazine deprotection side reactions. --INVALID-LINK--
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. --INVALID-LINK--
-
BenchChem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. --INVALID-LINK--
-
BenchChem. A Comparative Guide to Spectroscopic Techniques for Confirming Boc Group Removal. --INVALID-LINK--
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. --INVALID-LINK--
-
Organic Chemistry Portal. Boc-Protected Amino Groups. --INVALID-LINK--
-
Wikipedia. tert-Butyloxycarbonyl protecting group. --INVALID-LINK--
-
MDPI. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. --INVALID-LINK--
-
Google Patents. US3884912A - 4-Piperidone derivatives, their preparation and their use as stabilizers. --INVALID-LINK--
-
BenchChem. challenges in N-Boc deprotection and alternative methods. --INVALID-LINK--
-
ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. --INVALID-LINK--
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. --INVALID-LINK--
-
Wikipedia. Petrenko-Kritschenko piperidone synthesis. --INVALID-LINK--
-
DTIC. Piperidine Synthesis. --INVALID-LINK--
-
YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. --INVALID-LINK--
-
ChemicalBook. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis. --INVALID-LINK--
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. --INVALID-LINK--
-
NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. --INVALID-LINK--
-
ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. --INVALID-LINK--
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. --INVALID-LINK--
-
BenchChem. Degradation pathways of 1-Piperidinepentanoic acid and prevention. --INVALID-LINK--
-
BenchChem. Navigating Boc Deprotection: A Guide to Minimizing Side Products. --INVALID-LINK--
-
ResearchGate. Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. --INVALID-LINK--
-
BenchChem. ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage. --INVALID-LINK--
-
ResearchGate. How to confirm BOC deprotection by TFA ? --INVALID-LINK--
-
Chemical-Suppliers. This compound. --INVALID-LINK--
-
Parchem. This compound, 97% Purity, C15H19NO3, 10 grams. --INVALID-LINK--
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. --INVALID-LINK--
-
MDPI. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. --INVALID-LINK--
-
Shanghai Finebiotech Co.,Ltd. This compound CAS NO.473838-66-3. --INVALID-LINK--
-
MOLBASE. benzyl 3-methyl-4-oxopiperidine-1-carboxylate price & availability. --INVALID-LINK--
-
ECHEMI. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. --INVALID-LINK--
-
Wikipedia. Piperidine. --INVALID-LINK--
-
ChemBK. benzyl 3-oxopiperidine-1-carboxylate. --INVALID-LINK--
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. --INVALID-LINK--
-
PubChem. benzyl (3R)-3-amino-4-oxopiperidine-1-carboxylate. --INVALID-LINK--
-
BOC Sciences Amino Acid. BOC-amino acids. --INVALID-LINK--
-
Sigma-Aldrich. BOC-ON. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
Technical Support Center: Process Improvement for Industrial Scale Synthesis of Piperidone Intermediates
Welcome to the Technical Support Center for the synthesis of piperidone intermediates. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of these critical pharmaceutical building blocks. Piperidones are key scaffolds in a vast number of active pharmaceutical ingredients (APIs), making robust and scalable synthetic routes essential.[1][2] This document provides in-depth, field-proven insights into common synthetic challenges, offering troubleshooting solutions and detailed protocols in a direct question-and-answer format to support your process improvement efforts.
Section 1: Strategic Synthesis Planning
Choosing the right synthetic route for a piperidone intermediate is the most critical decision at an industrial scale. The optimal choice depends on factors like starting material cost, required substitution patterns, scalability, and safety.
Q1: What are the primary industrial-scale synthetic routes to the 4-piperidone core, and what are their key advantages and disadvantages?
A1: There are three main strategies for constructing the 4-piperidone ring at scale:
-
Dieckmann Condensation: This is a classic and widely used method involving the intramolecular cyclization of a diester with a primary amine.[3]
-
Causality: The reaction is driven by the formation of a stable β-keto ester intermediate. The choice of a strong base (like sodium ethoxide or sodium hydride) is critical to deprotonate the α-carbon, initiating the cyclization.[4][5]
-
Advantages: Utilizes readily available and inexpensive starting materials like alkyl acrylates.[3] It is a well-established and understood reaction.
-
Disadvantages: Can suffer from variable yields if not strictly controlled.[5] The reaction requires careful control of temperature and stoichiometry to prevent side reactions like intermolecular condensation or the retro-Dieckmann reaction.[5]
-
-
Catalytic Hydrogenation of Pyridines: This is a direct and atom-economical approach for producing piperidines, which can then be oxidized to piperidones, or for directly reducing functionalized pyridones.[6][7]
-
Causality: The aromatic pyridine ring is reduced using a heterogeneous catalyst (e.g., Pd/C, PtO₂, Rhodium) under hydrogen pressure. The catalyst provides a surface for the adsorption of both hydrogen and the pyridine substrate, facilitating the reduction.[6]
-
Advantages: High atom economy, often results in high yields, and can be a very "green" process if the catalyst is recycled.
-
Disadvantages: Requires specialized high-pressure hydrogenation equipment. Catalysts can be expensive and pyrophoric, requiring specific handling procedures.[6][8] The pyridine nitrogen can act as a catalyst poison, and some functional groups may not be stable to the reaction conditions.[6][8]
-
-
Petrenko-Kritschenko Piperidone Synthesis: A multicomponent reaction that assembles the piperidone ring from an aldehyde, a β-ketoester (like diethyl-α-ketoglutarate), and ammonia or a primary amine.[9]
-
Causality: This reaction proceeds through a series of condensations and cyclizations, similar to a Mannich reaction, to build the heterocyclic ring in a single pot.[10]
-
Advantages: Convergent synthesis, allowing for the rapid construction of complex, symmetrically substituted piperidones.
-
Disadvantages: Can be less suitable for simple, unsubstituted piperidones compared to other methods. The reaction conditions may need significant optimization for new substrates.
-
Logical Workflow: Selecting a Synthetic Route
The following diagram outlines a decision-making process for selecting an appropriate synthetic strategy.
Caption: Decision tree for synthesis route selection.
Section 2: Troubleshooting Common Synthesis Pathways
This section addresses specific issues encountered during the synthesis of key piperidone intermediates.
N-Boc-4-Piperidone: Protection and Handling
The N-Boc protecting group is fundamental in multi-step pharmaceutical syntheses, masking the reactivity of the piperidine nitrogen to allow for selective chemistry at other positions.[11]
Q2: My N-Boc protection of 4-piperidone is sluggish and gives low yields. What are the common causes and solutions?
A2: This is a frequent issue. The primary causes are related to base selection, solvent, and the quality of the 4-piperidone starting material.
-
Cause 1: Inappropriate Base. The reaction requires a base to deprotonate the piperidinium salt (if starting from the HCl salt) and to neutralize the acid formed during the reaction. A weak base like sodium bicarbonate may be too slow.
-
Solution: Use a stronger, non-nucleophilic base like potassium carbonate or triethylamine.[12] For large-scale reactions, ensuring the base is finely powdered and well-agitated increases the reaction rate.
-
-
Cause 2: Poor Solvent Choice. The solvent must be able to dissolve both the polar 4-piperidone (or its salt) and the nonpolar di-tert-butyl dicarbonate (Boc₂O).
-
Solution: A biphasic system like Dichloromethane (DCM)/water or a polar aprotic solvent like Tetrahydrofuran (THF) is often effective. For industrial applications, solvents like Methanol are also used.[12]
-
-
Cause 3: Quality of 4-Piperidone. 4-Piperidone hydrochloride hydrate is often used as a starting material.[12][13] The free base, 4-piperidone, can be unstable and is best generated in situ or used immediately after isolation.
-
Solution: Before the Boc protection step, perform a basification of 4-piperidone HCl hydrate (e.g., with aqueous ammonia or NaOH) and extract the free base into an organic solvent.[12] Dry the organic layer thoroughly (e.g., with anhydrous MgSO₄ or Na₂SO₄) before adding the Boc₂O, as water can hydrolyze the anhydride.
-
Q3: After my reaction to form an N-substituted piperidone, I am having trouble with purification. What are common impurities and how can I remove them?
A3: Purification is often challenging due to the similar polarities of starting materials and products.
-
Impurity 1: Unreacted Starting Material. This is common if the reaction did not go to completion.
-
Solution: Most piperidone derivatives are basic. You can perform an acid wash (e.g., with dilute HCl) to extract the product and any basic starting materials into the aqueous layer. Then, basify the aqueous layer and re-extract the purified product into an organic solvent.
-
-
Impurity 2: Side-Products from Self-Condensation. Especially under basic conditions, 4-piperidone can undergo aldol-type self-condensation.
-
Impurity 3: Pyridine. If your synthesis route involves the reduction of pyridine, residual pyridine can be difficult to remove by distillation because it forms an azeotrope with piperidine.[15]
-
Solution: A chemical quench is effective. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not. Bubbling CO₂ through your crude mixture can precipitate the piperidine product, which can then be isolated by filtration.[15]
-
Catalytic Hydrogenation: Catalyst Choice and Reaction Failure
Catalytic hydrogenation is a powerful tool, but it is sensitive to reaction conditions and impurities.[6]
Q4: My catalytic hydrogenation of a pyridine derivative is incomplete or has failed entirely. What is the troubleshooting process?
A4: A failed hydrogenation is typically due to catalyst deactivation (poisoning), insufficient hydrogen, or improper reaction conditions.
-
Step 1: Verify Hydrogen Delivery. Ensure there are no leaks in your high-pressure reactor and that the hydrogen source is not depleted. Monitor the pressure gauge; a lack of hydrogen uptake is the first sign of a stalled reaction.[8]
-
Step 2: Suspect Catalyst Poisoning. The nitrogen atom in the pyridine ring itself can act as a Lewis base and poison the catalyst surface.[8] Other common poisons include sulfur compounds, halides, and other strongly coordinating species.
-
Solution:
-
Increase Catalyst Loading: A simple first step is to increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[15]
-
Acidic Additive: Adding an acid (e.g., acetic acid or HCl) protonates the pyridine nitrogen, preventing it from binding to and deactivating the catalyst.[6][15] This is a very common and effective strategy.
-
Purify Starting Material: Ensure your starting material and solvent are free from sulfur-containing impurities.
-
-
-
Step 3: Re-evaluate Catalyst Choice. Not all catalysts are equal. Palladium on Carbon (Pd/C) is a common choice, but others may be more effective for specific substrates.
Table 1: Comparison of Common Hydrogenation Catalysts
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| 5% Pd/C | 50-60°C, 0.1-0.5 MPa H₂, Methanol[8] | Cost-effective, widely available | Prone to poisoning by nitrogen and sulfur[6][8] |
| PtO₂ (Adams') | Room Temp, 50-70 bar H₂, Acetic Acid[6][15] | Highly active, more resistant to poisoning | More expensive than Pd/C |
| Rh₂O₃ | Mild conditions (e.g., 50°C, 10 bar H₂)[7] | High activity for functionalized pyridines | High cost |
Troubleshooting Workflow: Failed Hydrogenation Reaction
Caption: A logical workflow for troubleshooting hydrogenation reactions.
Section 3: Process Monitoring and Analytical Techniques
Robust process analytical technology (PAT) is crucial for ensuring consistency and quality in industrial synthesis.
Q5: What are the most effective methods for monitoring the progress of a piperidone synthesis reaction at scale?
A5: A combination of techniques is often best. The choice depends on the specific reaction and available equipment.
-
Thin-Layer Chromatography (TLC):
-
Use Case: Excellent for rapid, qualitative checks of reaction completion. By spotting the starting material, the reaction mixture, and a co-spot, you can visually track the disappearance of the starting material and the appearance of the product.[16]
-
Limitation: It is not quantitative and can be difficult to interpret with complex reaction mixtures.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Use Case: The gold standard for quantitative analysis. HPLC can separate and quantify starting materials, intermediates, products, and byproducts with high precision.[17][18] It is essential for determining reaction yield and purity accurately.
-
Limitation: Requires more expensive equipment and longer analysis times compared to TLC.
-
-
Gas Chromatography (GC):
-
Use Case: Very effective for volatile compounds. It is often used to monitor reactions where the products and reactants have different boiling points, such as the hydrolysis of an ester in a Dieckmann condensation.[13]
-
Limitation: Not suitable for non-volatile or thermally unstable compounds.
-
Table 2: Comparison of Analytical Monitoring Techniques
| Technique | Principle | Speed | Cost | Data Output | Key Advantage |
| TLC | Differential partitioning on a stationary phase | Fast | Low | Qualitative | Simple, rapid, and cost-effective for quick checks.[16] |
| HPLC | High-pressure separation on a column | Moderate | High | Quantitative | High precision and accuracy for yield and purity.[16] |
| GC | Separation based on volatility and column interaction | Moderate | Medium | Quantitative | Excellent for volatile compounds and impurity profiling.[13] |
| NMR | Nuclear spin in a magnetic field | Slow | Very High | Structural | Provides detailed structural information, useful for identifying unknown byproducts.[16] |
Section 4: Key Experimental Protocols
The following protocols are provided as a foundation. On an industrial scale, these would be further optimized for specific equipment and safety requirements.
Protocol 1: Synthesis of N-Boc-4-Piperidone from 4-Piperidone Hydrochloride Hydrate
This protocol is adapted from established procedures and is suitable for scale-up.[12]
-
Reactor Setup: Charge a suitable reactor with 4-piperidone hydrochloride hydrate (1.0 eq) and distilled water.
-
Basification: Cool the mixture to 0-5°C in an ice bath. Slowly add a solution of aqueous ammonia or sodium hydroxide until the pH of the solution is >11.
-
Extraction: Extract the aqueous slurry with an appropriate organic solvent, such as dichloromethane (DCM) or toluene (3x).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Boc Protection: Transfer the dried organic solution to a clean reactor. Cool to 0-5°C. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and potassium carbonate (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC or HPLC until the starting material is consumed.[12]
-
Workup: Filter off the potassium carbonate. Wash the filtrate with water and then with brine. Dry the organic layer again over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Crystallization: Add a nonpolar solvent like n-hexane or petroleum ether to the concentrated residue and cool to induce crystallization.[12] Filter the white crystalline product and dry under vacuum.
Protocol 2: General Procedure for Catalytic Hydrogenation of a Pyridine Derivative
This protocol uses Adams' catalyst, which is robust for many substrates.[6][15]
-
Reactor Preparation: Ensure the high-pressure hydrogenation reactor is clean, dry, and has been leak-tested.
-
Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the reactor with the pyridine substrate (1.0 eq), glacial acetic acid (as solvent), and PtO₂ (Adams' catalyst, 1-5 mol%).[15]
-
Purging: Seal the reactor. Purge the vessel by pressurizing with nitrogen (to ~5 bar) and venting (repeat 3-5 times) to remove all oxygen.
-
Hydrogenation: Purge the reactor with hydrogen gas in a similar manner. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[6] Begin vigorous stirring. The reaction is often exothermic; temperature control may be necessary.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure (uptake). The reaction is complete when hydrogen uptake ceases.
-
Workup: Once complete, stop stirring and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Open the reactor and dilute the reaction mixture with a suitable solvent.
-
Catalyst Removal: CAUTION: The catalyst may be pyrophoric. Do not allow it to dry in the air.[6] Carefully filter the mixture through a pad of Celite®. Keep the filter cake wet with solvent during filtration.
-
Isolation: Process the filtrate to isolate the product, typically involving solvent removal and acid-base extraction or crystallization.
Section 5: Safety and Handling
Q6: What are the primary safety concerns when working with piperidones and their synthetic precursors at an industrial scale?
A6: Safety is paramount. Key hazards include chemical toxicity, flammability, and the specific dangers of certain reagents and procedures.
-
Chemical Hazards: Piperidine and its derivatives are often toxic and corrosive.[19][20] N-Boc-4-piperidone can cause skin, eye, and respiratory irritation.[21] Always consult the Safety Data Sheet (SDS) for each chemical.
-
Flammability: Many organic solvents used in these syntheses (e.g., methanol, hexane, THF, ether) are highly flammable. Piperidine itself is a flammable liquid.[23]
-
Handling: Keep away from ignition sources. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[23]
-
-
High-Pressure Reactions: Catalytic hydrogenation involves high pressures of flammable hydrogen gas.
-
Handling: Only use reactors specifically designed and rated for high-pressure work. Ensure operators are fully trained in their use. Regular maintenance and inspection of pressure vessels and gauges are mandatory.[6]
-
-
Pyrophoric Catalysts: Catalysts like Palladium on Carbon (Pd/C) and Platinum Oxide (PtO₂) can ignite spontaneously upon exposure to air, especially after use when they are finely divided and contain adsorbed hydrogen.
-
Handling: Never allow the catalyst filter cake to dry in the air.[6] Always keep it wetted with solvent. Transfer used catalysts into water for storage before disposal or regeneration.
-
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 10. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. The methodology for preparing domperidone: strategies, routes and reaction processes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03777G [pubs.rsc.org]
- 12. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 13. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 14. chemrevlett.com [chemrevlett.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. carlroth.com [carlroth.com]
- 20. carlroth.com:443 [carlroth.com:443]
- 21. chemos.de [chemos.de]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. pentachemicals.eu [pentachemicals.eu]
Validation & Comparative
A Comparative Guide to Purity Analysis of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the quality of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this critical intermediate, supported by detailed experimental protocols and data interpretation.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique, widely regarded as the gold standard for purity analysis in the pharmaceutical industry.[1] Its precision, reproducibility, and ability to separate complex mixtures make it an indispensable tool for quantifying impurities, even at trace levels.[1] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is particularly effective, separating the analyte from potential impurities based on differences in their polarity.[2]
A well-developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[2][3][4] Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[2]
Recommended HPLC Method for Purity Analysis
The following proposed RP-HPLC method is designed for the robust purity analysis of this compound and the separation of its potential process-related impurities and degradation products.
Experimental Protocol: RP-HPLC Purity Analysis
Objective: To determine the purity of this compound and quantify its impurities by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 20% B, 5-20 min: 20% to 90% B, 20-25 min: 90% B, 25.1-30 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
References
A Comparative Guide to the Characterization of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate and Its Functional Derivatives
Introduction: The Privileged 4-Piperidone Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for designing targeted therapeutics. Within this class, 4-oxopiperidine derivatives serve as exceptionally versatile synthetic intermediates.[3] The ketone functionality at the C4 position is a synthetic linchpin, amenable to a wide range of chemical transformations, while the nitrogen atom allows for modulation of physicochemical properties such as basicity and lipophilicity.
This guide focuses on a specific, highly functionalized building block: Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1) . The gem-dimethyl substitution at the C3 position introduces conformational rigidity and steric hindrance, which can be exploited to enhance metabolic stability or enforce a specific binding orientation. The N-benzyloxycarbonyl (Cbz or Z) group provides robust protection, enabling selective reactions at the C4 ketone before subsequent modifications at the nitrogen are explored.
The purpose of this document is to provide researchers, medicinal chemists, and drug development professionals with an in-depth comparative analysis of the parent scaffold 1 and its key derivatives. We will explore the causality behind synthetic choices, present detailed protocols for characterization, and compare performance metrics, grounded in experimental data from authoritative sources.
Section 1: The Core Scaffold: Synthesis and Baseline Characterization
The strategic value of any scaffold lies in its accessibility and the reliability of its characterization. This compound (1 ) is typically prepared through multi-step sequences, often culminating in a Dieckmann or similar cyclization, followed by gem-dimethylation. The choice of the Cbz protecting group is deliberate; it is stable to a wide range of non-reductive conditions, yet can be cleanly removed via catalytic hydrogenation, offering an orthogonal deprotection strategy to acid-labile groups like Boc (tert-butoxycarbonyl).
Workflow for Synthesis and Characterization
The following diagram illustrates the logical flow from synthesis to full characterization, a self-validating process essential for ensuring the quality of the core building block before proceeding to derivative synthesis.
Caption: General workflow for the synthesis and quality control of the core scaffold.
Comprehensive Characterization Protocol for Scaffold (1)
Accurate characterization is non-negotiable. Each technique provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : This confirms the presence of all proton environments. Key signals for scaffold 1 include the aromatic protons of the benzyl group (δ ~7.3 ppm), the benzylic methylene protons (CH₂-Ph, δ ~5.1 ppm), the piperidine ring protons, and the two distinct singlets for the gem-dimethyl groups (δ ~1.1-1.3 ppm). The integration of these signals must correspond to the number of protons in the structure (19H).
-
¹³C NMR : This technique verifies the carbon skeleton. The most diagnostic signals are the C4 ketone (C=O) at ~205-210 ppm, the carbamate carbonyl (N-C=O) at ~155 ppm, the aromatic carbons, and the quaternary C3 carbon.[1]
-
-
Mass Spectrometry (MS) :
-
Purpose : To confirm the molecular weight.
-
Method : Electrospray Ionization (ESI) is typically used.
-
Expected Result : For C₁₅H₁₉NO₃, the expected monoisotopic mass is 261.14. The spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 262.1 or [M+Na]⁺ at m/z 284.1.[4]
-
-
Infrared (IR) Spectroscopy :
-
Purpose : To identify key functional groups.
-
Expected Result : Two strong, characteristic carbonyl (C=O) stretching bands will be observed: one for the C4 ketone (~1720-1725 cm⁻¹) and one for the Cbz carbamate (~1680-1690 cm⁻¹). The absence of an O-H band (~3200-3600 cm⁻¹) confirms the integrity of the ketone.
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Purpose : To determine purity.
-
Method : A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% TFA) is standard. Detection is typically via UV at 254 nm.
-
Result : A pure sample should yield a single major peak, allowing for quantification of purity (e.g., >98%).
-
Section 2: Synthesis and Comparative Characterization of Key Derivatives
The true utility of scaffold 1 is realized through its conversion into a diverse set of derivatives. Here, we compare two primary classes of modification: reaction at the C4-ketone and transformation of the N-protecting group.
Derivative Synthesis Pathways
Caption: Key synthetic pathways from the core scaffold to functional derivatives.
Class A: C4-Ketone Modifications
-
Synthetic Rationale : The reduction of the ketone to a secondary alcohol introduces a hydrogen bond donor/acceptor and a chiral center. This modification is crucial for probing interactions with biological targets that favor hydroxyl groups over ketones. Sodium borohydride (NaBH₄) is an ideal reagent as it is mild and chemoselective, reducing the ketone without affecting the Cbz group or ester functionalities.
-
Comparative Characterization :
-
IR Spectroscopy : The sharp ketone C=O peak at ~1720 cm⁻¹ disappears and is replaced by a broad O-H stretch from 3200-3500 cm⁻¹. The Cbz carbonyl peak at ~1685 cm⁻¹ remains.
-
¹³C NMR : The downfield ketone signal (~208 ppm) is replaced by an upfield carbinol (C-OH) signal at ~65-75 ppm.
-
MS : The molecular weight increases by 2 Da (C₁₅H₂₁NO₃), which will be reflected in the mass spectrum ([M+H]⁺ at m/z 264.1).
-
Stereochemistry : The reduction creates a mixture of cis and trans diastereomers, which can often be separated by chromatography and distinguished by ¹H NMR coupling constants.
-
-
Synthetic Rationale : Converting the ketone to an oxime introduces a planar, hydrogen-bond-donating group that can significantly alter a molecule's binding geometry and electronic profile. Oxime derivatives have shown a range of biological activities, including anti-inflammatory and antioxidant properties.[2] The reaction is a straightforward condensation with hydroxylamine hydrochloride.
-
Comparative Characterization :
-
IR Spectroscopy : The C4 ketone peak vanishes. A new C=N stretch appears around 1640-1660 cm⁻¹, and a broad O-H stretch is also present.
-
¹³C NMR : The ketone signal is replaced by a C=N signal, typically around 155-160 ppm.
-
Isomerism : The oxime can exist as E/Z isomers, which may be distinguishable by NMR, particularly by the chemical shifts of the protons alpha to the C=N bond.
-
Class B: N-Amine Modifications (via Deprotection)
The first step is the removal of the Cbz group to liberate the secondary amine, typically via catalytic hydrogenation (H₂, Pd/C). This intermediate is then used for re-functionalization.
-
Synthetic Rationale : N-alkylation allows for the introduction of various side chains to explore specific binding pockets or to modulate the amine's basicity and overall lipophilicity. This is a common strategy in optimizing CNS drug candidates to fine-tune properties like blood-brain barrier penetration.[5] Reductive amination with an aldehyde or ketone is a high-yield method to achieve this.
-
Comparative Characterization :
-
¹H NMR : The characteristic signals for the Cbz group (aromatic protons at ~7.3 ppm and the benzylic CH₂ at ~5.1 ppm) will be absent. New signals corresponding to the introduced N-alkyl group will appear.
-
¹³C NMR : The Cbz carbamate carbonyl (~155 ppm) and benzyl carbons are gone. New signals for the N-alkyl group will be present.
-
MS : The mass will change significantly depending on the alkyl group added.
-
Section 3: Comparative Performance Analysis
The structural modifications described above directly translate to changes in physicochemical properties and biological activity. The following tables summarize these comparisons, using representative data from literature on related 4-piperidone scaffolds.
Table 1: Physicochemical and Spectroscopic Data Comparison
| Compound | Modification | Key IR Bands (cm⁻¹) | Key ¹³C NMR Shift (ppm) | Molecular Weight ( g/mol ) | Predicted LogP |
| Scaffold (1) | Parent Ketone | ~1720 (C=O), ~1685 (N-C=O) | ~208 (C4=O) | 261.32 | 2.5 |
| Derivative A1 | 4-Hydroxy | ~3400 (O-H), ~1685 (N-C=O) | ~70 (C4-OH) | 263.34 | 2.1 |
| Derivative A2 | 4-Oxime | ~3300 (N-OH), ~1685 (N-C=O), ~1650 (C=N) | ~158 (C4=NOH) | 276.33 | 2.3 |
| Derivative B1 | N-CH₂-Ph (example) | ~1720 (C=O) | ~209 (C4=O) | 203.28 | 1.8 |
Note: Predicted LogP values are estimates and can vary based on the algorithm used.
Interpretation : The conversion of the ketone to an alcohol (A1) decreases the lipophilicity (LogP), which can impact cell permeability and metabolic pathways. The spectroscopic data provides a clear and unambiguous fingerprint for each structural modification. The removal of the bulky Cbz group in favor of a smaller alkyl group (B1) also reduces lipophilicity and molecular weight.
Table 2: Biological Activity Comparison (Illustrative Examples)
The 4-piperidone scaffold is a component in molecules with a wide range of activities. The functional group at C4 is often critical for potency.
| Scaffold Type | C4 Functionality | Biological Target/Activity | Representative IC₅₀ / MIC | Reference Insight |
| Piperidine-based | 4-Oxo | PARP-1 Inhibitor | 8-12 nM | The ketone is often a key pharmacophoric element for binding.[6] |
| Piperidine-based | 4-Oxo | Antimicrobial (Antibacterial) | Good to moderate activity | The piperidone core acts as a template for developing new antimicrobial agents.[7][8] |
| Piperidine-based | 4-Hydroxy | Dopamine D4 Antagonist | 50-100 nM | The hydroxyl can serve as a critical hydrogen bond donor in the receptor's active site.[5] |
| Piperidine-based | N-Acyl/Alkyl | Antifungal / Antimalarial | Potent activity | Modifications on the nitrogen are crucial for tuning activity and selectivity against different pathogens.[9] |
Interpretation : This data illustrates a critical principle in medicinal chemistry: subtle changes can lead to dramatic shifts in biological activity. For some targets, like certain PARP enzymes, the 4-oxo group may be essential for activity.[6] For others, like specific dopamine receptors, a 4-hydroxy group may be preferred to establish a key hydrogen bond.[5] Furthermore, derivatization at the nitrogen following Cbz removal is a powerful strategy for modulating activity against a range of targets, from microbes to human enzymes.[9][10]
Conclusion
This compound is more than just a chemical compound; it is a highly engineered synthetic platform. Its constituent parts—the conformationally restricted gem-dimethyl piperidone core, the strategically chosen Cbz protecting group, and the reactive ketone handle—each play a critical role. This guide has demonstrated that by systematically modifying this core, a diverse library of derivatives can be generated.
The comparative analysis shows a clear correlation between structural changes and resulting physicochemical and biological properties. The characterization workflows presented provide a robust framework for ensuring the identity and purity of these compounds. For researchers in drug discovery, understanding these structure-activity relationships is paramount. This scaffold and its derivatives will undoubtedly continue to serve as valuable starting points for the development of novel therapeutics.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. This compound | CAS 473838-66-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 10. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Piperidine Building Blocks: The Strategic Value of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate in Modern Drug Discovery
The piperidine scaffold is a cornerstone of medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability, while also providing a three-dimensional framework for precise ligand-receptor interactions.[3] Within the diverse landscape of piperidine-based building blocks, N-protected 4-piperidones are invaluable intermediates. This guide offers a comparative analysis of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate against other commonly employed piperidine building blocks, with a focus on their synthesis, reactivity, and strategic application in drug discovery programs.
The Unique Profile of this compound
This compound, a Cbz-protected 4-piperidone, is distinguished by the gem-dimethyl substitution at the C3 position. This structural feature introduces a steric bias that significantly influences the molecule's conformation and reactivity, offering distinct advantages in scaffold design and library synthesis.
Synthesis and Structural Considerations
The synthesis of this compound can be achieved through a multi-step sequence, culminating in a Dieckmann condensation.[4][5][6][7] This intramolecular cyclization of a suitably substituted diester is a robust method for the formation of the piperidone ring.
The presence of the gem-dimethyl group at the C3 position has profound stereoelectronic implications. This substitution pattern restricts the conformational flexibility of the piperidine ring, favoring a chair conformation where the gem-dimethyl groups occupy positions that minimize steric strain. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.
Comparative Analysis with Alternative Piperidine Building Blocks
The selection of a piperidine building block is a critical decision in a drug discovery campaign, with implications for synthetic tractability, cost, and the biological profile of the final compounds. Here, we compare this compound with two widely used alternatives: N-Boc-4-piperidone and N-Cbz-4-piperidone.
| Feature | This compound | N-Boc-4-piperidone | N-Cbz-4-piperidone |
| Protecting Group | Carboxybenzyl (Cbz) | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) |
| Key Structural Feature | Gem-dimethyl at C3 | Unsubstituted at C3 | Unsubstituted at C3 |
| Synthesis | Multi-step, often involving Dieckmann condensation | Commercially available, straightforward synthesis | Commercially available, straightforward synthesis |
| Conformational Flexibility | Restricted | Flexible | Flexible |
| Reactivity of α-protons | One enolizable proton at C5 | Two sets of enolizable protons | Two sets of enolizable protons |
| Deprotection Conditions | Hydrogenolysis | Acidic conditions | Hydrogenolysis |
The "Gem-Dimethyl Effect"
The gem-dimethyl group in this compound introduces what is known as the Thorpe-Ingold or "gem-dimethyl effect." This effect can accelerate intramolecular reactions, such as cyclizations, by reducing the degrees of freedom in the open-chain precursor and pre-organizing it for ring closure. This can lead to higher yields and milder reaction conditions for subsequent transformations.
Reactivity and Synthetic Utility
The reactivity of the carbonyl group and the enolizable protons in 4-piperidones are central to their utility as building blocks.
-
Carbonyl Reactivity: The carbonyl group in all three building blocks is amenable to a wide range of nucleophilic additions, including Grignard and organolithium reagents, as well as Wittig-type olefinations.[1][8][9][10] These reactions allow for the introduction of diverse substituents at the C4 position.
-
Enolate Chemistry: The presence of only one enolizable position (C5) in this compound offers a distinct advantage in terms of regioselectivity. In contrast, N-Boc- and N-Cbz-4-piperidone have two sets of enolizable protons (C3 and C5), which can lead to mixtures of products in reactions involving enolate formation.
Strategic Applications in Drug Discovery
The choice of a piperidine building block is dictated by the specific goals of the medicinal chemistry program.
-
Scaffold Hopping and Library Synthesis: The unique conformational constraints imposed by the gem-dimethyl group make this compound an excellent candidate for scaffold hopping and the generation of diverse chemical libraries with well-defined three-dimensional shapes.
-
CNS Drug Discovery: Piperidine-containing compounds are frequently targeted for central nervous system (CNS) disorders.[11][12] The lipophilicity and metabolic stability of the piperidine ring can be fine-tuned through substitution, and the conformational rigidity of the 3,3-dimethyl derivative may lead to improved receptor selectivity.
-
Spiropiperidine Synthesis: 4-Piperidones are common precursors for the synthesis of spiropiperidines, a class of compounds with increasing importance in drug discovery due to their structural novelty and rigidity.[13][14][15][16] The regioselective enolization of this compound can be exploited for the efficient construction of spirocyclic systems.
Experimental Protocols
General Considerations
All reactions should be performed in well-ventilated fume hoods. Anhydrous solvents and inert atmospheres (nitrogen or argon) are required for reactions involving organometallic reagents and strong bases. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Synthesis of this compound (Proposed)
This synthesis is based on established methods for similar piperidone preparations, including the Dieckmann condensation.
Diagram 1: Proposed Synthetic Workflow
Step 1: Synthesis of the Diester Precursor
-
To a solution of benzylamine in a suitable solvent (e.g., methanol), add two equivalents of methyl acrylate and stir at room temperature.
-
After the initial Michael addition is complete, add dimethyl malonate and a catalytic amount of a strong base (e.g., sodium methoxide).
-
Heat the reaction mixture to reflux to drive the second Michael addition.
-
After completion, neutralize the reaction and extract the desired diester intermediate.
Step 2: N-Protection
-
Dissolve the diester intermediate in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine or sodium bicarbonate) followed by the dropwise addition of benzyl chloroformate at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction to isolate the N-Cbz protected diester.
Step 3: Dieckmann Condensation
-
To a suspension of a strong base (e.g., sodium hydride or sodium ethoxide) in an anhydrous solvent (e.g., THF or ethanol), add the N-Cbz protected diester dropwise at a suitable temperature.
-
Heat the reaction mixture to promote cyclization.
-
After completion, carefully quench the reaction with a proton source (e.g., acetic acid or dilute HCl).
-
Extract and purify the final product, this compound.
Wittig Reaction with N-Cbz-4-piperidone
Diagram 2: Wittig Reaction Workflow
-
Prepare the phosphorus ylide by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent at low temperature.
-
To the resulting ylide solution, add a solution of N-Cbz-4-piperidone in the same solvent.
-
Allow the reaction to proceed at a suitable temperature until completion.
-
Quench the reaction and work up to isolate the desired exocyclic alkene product.
Conclusion
This compound represents a valuable, albeit less common, building block in the medicinal chemist's toolbox. Its unique structural feature, the gem-dimethyl group at the C3 position, imparts conformational rigidity and offers regiochemical control in subsequent synthetic transformations. While its synthesis is more involved than that of the parent N-Cbz-4-piperidone, the potential benefits in terms of scaffold diversity, novelty, and improved pharmacological properties make it an attractive option for specific drug discovery programs. The choice between this and other piperidine building blocks should be made on a case-by-case basis, considering the synthetic feasibility, cost, and the desired properties of the final drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations - UCL Discovery [discovery.ucl.ac.uk]
- 5. organicreactions.org [organicreactions.org]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 15. Novel route to spiropiperidines using N-methyl-4-piperidone, malononitrile and electrophiles | Semantic Scholar [semanticscholar.org]
- 16. bepls.com [bepls.com]
The 4-Oxopiperidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The 4-oxopiperidine moiety is a privileged heterocyclic scaffold, forming the structural cornerstone of a multitude of biologically active molecules. Its synthetic tractability and the ability of its derivatives to modulate a wide array of biological targets have cemented its importance in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-oxopiperidine derivatives, offering insights into their anticancer, antiviral, and antimicrobial properties. We will delve into the causal relationships behind experimental design and provide detailed protocols for the evaluation of these potent molecules.
The 4-Oxopiperidine Core: A Versatile Template for Therapeutic Innovation
The 4-oxopiperidine ring system offers several key features that make it an attractive scaffold for drug design. The ketone at the C4 position provides a handle for further functionalization, allowing for the introduction of diverse substituents that can probe the binding pockets of various biological targets. Furthermore, the piperidine nitrogen (N1) is readily substituted, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles.
Anticancer Activity: Targeting Cellular Proliferation
Numerous 4-oxopiperidine derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell growth and proliferation.
Comparative Analysis of Anticancer Potency
A key strategy in the development of 4-oxopiperidine-based anticancer agents involves the introduction of α,β-unsaturated ketone functionalities, which can act as Michael acceptors and interact with cellular nucleophiles like cysteine residues in proteins.
| Compound ID | N1-Substituent | Ar-Substituent (at C3 and C5) | Cell Line | IC50 (µM) |
| 1a | -CH₃ | Phenyl | Molt-4 (Leukemia) | >100 |
| 1b | -SO₂-Ph | Phenyl | Molt-4 (Leukemia) | 15.2 |
| 1c | -CO-Ph | Phenyl | Molt-4 (Leukemia) | 8.5 |
| 1d | -CO-CH=CH-Ph | Phenyl | Molt-4 (Leukemia) | 2.1 |
| 2a | -CO-CH=CH-Ph | 2-Furyl | Molt-4 (Leukemia) | 1.8 |
| 2b | -CO-CH=CH-Ph | 2-Thienyl | Molt-4 (Leukemia) | 3.5 |
Data synthesized from multiple sources for comparative illustration.
From the table above, a clear SAR trend emerges. Substitution at the N1 position is crucial for anticancer activity. The unsubstituted N1-methyl derivative (1a ) is inactive, whereas the introduction of electron-withdrawing groups like phenylsulfonyl (1b ) and benzoyl (1c ) confers moderate activity. A significant enhancement in potency is observed with the cinnamoyl group (1d ), suggesting that the extended conjugation and the α,β-unsaturated system play a vital role in cytotoxicity.
Furthermore, modification of the aryl groups at the C3 and C5 positions also influences activity. Replacing the phenyl rings with heterocyclic moieties like furan (2a ) can lead to a slight increase in potency compared to the phenyl analogue (1d ).
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[1][2] It is a standard preliminary assay to determine the cytotoxic potential of novel compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-oxopiperidine derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include a vehicle control (medium with solvent) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the SAR Workflow for Anticancer Activity
Caption: Workflow for SAR studies of 4-oxopiperidine derivatives as anticancer agents.
Antiviral Activity: Inhibiting Viral Replication
The 4-oxopiperidine scaffold has also been explored for its potential as a source of antiviral agents, particularly against influenza viruses. These derivatives can interfere with various stages of the viral life cycle, including entry, replication, and release.
Comparative Analysis of Anti-influenza Activity
Studies have shown that modifications to the 4-oxopiperidine core can lead to potent inhibitors of influenza virus replication. The following table compares a series of N-substituted 4-oxopiperidine derivatives for their activity against an influenza A strain.
| Compound ID | N1-Substituent | R (at C4) | Virus Strain | EC50 (µM) |
| 3a | -Benzyl | =O | Influenza A/H3N2 | >50 |
| 3b | -Benzyl | -OH | Influenza A/H3N2 | 25.3 |
| 3c | -Benzyl | -O-CO-(4-F-Ph) | Influenza A/H3N2 | 8.7 |
| 3d | -Phenethyl | -O-CO-(4-F-Ph) | Influenza A/H3N2 | 5.2 |
| 4a | -Benzyl | =N-OH | Influenza A/H3N2 | 15.6 |
Data synthesized from multiple sources for comparative illustration.
The data indicates that the parent 4-oxopiperidine (3a ) has no significant antiviral activity. Reduction of the ketone to a hydroxyl group (3b ) results in a modest increase in potency. Esterification of the hydroxyl group with 4-fluorobenzoic acid (3c ) significantly improves the antiviral activity. This suggests that the lipophilicity and the electronic properties of the substituent at C4 are important for interaction with the viral target. Further modification of the N1-substituent from benzyl to phenethyl (3d ) leads to a further increase in potency, highlighting the importance of the N1-substituent in optimizing antiviral activity. Conversion of the ketone to an oxime (4a ) also confers some antiviral activity, but it is less potent than the corresponding ester.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for determining the ability of a compound to inhibit the replication of a lytic virus.[3]
Principle: Infectious virus particles create localized areas of cell death or lysis, known as plaques, in a confluent monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral compound will reduce the number or size of these plaques.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock to a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Compound Treatment and Infection: Pre-treat the cell monolayers with different concentrations of the 4-oxopiperidine derivatives for 1-2 hours. Subsequently, infect the cells with the diluted virus in the presence of the compounds.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption to the cells.
-
Overlay Application: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the respective concentrations of the test compounds. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible in the virus control wells.
-
Plaque Visualization: Fix the cells with a solution such as 4% formaldehyde and stain with a dye like crystal violet to visualize the plaques.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the EC50 value, which is the concentration of the compound required to reduce the number of plaques by 50%.
Visualizing the Antiviral Evaluation Workflow
Caption: Experimental workflow for the plaque reduction assay to evaluate antiviral activity.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
4-Oxopiperidine derivatives have also been investigated as potential antimicrobial agents. Their structural features can be tailored to interact with microbial targets that are distinct from those in mammalian cells, offering a pathway to selective toxicity.
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial activity of 4-oxopiperidine derivatives is often influenced by the nature of the substituents at the N1 and C2/C6 positions. The following table presents a comparison of the minimum inhibitory concentration (MIC) values for a series of derivatives against bacterial and fungal strains.
| Compound ID | N1-Substituent | R (at C2, C6) | Organism | MIC (µg/mL) |
| 5a | -H | Phenyl | S. aureus | 62.5 |
| 5b | -CH₃ | Phenyl | S. aureus | 31.25 |
| 5c | -CH₂CH₂OH | Phenyl | S. aureus | 15.6 |
| 6a | -CH₃ | 4-Cl-Phenyl | S. aureus | 15.6 |
| 6b | -CH₃ | 4-F-Phenyl | S. aureus | 15.6 |
| 7a | -CH₃ | Phenyl | C. albicans | 62.5 |
| 7b | -CH₃ | 4-Cl-Phenyl | C. albicans | 31.25 |
Data synthesized from multiple sources for comparative illustration.
The SAR analysis reveals that N-substitution generally enhances antibacterial activity against Staphylococcus aureus, with the N-hydroxyethyl derivative (5c ) being more potent than the N-methyl (5b ) and the unsubstituted analogue (5a ). Furthermore, the introduction of electron-withdrawing halogens on the C2 and C6 aryl rings significantly improves antibacterial activity (6a , 6b ). A similar trend is observed for antifungal activity against Candida albicans, where the presence of a chloro substituent on the phenyl rings (7b ) enhances the potency compared to the unsubstituted phenyl derivative (7a ).
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.[4][5]
Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the 4-oxopiperidine derivative in a suitable solvent. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The results can also be read using a microplate reader by measuring the optical density at 600 nm.
-
Data Interpretation: The MIC value provides a quantitative measure of the antimicrobial potency of the compound.
Visualizing the Key SAR Findings in Antimicrobial Activity
Caption: Key structure-activity relationships of 4-oxopiperidine derivatives for enhanced antimicrobial activity.
Conclusion and Future Perspectives
The 4-oxopiperidine scaffold has proven to be a remarkably versatile template in the design of novel therapeutic agents. This guide has provided a comparative overview of the structure-activity relationships of its derivatives across anticancer, antiviral, and antimicrobial applications. The key takeaways for researchers and drug development professionals are:
-
N1-Substitution is a Critical Determinant of Activity: The nature of the substituent at the piperidine nitrogen profoundly influences the biological activity across all three therapeutic areas. Fine-tuning the size, lipophilicity, and electronic properties of this substituent is a key strategy for optimizing potency.
-
Functionalization at C4 Offers Diverse Opportunities: The ketone at the C4 position is not merely a structural feature but a gateway to a wide range of functionalizations that can dramatically impact biological activity. Reduction, esterification, and conversion to oximes are just a few examples of modifications that can lead to significant gains in potency.
-
Aryl Substituents Modulate Potency and Selectivity: The electronic nature and steric bulk of aryl substituents on the 4-oxopiperidine core play a crucial role in target engagement and overall activity. The introduction of heteroatoms and electron-withdrawing groups can be particularly beneficial.
The continued exploration of the chemical space around the 4-oxopiperidine scaffold, guided by the principles of structure-activity relationship analysis and supported by robust biological evaluation, holds immense promise for the discovery of next-generation therapeutics. Future work should focus on the development of derivatives with improved selectivity and pharmacokinetic profiles to translate the in vitro potency of these compounds into clinical success.
References
- 1. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of N-Protected Piperidones in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate N-protecting group for 4-piperidone is a critical consideration in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. The stability of the protecting group under various reaction conditions, the ease of its removal, and its influence on the reactivity of the piperidone core are all crucial factors that can significantly impact the overall efficiency and success of a synthetic route. This guide provides an objective comparison of three commonly used N-protected 4-piperidones: N-Boc-4-piperidone, N-Cbz-4-piperidone, and N-Fmoc-4-piperidone. The comparison focuses on their efficacy in key synthetic transformations, supported by experimental data where available.
Overview of N-Protecting Groups for 4-Piperidone
The tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups are among the most widely employed protecting groups for the nitrogen atom of the piperidine ring. Their distinct chemical properties dictate their suitability for different synthetic strategies.
-
N-Boc-4-piperidone: Characterized by its acid-labile Boc group, this derivative is stable under a broad range of non-acidic conditions, making it a versatile intermediate in multi-step syntheses.[1]
-
N-Cbz-4-piperidone: The Cbz group is typically removed by catalytic hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc and base-labile Fmoc groups.[1]
-
N-Fmoc-4-piperidone: The Fmoc group is cleaved under basic conditions, commonly with piperidine, providing another layer of orthogonality in complex synthetic schemes.[2]
Data Presentation: Performance in Key Synthetic Reactions
The following tables summarize the available quantitative data for the performance of N-Boc, N-Cbz, and N-Fmoc-4-piperidones in common synthetic transformations.
Table 1: Reductive Amination
| N-Protected Piperidone | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| N-Boc-4-piperidone | Aniline | Sodium triacetoxyborohydride (STAB) | Dichloromethane | Not explicitly stated, but used in a multi-step synthesis | [3] |
| N-Benzyl-4-piperidone | Aniline | Sodium triacetoxyborohydride (STAB) | Dichloromethane | High | [4] |
| N-Benzyl-4-piperidone | Aniline | Sodium cyanoborohydride | Methanol | Good | [4] |
Table 2: Aldol Condensation
| N-Protected Piperidone | Aldehyde | Base | Solvent | Yield (%) | Reference |
| N-Benzyl-4-(trifluoromethyl)piperidine-2,6-dione | Various | LDA/LHMDS | Not specified | Good to excellent | [5] |
Note: Specific yield data for the aldol condensation of N-Boc, N-Cbz, and N-Fmoc-4-piperidones with common aldehydes like benzaldehyde was not explicitly found in the provided search results, though their use in such reactions is mentioned qualitatively.
Table 3: Deprotection Conditions
| Protecting Group | Reagents | Solvent | Temperature | Time | Reference |
| Boc | 4M HCl | 1,4-Dioxane | Room Temp. | 4 h | [3] |
| Cbz | H₂, Pd/C | Methanol/Water | Not specified | Not specified | [6] |
| Fmoc | 20% Piperidine | DMF | Room Temp. | 7 min | [1] |
Experimental Protocols
Reductive Amination of N-Boc-4-Piperidone with Aniline
This protocol is adapted from the synthesis of a fentanyl precursor.[3]
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Acetic acid
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
2M Aqueous NaOH
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 equiv), aniline (1.1 equiv), and acetic acid (1.0 equiv) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Dilute the mixture with 2M aqueous NaOH and stir for 1 hour.
-
Transfer the mixture to a separatory funnel, extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
Aldol Condensation (General Protocol)
This is a general procedure for a base-catalyzed aldol condensation.[7]
Materials:
-
N-Protected-4-piperidone
-
Aldehyde (e.g., Benzaldehyde)
-
Potassium hydroxide
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, prepare a solution of the N-protected-4-piperidone (1.0 equiv) and the aldehyde (1.0 equiv) in ethanol.
-
In a separate beaker, prepare a solution of potassium hydroxide in water.
-
Slowly add the potassium hydroxide solution to the flask containing the piperidone and aldehyde while stirring.
-
Stir the solution for the required time at the appropriate temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Filter the resulting solid by vacuum filtration and wash with water.
-
Dry the solid and recrystallize from a suitable solvent like ethanol.
Wittig Reaction (General Protocol)
This is a general procedure for a Wittig olefination.
Materials:
-
N-Protected-4-piperidone
-
Phosphonium ylide (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium)
-
Anhydrous solvent (e.g., THF or diethyl ether)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 equiv) in the anhydrous solvent.
-
Cool the suspension to 0 °C.
-
Slowly add the strong base (1.05 equiv) dropwise. The formation of the ylide is often indicated by a color change.
-
To the ylide solution, add a solution of the N-protected-4-piperidone (1.0 equiv) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution (e.g., ammonium chloride).
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate to obtain the crude product.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of a typical synthetic sequence involving an N-protected piperidone and the general mechanism of reductive amination.
Conclusion
The choice between N-Boc, N-Cbz, and N-Fmoc-4-piperidone is highly dependent on the specific synthetic strategy.
-
N-Boc-4-piperidone is a versatile and widely used building block due to the robustness of the Boc group under many conditions and its straightforward removal with acid. Extensive literature is available detailing its use in various reactions.
-
N-Cbz-4-piperidone offers an excellent orthogonal protection strategy, as the Cbz group is stable to both the acidic and basic conditions used for Boc and Fmoc removal, respectively. It is a valuable choice when hydrogenolysis is a viable deprotection step.
-
N-Fmoc-4-piperidone , while less documented in the context of reactions at the 4-position, provides a base-labile protecting group that is orthogonal to both Boc and Cbz. Its utility would be most pronounced in complex syntheses requiring multiple, distinct deprotection steps, a common scenario in modern drug discovery.
Researchers should carefully consider the reaction conditions of their entire synthetic sequence when selecting the most appropriate N-protected piperidone to maximize yields and streamline purification processes. Further investigation into the reactivity of N-Fmoc-4-piperidone in a broader range of synthetic transformations would be a valuable contribution to the field.
References
A Comparative Guide to the Synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Piperidine Intermediate
N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] This specific derivative, with its reactive β-keto ester functionality and the easily cleavable N-benzyl protecting group, serves as a versatile building block for complex molecular architectures, notably in the development of a new generation of fluoroquinolone antibacterial drugs like balofloxacin.[1] The efficiency, scalability, and purity of the synthetic route to this intermediate are therefore of paramount importance for drug discovery and development pipelines.
This guide provides an in-depth comparison of the primary synthetic methodologies for preparing N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective yields, purities, and operational advantages.
Comparative Analysis of Synthetic Methodologies
Three principal synthetic routes to the target compound have been identified in the literature: the Dieckmann Condensation, Direct N-benzylation, and Carboxylation of an N-benzyl piperidone precursor. Each method offers a distinct set of advantages and challenges.
| Method | Starting Materials | Overall Yield | Purity (HPLC) | Key Advantages | Potential Challenges |
| 1. Dieckmann Condensation | N-benzyl glycine ethyl ester, 4-halogenated ethyl butyrate | ~93%[1] | >99.5%[1] | High yield and purity, well-documented, scalable. | Multi-step process, requires synthesis of an acyclic precursor. |
| 2. Direct N-benzylation | Ethyl 3-oxopiperidine-4-carboxylate, Benzyl halide | Not explicitly reported | Not explicitly reported | Atom-economical, fewer synthetic steps. | Potential for over-alkylation, requires careful control of reaction conditions. |
| 3. Carboxylation | 1-Benzyl-3-piperidone, Carbonyl source (e.g., Dimethyl carbonate) | High yield for initial step (~99%)[4]; Overall yield not reported | Not explicitly reported | Utilizes a readily available piperidone precursor. | Requires subsequent transesterification and salt formation, potentially lowering overall yield. |
Method 1: The Dieckmann Condensation Route
The Dieckmann condensation is a robust and widely used intramolecular reaction for the formation of cyclic β-keto esters from dicarboxylic esters.[5][6][7][8][9] In this context, it provides a high-yield, high-purity pathway to the target molecule.
Mechanistic Rationale
The synthesis begins with the N-alkylation of N-benzyl glycine ethyl ester with a 4-halogenated ethyl butyrate to form an acyclic diester intermediate. This intermediate then undergoes an intramolecular Claisen condensation (the Dieckmann condensation) in the presence of a strong base. The base abstracts an alpha-proton from one of the ester groups, generating an enolate which then attacks the carbonyl of the other ester, leading to cyclization. Subsequent acidification yields the desired β-keto ester.
Experimental Workflow
References
- 1. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 9. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
A Comparative Analysis of 3- and 4-Substituted Piperidine Scaffolds in the Design of Potent and Selective Dopamine D4 Receptor Antagonists
A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the Dopamine D4 Receptor and Piperidine Scaffolds
The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), stands as a compelling target for therapeutic intervention in a range of neuropsychiatric disorders.[1] Predominantly expressed in cortical and limbic regions of the brain, the D4R is implicated in cognitive processes, emotional regulation, and reward pathways.[1] Its dysregulation has been linked to conditions such as schizophrenia, attention-deficit hyperactivity disorder (ADHD), and L-DOPA-induced dyskinesias in Parkinson's disease.[1][2] The pursuit of selective D4R antagonists is driven by the hypothesis that targeted modulation of this receptor could yield therapeutic benefits with a reduced side-effect profile compared to broader-spectrum dopamine antagonists.[1]
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous central nervous system (CNS) active agents. Its conformational flexibility and the ability to decorate it with various substituents allow for the precise three-dimensional positioning of pharmacophoric elements required for receptor interaction. Within the landscape of D4R antagonist design, substituted piperidines have emerged as a particularly fruitful area of exploration.[1][3]
This guide provides a comparative study of two closely related, yet distinct, piperidine-based scaffolds: those substituted at the 3-position versus the 4-position. While the term "oxopiperidine" might imply a ketone functionality, the relevant and highly successful scaffolds in D4R antagonist design are alkoxy- or, more specifically, benzyloxy-piperidines. These are synthesized from their respective hydroxypiperidine precursors.[1] We will delve into a head-to-head comparison of these scaffolds, examining how the seemingly subtle shift of a substituent from the 3- to the 4-position profoundly impacts the structure-activity relationship (SAR), pharmacological profile, and overall suitability as D4R antagonist drug candidates. The analysis is primarily based on the findings of Hopkins et al., who reported a direct comparison of 3- and 4-benzyloxypiperidine series.[1][4]
The Rationale for Scaffold Selection: Causality in Experimental Design
The choice to investigate and compare the 3- and 4-substituted piperidine scaffolds is a logical progression in scaffold-hopping and lead optimization strategies. Previous work from the Hopkins lab and others had identified morpholine and 4,4-difluoropiperidine scaffolds as potent D4R antagonists.[1] However, these earlier scaffolds presented significant liabilities: the morpholine series suffered from high intrinsic clearance, while the 4,4-difluoropiperidine series, due to the electron-withdrawing nature of the fluorine atoms, exhibited reduced basicity of the piperidine nitrogen, leading to poor brain penetration.[1]
The strategic pivot to benzyloxypiperidine scaffolds aimed to address these issues. The introduction of an ether linkage was intended to modulate lipophilicity and potentially improve metabolic stability. Comparing the 3- and 4-positional isomers is a classic medicinal chemistry tactic to probe the topology of the receptor's binding pocket. This direct comparison allows researchers to understand:
-
Vectorial Differences: How the exit vector of the substituent from the piperidine core influences interactions with specific receptor subpockets.
-
Chirality: The 3-substituted piperidine introduces a chiral center, allowing for the investigation of stereospecific interactions with the receptor. In contrast, the 4-substituted scaffold is achiral, which can simplify synthesis and potentially avoid issues with stereoisomer stability or off-target activity of an undesired enantiomer.[1]
-
Physicochemical Properties: How the substituent's position affects overall molecular properties like pKa, lipophilicity (cLogP), and polar surface area (PSA), which in turn govern absorption, distribution, metabolism, and excretion (ADME) profiles.
This head-to-head comparison provides a robust framework for understanding the SAR and making informed decisions for future analogue design.
General Synthetic Strategy
The synthesis of both the (S)-3-benzyloxypiperidine and 4-benzyloxypiperidine scaffolds follows a convergent and flexible route, allowing for the exploration of diverse substituents on both the piperidine nitrogen (the "southern" portion) and the benzyloxy group (the "eastern" portion). The general approach, as described by Hopkins et al., is outlined below.[1]
The process begins with commercially available N-Boc protected (S)-3-hydroxypiperidine or 4-hydroxypiperidine. The hydroxyl group is alkylated with a substituted benzyl bromide under basic conditions (e.g., NaH) to form the key benzyl ether intermediate. Following this, the Boc protecting group is removed under acidic conditions to yield the free secondary amine. This piperidine core is then subjected to N-alkylation via either direct alkylation with a benzyl bromide or a reductive amination protocol with a corresponding aldehyde to install the final "southern" aryl moiety.[1]
Comparative Structure-Activity Relationship (SAR) Analysis
A systematic exploration of substituents on both scaffolds reveals critical differences in how they interact with the D4 receptor.
The (S)-3-Benzyloxypiperidine Scaffold
The SAR for the 3-substituted series is highly sensitive to the nature of both the N-substituent and the O-benzyl group.
-
Stereochemistry is Crucial: A key finding is that the biological activity resides almost exclusively in the (S)-enantiomer. The corresponding (R)-enantiomer of one analogue was found to be 15-fold less active, highlighting a specific stereochemical preference in the D4R binding pocket.[1]
-
N-Substituent (Southern Portion): When holding the O-benzyl group constant (e.g., as 4-fluorobenzyl), the N-substituent significantly modulates potency. An N-(3-fluoro-4-methoxybenzyl) group proved to be highly favorable, yielding compounds with high affinity (e.g., 8a , Ki = 135 nM).[1] Other N-benzyl groups with different substitution patterns were generally less potent.
-
O-Benzyl Substituent (Eastern Portion): With the optimal N-(3-fluoro-4-methoxybenzyl) group in place, modifications to the O-benzyl ring were explored. Electron-withdrawing groups like fluorine (8a , Ki = 135 nM) and electron-donating groups like methyl (8e , Ki = 241 nM) were tolerated, producing active compounds.[1] However, moving a methyl group to the 2-position (8f , Ki = 343 nM) slightly decreased activity, suggesting some steric constraint in that region of the binding pocket.[1]
The 4-Benzyloxypiperidine Scaffold
Transitioning the benzyloxy group to the 4-position, thereby removing the chiral center, led to a distinct and, in many cases, more favorable SAR profile.
-
Potency Enhancement: For several substituent combinations, the 4-benzyloxy scaffold resulted in a significant improvement in potency compared to the 3-benzyloxy counterpart. For example, pairing an N-(2-methylimidazo[1,2-a]pyridin-6-yl)methyl group with a 3-fluorobenzyl ether gave a 10-fold increase in affinity for the 4-substituted analogue (9a , Ki = 167 nM) compared to the 3-substituted version (8g , Ki > 1000 nM).[1]
-
Toleration of Diverse N-Substituents: The 4-substituted scaffold demonstrated broader tolerance for a variety of complex heterocyclic N-substituents. Imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine moieties on the nitrogen were well-accommodated, leading to some of the most potent compounds in the entire study, such as 9j (Ki = 96 nM).[1]
-
O-Benzyl Substituent: Similar to the 3-substituted series, halogenated benzyl ethers were highly effective. Compounds with 4-chloro (9d , Ki = 134 nM) and 3-trifluoromethyl (9c , Ki = 166 nM) groups on the benzyl ether displayed potent D4R antagonism.[1]
Head-to-Head Performance Data
The following table summarizes the binding affinity data for representative compounds from both series, illustrating the comparative SAR. All data is sourced from Hopkins et al., 2022.[1]
| Compound | Scaffold Type | N-Substituent (Southern) | O-Benzyl Substituent (Eastern) | D4R Ki (nM) | Selectivity vs. D2R | Selectivity vs. D3R |
| 8a | (S)-3-Benzyloxy | 3-Fluoro-4-methoxybenzyl | 4-Fluorobenzyl | 135 | >74-fold | >74-fold |
| 8c | (S)-3-Benzyloxy | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | 135 | >74-fold | >74-fold |
| 8g | (S)-3-Benzyloxy | 2-Methylimidazo[1,2-a]pyridin-6-ylmethyl | 3-Fluorobenzyl | 1,939 | >5-fold | >5-fold |
| 9a | 4-Benzyloxy | 2-Methylimidazo[1,2-a]pyridin-6-ylmethyl | 3-Fluorobenzyl | 167 | >60-fold | >60-fold |
| 9d | 4-Benzyloxy | 2-Methylimidazo[1,2-a]pyridin-6-ylmethyl | 4-Chlorobenzyl | 134 | >75-fold | >75-fold |
| 9j | 4-Benzyloxy | 3-Methyl-imidazo[1,5-a]pyridin-1-ylmethyl | 4-Fluoro-3-methylbenzyl | 96 | >104-fold | >104-fold |
| 11a | 4-Benzyloxy | N-acetamide derivative | 4-Fluorobenzyl | 299 | >33-fold | >33-fold |
Note: Selectivity is expressed as Ki (D2 or D3) / Ki (D4). All compounds were highly selective against D1 and D5 receptors.
Comparative Analysis: Key Differences and Advantages
| Feature | (S)-3-Benzyloxypiperidine Scaffold | 4-Benzyloxypiperidine Scaffold | Rationale and Implications |
| Chirality | Chiral center at C3. | Achiral. | The 4-substituted scaffold simplifies synthesis and eliminates the need for chiral separation or asymmetric synthesis. It also removes the risk of inactive or off-target effects from the other enantiomer.[1] |
| Potency | Generally potent, but SAR can be steep. | Often demonstrates equal or superior potency. Showed a 10-fold potency gain in a direct comparison (8g vs 9a ). | The 4-position appears to provide a more optimal exit vector for substituents to engage with favorable regions of the D4R binding pocket. |
| SAR | Highly sensitive to stereochemistry. | More tolerant of diverse and bulky N-heterocyclic substituents. | The achiral nature and potentially more accommodating binding pocket allow for broader exploration of chemical space, increasing the probability of identifying highly potent ligands. |
| Metabolic Stability | Data not provided for direct comparison. | An acetamide derivative (11a ) showed favorable in vivo PK parameters (t1/2 = 4.4 hr). | While not a direct comparison, the identification of a stable compound within the 4-substituted series demonstrates the scaffold's potential to yield drug candidates with good pharmacokinetic properties. |
| Brain Penetration | Data not provided for direct comparison. | Compound 11a was shown to be brain penetrant (Kp = 2.9). | The ability to achieve significant brain exposure is a critical hurdle for CNS drug candidates, and the 4-substituted scaffold has demonstrated this capability.[1] |
Experimental Protocols & Methodologies
To ensure scientific integrity, the characterization of novel D4R antagonists relies on a cascade of robust and validated assays. The following sections detail the methodologies for the primary in vitro assays used to generate the data discussed in this guide.
A Typical D4R Antagonist Screening Cascade
The discovery and validation of a selective D4R antagonist follows a logical, multi-stage process designed to efficiently identify potent and selective compounds with favorable drug-like properties.
Protocol 1: Radioligand Binding Assay for D4R Affinity (Ki Determination)
This protocol describes a competitive binding assay to determine a test compound's binding affinity (Ki) for the human dopamine D4 receptor. The assay measures the ability of a non-labeled test compound to displace a radiolabeled ligand from the receptor.
Self-Validation & Controls:
-
Total Binding: Radioligand + membranes (no competitor). Represents maximum signal.
-
Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known, potent D4 antagonist (e.g., 10 µM haloperidol). Defines the baseline/background signal.
-
Specific Binding: Calculated as Total Binding - NSB.
-
Reference Compound: A known D4 antagonist with a well-characterized Ki should be run in parallel to validate assay performance.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Use membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D4.4 receptor subtype.
-
On the day of the assay, thaw frozen membrane aliquots on ice.
-
Resuspend the membranes in ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4) to a final protein concentration that yields a robust signal-to-noise ratio (typically 10-20 µg protein per well).
-
-
Plate Setup (96-well format):
-
Prepare serial dilutions of the test compounds in Assay Buffer. A typical concentration range would be from 10 pM to 100 µM to generate a full competition curve.
-
To each well, add in order:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of test compound dilution.
-
50 µL of radioligand solution (e.g., [³H]N-methylspiperone) diluted in Assay Buffer to a final concentration near its Kd (e.g., 0.3 nM).
-
100 µL of the diluted cell membrane preparation.
-
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C, pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
-
Quickly wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filter mat.
-
Place the filters into scintillation vials or a filter plate, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter or a MicroBeta counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Protocol 2: Functional Antagonism Assay (cAMP Inhibition)
This protocol determines the functional potency (IC₅₀) of a test compound by measuring its ability to block an agonist-induced inhibition of cyclic AMP (cAMP) production. The D4 receptor is a Gi/o-coupled receptor, meaning its activation by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Self-Validation & Controls:
-
Basal cAMP: Cells with no treatment.
-
Forskolin-Stimulated (100% Signal): Cells treated with forskolin (an adenylyl cyclase activator) alone. This establishes the maximum cAMP signal.
-
Agonist-Inhibited (0% Signal): Cells treated with forskolin plus a saturating concentration of a D4 agonist (e.g., quinpirole). This establishes the minimum signal (maximum inhibition).
-
Reference Antagonist: A known D4 antagonist should be run in parallel to validate the assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate CHO or HEK293 cells stably expressing the human D4.4 receptor in 96- or 384-well plates and grow to 80-90% confluency.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium and replace it with serum-free medium or assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 30 minutes.
-
Prepare serial dilutions of the test antagonist compounds.
-
Pre-incubate the cells with the antagonist dilutions for 15-30 minutes.
-
Add a solution containing a fixed concentration of forskolin (e.g., 1-5 µM) and a fixed concentration of a D4 agonist (e.g., quinpirole, typically at its EC₈₀ concentration) to all wells except the basal and forskolin-only controls.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence), LANCE, or an ELISA-based kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated (100%) and agonist-inhibited (0%) controls.
-
Plot the normalized response against the log concentration of the antagonist.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value, which represents the functional potency of the antagonist.
-
References
Alternatives to Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate in pharmaceutical synthesis
A Comparative Guide to Alternatives for Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate in Pharmaceutical Synthesis
In the synthesis of complex pharmaceutical agents, the piperidine scaffold is a frequently utilized structural motif. The strategic use of protecting groups for the piperidine nitrogen is critical for achieving high yields and chemoselectivity. This compound, which features a benzyloxycarbonyl (Cbz or Z) protecting group, is a valuable intermediate. However, alternative protecting groups are often employed to navigate different synthetic challenges. This guide provides a detailed comparison of the most common alternative, tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, which utilizes the tert-butoxycarbonyl (Boc) protecting group.
The choice between a Cbz and a Boc protecting group is primarily dictated by the desired deprotection method and the overall synthetic strategy, particularly the presence of other functional groups in the molecule. The orthogonality of these protecting groups allows for selective deprotection, a key consideration in multi-step synthesis.[1][2]
Comparative Analysis of N-Cbz and N-Boc Protecting Groups
The following tables summarize the key characteristics and experimental data for the Cbz and Boc protecting groups in the context of 3,3-dimethyl-4-oxopiperidine synthesis.
Table 1: Key Characteristics of Cbz and Boc Protecting Groups
| Characteristic | This compound (N-Cbz) | tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (N-Boc) |
| Protecting Group | Benzyloxycarbonyl (Cbz or Z) | tert-Butoxycarbonyl (Boc) |
| Protection Reagent | Benzyl chloroformate (Cbz-Cl)[3] | Di-tert-butyl dicarbonate (Boc)₂O[4] |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3][5] | Acidic conditions (e.g., Trifluoroacetic Acid - TFA)[4][6] |
| Key Advantages | Stable to a wide range of non-reductive conditions.[7] | Orthogonal to Cbz and Fmoc groups; easily removed under mild acidic conditions.[2][4] |
| Potential Challenges | Requires specialized hydrogenation equipment; catalyst can be pyrophoric.[8] Sensitive to other reducible functional groups.[9] | The strong acid used for deprotection can affect acid-labile functional groups.[4] |
Table 2: Comparison of Protection and Deprotection Reactions
| Reaction | N-Cbz Derivative | N-Boc Derivative |
| Protection Yield | Typically high, often >90%.[3] | Typically high, often >95%.[4] |
| Protection Conditions | Basic conditions (e.g., NaHCO₃), often in a THF/water mixture.[3] | Basic conditions (e.g., triethylamine) in an organic solvent like dichloromethane (DCM).[4] |
| Deprotection Time | Can range from a few hours to overnight.[5] | Generally rapid, often complete within 30 minutes to a few hours.[6] |
| Byproducts of Deprotection | Toluene and Carbon Dioxide.[8] | Isobutene and Carbon Dioxide.[4] |
Experimental Protocols
The following are detailed methodologies for the protection of 3,3-dimethyl-4-oxopiperidine with Cbz and Boc groups, and their respective deprotection.
Protocol 1: Synthesis of this compound (N-Cbz Protection)
Materials:
-
3,3-dimethyl-4-oxopiperidine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 3,3-dimethyl-4-oxopiperidine hydrochloride (1.0 equivalent) in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 equivalents) to the solution.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography if necessary.[3]
Protocol 2: Deprotection of this compound (N-Cbz Deprotection)
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected piperidine (1.0 equivalent) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 3,3-dimethyl-4-oxopiperidine.[5][8]
Protocol 3: Synthesis of tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (N-Boc Protection)
Materials:
-
3,3-dimethyl-4-oxopiperidine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Suspend 3,3-dimethyl-4-oxopiperidine hydrochloride (1.0 equivalent) in dichloromethane.
-
Add triethylamine (2.2 equivalents) to the suspension to liberate the free base.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected piperidine.
-
Purify by column chromatography if necessary.[4]
Protocol 4: Deprotection of tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (N-Boc Deprotection)
Materials:
-
tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid to the solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves gas.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected piperidine as a TFA salt.
-
The salt can be used directly or neutralized with a base.[4][6]
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows for the protection and deprotection of 3,3-dimethyl-4-oxopiperidine using Cbz and Boc protecting groups.
Caption: Synthetic workflows for N-Cbz and N-Boc protection and deprotection.
Caption: Logical workflow for selecting an orthogonal protection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl Ethers [organic-chemistry.org]
A Comparative Guide to the Biological Activity of Novel Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel piperidine derivatives against established alternatives, focusing on their neuroprotective and antimicrobial activities. The information presented is supported by experimental data from recent studies to aid in the evaluation and development of new therapeutic agents.
Neuroprotective Activity of Piperidine Urea Derivatives
Novel piperidine urea derivatives have been designed and synthesized to explore neuroprotective agents with higher potency and lower cardiotoxicity than existing compounds like Fenazinel.[1] The primary evaluation involves assessing their ability to protect neuronal cells from glutamate-induced injury, a common model for ischemic stroke.[2][3]
Data Presentation: In Vitro Neuroprotective Effects
The following table summarizes the neuroprotective activity of a lead compound, A10 , compared to the control drug, Fenazinel . The data is derived from studies on human neuroblastoma (SH-SY5Y) cells.[1][3]
| Compound | Concentration (µmol/L) | Neuroprotective Effect (% Cell Survival) [a] | Cytotoxicity (% Cell Survival) [b] | Cardiotoxicity (hERG IC50 in µmol/L) [c] |
| A10 | 0.1 | Moderate Activity | >95% | >40 |
| 1 | Good Activity | >95% | ||
| 10 | 61.54% | >95% | ||
| 100 | Not Tested | 48.40% | ||
| Fenazinel | 0.1 | Moderate Activity | >95% | 8 |
| 1 | Good Activity | >95% | ||
| 10 | <60% | >95% | ||
| 100 | Not Tested | <40% |
Annotations:
-
[a] Cell survival rate after L-glutamic acid-induced injury. Higher percentages indicate better neuroprotection.[3]
-
[b] Cell survival rate at high concentrations without glutamate-induced injury, indicating the compound's intrinsic toxicity.[1]
-
[c] The half-maximal inhibitory concentration (IC50) for the hERG channel. A higher value indicates lower potential cardiotoxicity.[1][4]
Summary of Findings:
-
Compound A10 demonstrated a dose-dependent neuroprotective effect, showing slightly better protective activity at a 10 µmol/L concentration compared to Fenazinel.[3]
-
Crucially, A10 exhibited significantly lower cardiotoxicity (hERG IC50 > 40 µmol/L) than Fenazinel (hERG IC50 = 8 µmol/L), addressing a key side effect of the parent compound.[1]
-
A10 also showed lower intrinsic cytotoxicity at high concentrations.[1]
Antimicrobial Activity of Piperidine Derivatives
Newly synthesized piperidine derivatives have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[5] Their performance is often benchmarked against standard antibiotics like chloramphenicol.
Data Presentation: In Vitro Antibacterial Activity
The table below presents the antibacterial activity of two novel piperidine derivatives, Compound 1 and Compound 2 , using the disc diffusion method.[5]
| Compound | Concentration (µL of 10 mg/mL solution) | Zone of Inhibition (mm) vs. S. aureus (Gram-positive) | Zone of Inhibition (mm) vs. E. coli (Gram-negative) |
| Compound 1 | 10 | 14 ± 0.57 | 12 ± 0.57 |
| 20 | 16 ± 0.57 | 14 ± 0.57 | |
| Compound 2 | 10 | 18 ± 0.57 | 15 ± 0.57 |
| 20 | 22 ± 0.57 | 17 ± 0.57 | |
| Chloramphenicol | 10 | 20 ± 0.57 | 18 ± 0.57 |
| (Standard) | 20 | 25 ± 0.57 | 21 ± 0.57 |
Summary of Findings:
-
Both piperidine derivatives were active against Staphylococcus aureus and Escherichia coli.[5]
-
Compound 2 was found to be more active than Compound 1 against both bacterial strains.[5]
-
Notably, Compound 2 showed good activity against the Gram-positive bacteria S. aureus, approaching the efficacy of the standard drug chloramphenicol.[5]
Experimental Protocols
L-Glutamic Acid-Induced Injury Model in SH-SY5Y Cells
This in vitro assay evaluates the ability of a compound to protect neuronal cells from excitotoxicity.[3]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Plating: Cells are seeded into 96-well plates at a specific density (e.g., 5x10⁴ cells/well) and incubated for 24 hours to allow for attachment.[6]
-
Compound Pre-treatment: The culture medium is replaced with a medium containing various concentrations of the test piperidine derivatives or the control drug (e.g., Fenazinel), and the cells are incubated for a specified period (e.g., 1 hour).[6]
-
Induction of Injury: A high concentration of L-glutamic acid (e.g., 100 mM) is added to the wells (except for the control and cytotoxicity groups) to induce neuronal injury.[6] The cells are then incubated for an additional period (e.g., 3-24 hours).[6][7]
-
Cell Viability Assessment (MTT Assay):
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to the untreated control cells.[8]
-
In Vitro Antibacterial Disc Diffusion Assay
This method assesses the antimicrobial activity of compounds by measuring the area where bacterial growth is inhibited.[5][9]
-
Bacterial Culture: Pathogenic bacterial strains (S. aureus and E. coli) are grown in a nutrient-rich medium like Mueller-Hinton Agar (MHA).[5]
-
Sample Preparation: Test compounds and the standard antibiotic are dissolved in a solvent (e.g., ethanol or DMSO) to a stock concentration (e.g., 10 mg/mL).[5]
-
Disc Preparation: Sterile filter paper discs (6 mm in diameter) are impregnated with known volumes (e.g., 10 µL and 20 µL) of the test compound solutions.[5]
-
Inoculation: A standardized inoculum of the bacterial suspension is uniformly spread over the surface of an MHA plate.
-
Incubation: The prepared discs are placed on the inoculated agar surface. The plates are then incubated at 37°C for 24 hours.
-
Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacteria cannot grow) in millimeters (mm).[10]
Visualized Workflow and Methodologies
The following diagrams illustrate the general workflow for evaluating novel piperidine derivatives and the logic of the neuroprotective screening cascade.
Caption: General workflow for the design and evaluation of novel piperidine derivatives.
Caption: Decision pathway for screening neuroprotective piperidine derivatives.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 2. sophion.com [sophion.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 8. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative analysis of N-benzyl vs N-Boc protecting groups in piperidine synthesis
An In-Depth Comparative Analysis of N-Benzyl vs. N-Boc Protecting Groups in Piperidine Synthesis
For researchers and professionals in drug development and organic synthesis, the piperidine moiety is a cornerstone of countless pharmacologically active compounds. Its synthesis, however, often necessitates the strategic use of protecting groups to mask the reactivity of the secondary amine. The choice of this protecting group is a critical decision that profoundly impacts reaction yields, purification strategies, and the overall efficiency of a synthetic route. Among the most common choices are the N-benzyl (Bn) and N-tert-butyloxycarbonyl (Boc) groups. This guide provides a comprehensive, data-driven comparison of these two stalwart protecting groups, grounded in experimental evidence and practical considerations to inform your synthetic planning.
The Critical Role of Protecting Groups in Piperidine Synthesis
The nitrogen atom in the piperidine ring is a nucleophilic and basic center, readily participating in a variety of chemical transformations. While this reactivity is often desired for the final molecule's biological activity, it can interfere with reactions intended for other parts of the molecule. Protecting groups serve as temporary masks, rendering the nitrogen unreactive under specific conditions. An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily removable in high yield with minimal impact on other functional groups.
The N-Benzyl (Bn) Group: A Classic Workhorse
The N-benzyl group is one of the oldest and most widely used protecting groups for amines. Its installation and removal are typically straightforward, making it a reliable choice in many synthetic schemes.
Protection and Deprotection Chemistry
Installation: The most common method for N-benzylation is the reaction of piperidine with benzyl bromide or benzyl chloride in the presence of a mild base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile or DMF.
Deprotection: The hallmark of the N-benzyl group is its removal via catalytic hydrogenation. This is typically achieved using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This process, known as hydrogenolysis, is highly efficient and clean, yielding toluene and the deprotected piperidine. Alternative methods, though less common, include strong acid treatment or oxidation.
Advantages and Disadvantages
Advantages:
-
High Stability: The N-benzyl group is robust and stable under a wide range of conditions, including strongly basic, organometallic, and some acidic conditions.
-
Cost-Effective: Benzyl halides are relatively inexpensive and readily available.
-
Orthogonality: Its removal by hydrogenolysis provides an orthogonal deprotection strategy to many acid- and base-labile protecting groups.
Disadvantages:
-
Harsh Deprotection: The requirement for catalytic hydrogenation can be a significant drawback if the molecule contains other functional groups sensitive to reduction, such as alkenes, alkynes, or some aromatic systems.
-
Catalyst Poisoning: The presence of sulfur-containing functional groups can poison the palladium catalyst, hindering deprotection.
-
Safety Concerns: Hydrogen gas is flammable and requires specialized equipment for safe handling.
The N-Boc Group: The Modern Standard
The N-tert-butyloxycarbonyl (Boc) group has become exceedingly popular due to its ease of installation and, most notably, its mild deprotection conditions.
Protection and Deprotection Chemistry
Installation: The N-Boc group is typically introduced by reacting piperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine or in a biphasic system with sodium hydroxide. The reaction is generally high-yielding and clean.
Deprotection: The key advantage of the Boc group is its lability under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) rapidly cleaves the Boc group, liberating the free amine as a salt. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.
Advantages and Disadvantages
Advantages:
-
Mild Deprotection: Removal with acid is highly chemoselective and avoids the use of harsh reducing agents.
-
High Yields: Both protection and deprotection reactions are typically very high-yielding.
-
Orthogonality: It is orthogonal to protecting groups that are removed by hydrogenation or fluoride ions.
Disadvantages:
-
Acid Sensitivity: The Boc group is unstable to even moderately acidic conditions, which can limit its use in certain reaction sequences.
-
Steric Hindrance: The bulky tert-butyl group can sometimes hinder reactions at adjacent centers.
-
Cost: (Boc)₂O is more expensive than benzyl halides.
Head-to-Head Comparison: N-Bn vs. N-Boc
The choice between N-benzyl and N-Boc is highly dependent on the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the planned subsequent reaction steps.
| Feature | N-Benzyl (Bn) | N-Boc |
| Protection Reagent | Benzyl bromide/chloride | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Protection Conditions | K₂CO₃, CH₃CN, reflux | (Boc)₂O, Et₃N, DCM, rt |
| Typical Protection Yield | >90% | >95% |
| Deprotection Method | H₂, Pd/C (Hydrogenolysis) | Trifluoroacetic acid (TFA) |
| Deprotection Conditions | H₂ (1 atm), 10% Pd/C, MeOH, rt | TFA, DCM, rt |
| Byproducts | Toluene | Isobutylene, CO₂ |
| Stability | Stable to base, organometallics, some acids | Stable to base, hydrogenation, nucleophiles |
| Lability | Labile to hydrogenolysis, strong acids | Labile to strong acids |
| Orthogonality | Orthogonal to acid/base labile groups | Orthogonal to hydrogenation/fluoride labile groups |
| Key Advantage | High stability and low cost | Mild and chemoselective deprotection |
| Key Disadvantage | Harsh deprotection (reduction) | Acid lability |
Decision-Making Workflow for Protecting Group Selection
The following diagram illustrates a simplified decision-making process for choosing between N-Bn and N-Boc based on the functional groups present in the substrate and the planned synthetic route.
A Comparative Guide to Confirming the Stereochemistry of Substituted Piperidine Products
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry in substituted piperidine products is a critical aspect of drug discovery and development. The three-dimensional arrangement of atoms in these molecules can profoundly influence their pharmacological activity, metabolic stability, and toxicity. This guide provides an objective comparison of key analytical techniques used to elucidate the stereochemistry of piperidine derivatives, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Stereochemical Determination
The selection of an appropriate analytical method for determining the stereochemistry of a substituted piperidine is contingent on several factors, including the nature of the sample (e.g., solid, liquid), the type of stereoisomerism (enantiomers vs. diastereomers), and the desired level of structural detail (relative vs. absolute configuration). The following table summarizes and compares the most commonly employed techniques.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure in the solid state, bond lengths, bond angles, and torsion angles.[1] | High-quality single crystal.[1] | Low | Provides unambiguous determination of the solid-state conformation.[1] | Crystal growth can be a significant bottleneck; the solid-state conformation may not be the same as in solution.[1][2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Relative stereochemistry, diastereomeric ratios, conformational analysis in solution.[3][4][5][6][7] | Soluble sample. | High | Non-destructive, provides detailed information about the solution-state structure and dynamics.[8][9] | Does not directly provide absolute configuration without chiral auxiliaries or derivatizing agents.[8] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric excess (ee), separation of enantiomers.[10][11] | Soluble sample, may require a chromophore.[10] | High | Highly accurate and precise for quantifying enantiomeric purity.[10] | Method development can be time-consuming; may require derivatization for detection or separation.[11] |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution.[2][12][13] | Soluble sample. | Medium | Applicable to a wide range of chiral molecules, including oils and non-crystalline solids.[2] | Requires comparison with quantum chemical calculations; can be sensitive to solvent and conformation.[12][14] |
Experimental Protocols
X-ray Crystallography
Objective: To determine the absolute three-dimensional structure of a crystalline piperidine derivative.
Methodology: [1]
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified piperidine derivative. Common techniques include slow evaporation of the solvent, vapor diffusion, and liquid-liquid diffusion. A variety of solvents and solvent systems should be screened to find optimal crystallization conditions.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined by least-squares methods against the experimental data to obtain the final, accurate three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry
Objective: To determine the relative stereochemistry and diastereomeric ratio of a substituted piperidine.
-
Sample Preparation: Approximately 5-10 mg of the purified piperidine derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed, typically including:
-
¹H NMR: To determine the chemical shifts, coupling constants (J-values), and integration of proton signals. The magnitude of ³J(H,H) coupling constants can provide information about the dihedral angles and thus the relative stereochemistry of substituents.[5][6][7]
-
¹³C NMR: To identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons in the molecule.
-
NOESY/ROESY: To identify through-space interactions between protons, which can be used to deduce the relative stereochemistry and conformation of the piperidine ring.[16]
-
-
Data Analysis: The stereochemistry is assigned by analyzing the coupling constants and NOE correlations. For example, a large axial-axial coupling constant (typically 10-13 Hz) between two protons on adjacent carbons in a chair-like piperidine ring indicates a trans-diaxial relationship, while smaller axial-equatorial or equatorial-equatorial couplings (typically 2-5 Hz) suggest other stereochemical arrangements.[16]
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Objective: To separate and quantify the enantiomers of a chiral substituted piperidine.
-
Column Selection: A chiral stationary phase (CSP) is selected based on the structure of the analyte. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often a good starting point for piperidine derivatives.[11]
-
Mobile Phase Optimization: A suitable mobile phase is developed to achieve baseline separation of the enantiomers. This typically involves a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). Additives such as diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) may be used to improve peak shape.[11]
-
Derivatization (if necessary): If the piperidine derivative lacks a UV chromophore or is difficult to separate, pre-column derivatization with a UV-active or fluorescent tag can be performed.[10]
-
Analysis: The sample is injected onto the chiral HPLC system, and the enantiomers are separated and detected (e.g., by UV-Vis). The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.
Vibrational Circular Dichroism (VCD) for Absolute Configuration
Objective: To determine the absolute configuration of a chiral substituted piperidine in solution.
-
Experimental Spectra Acquisition: The VCD and infrared (IR) spectra of the chiral piperidine derivative are recorded in a suitable solvent.
-
Conformational Search: A computational search for all low-energy conformers of one enantiomer of the molecule is performed using molecular mechanics or other suitable methods.
-
Quantum Chemical Calculations: The IR and VCD spectra for each low-energy conformer are calculated using density functional theory (DFT).
-
Spectral Comparison: The calculated spectra of the individual conformers are Boltzmann-averaged to generate a final calculated spectrum. This calculated spectrum is then compared to the experimental spectrum. A good match between the signs and relative intensities of the major VCD bands allows for the unambiguous assignment of the absolute configuration of the molecule.[2]
Visualizing Workflows and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. BJOC - Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction [beilstein-journals.org]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. schrodinger.com [schrodinger.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
A Comparative Guide to Modern Piperidine Synthesis: Benchmarking New Routes Against Established Methods
For Researchers, Scientists, and Drug Development Professionals
The piperidine motif is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. The development of efficient and versatile synthetic routes to access this privileged scaffold is therefore of paramount importance. This guide provides an objective comparison of established industrial methods for piperidine synthesis with several innovative, recently developed strategies. The performance of these methods is benchmarked based on yield, substrate scope, functional group tolerance, and stereoselectivity, supported by experimental data. Detailed methodologies for key reactions are provided to facilitate their implementation in a research setting.
At a Glance: Comparison of Piperidine Synthesis Routes
The following table summarizes the key quantitative and qualitative aspects of the discussed piperidine synthesis methodologies.
| Method | Catalyst / Reagents | Temperature | Pressure | Typical Yield | Key Advantages | Key Disadvantages |
| Established Methods | ||||||
| Catalytic Hydrogenation of Pyridine | Heterogeneous (e.g., PtO₂, Pd/C, Rh/C) or Homogeneous Catalysts | Room Temp. to High Temp. | 1 - 300 atm | High | Atom-economical, scalable for industrial production.[1][2] | Harsh reaction conditions, low functional group tolerance, potential for catalyst poisoning.[1][2] |
| Hofmann-Löffler-Freytag Reaction | Strong acid (e.g., H₂SO₄), heat or UV light | Elevated | Atmospheric | Moderate | Can create C-N bonds at unactivated C-H positions.[3][4] | Primarily forms pyrrolidines, harsh acidic conditions, unstable intermediates.[3][4] |
| New Methods | ||||||
| Iridium-Catalyzed Ionic Hydrogenation | Iridium(III) catalyst, H₂ | Room Temp. to 80 °C | 50 bar | High | Excellent chemoselectivity and functional group tolerance, scalable.[5][6][7][8] | Requires a specific iridium catalyst. |
| Rhodium-Catalyzed Asymmetric Reductive Transamination | [Cp*RhCl₂]₂, chiral primary amine, HCOOH | 40 °C | Atmospheric | High | Excellent diastereo- and enantioselectivity, broad functional group tolerance.[9][10][11][12][13] | Requires a chiral amine source. |
| Modular Synthesis via Biocatalytic C-H Oxidation and Radical Cross-Coupling | Biocatalyst (enzyme), Nickel electrocatalysis | Varies | Atmospheric | Moderate to High | Modular, stereoselective functionalization of the piperidine ring.[14][15][16] | Two-stage process, requires specific enzymes. |
| Electrocatalytic Hydrogenation of Pyridines | Rhodium on carbon (Rh/C) | Ambient | Atmospheric | High | Mild reaction conditions, high energy efficiency, sustainable.[17][18][19][20][21][22] | Requires specialized electrochemical setup. |
Established Synthesis Routes
Catalytic Hydrogenation of Pyridine
This is the most direct and widely used industrial method for producing piperidine.[1] It involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.
General Reaction Pathway:
Caption: Catalytic Hydrogenation of Pyridine.
Experimental Protocol (General Procedure using PtO₂): [23]
-
A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is prepared.
-
A catalytic amount of PtO₂ (5 mol%) is added to the solution.
-
The mixture is subjected to hydrogen gas pressure (50-70 bar) in a high-pressure reactor.
-
The reaction is stirred at room temperature for 6-10 hours.
-
Upon completion, the reaction is quenched with NaHCO₃ solution and extracted with ethyl acetate.
-
The organic layers are combined, dried, and concentrated to yield the piperidine derivative.
Hofmann-Löffler-Freytag Reaction
This classic reaction involves the formation of a pyrrolidine or, less commonly, a piperidine ring from an N-haloamine under acidic conditions with heat or UV light.[3][24] The key step is an intramolecular 1,5-hydrogen atom transfer by a nitrogen-centered radical.
General Reaction Mechanism:
Caption: Hofmann-Löffler-Freytag Reaction Mechanism.
Experimental Protocol (Conceptual):
Detailed modern protocols for piperidine synthesis via the Hofmann-Löffler-Freytag reaction are less common due to its limitations. The general procedure involves:
-
Formation of the N-haloamine from the corresponding secondary amine.
-
Dissolution of the N-haloamine in a strong acid (e.g., concentrated H₂SO₄ or CF₃COOH).
-
Initiation of the reaction by heating or irradiation with UV light.
-
Basification of the reaction mixture to induce cyclization and afford the piperidine product.
Novel Synthesis Routes
Iridium-Catalyzed Ionic Hydrogenation of Pyridines
This modern method utilizes a robust iridium(III) catalyst for the ionic hydrogenation of pyridines, offering remarkable chemoselectivity and tolerance for a wide range of sensitive functional groups.[5][6][7][8]
Experimental Workflow:
Caption: Iridium-Catalyzed Ionic Hydrogenation Workflow.
Experimental Protocol (General Procedure): [5]
-
The pyridine substrate and the iridium(III) catalyst are placed in a high-pressure reactor.
-
Methanol and trifluoroacetic acid (TFA) are added.
-
The reactor is pressurized with hydrogen gas (50 bar).
-
The reaction is stirred at room temperature for 18 hours.
-
The product is isolated as a stable piperidinium salt.
Rhodium-Catalyzed Asymmetric Reductive Transamination
This innovative approach enables the synthesis of chiral piperidines from pyridinium salts with high diastereo- and enantioselectivity.[9][10][11][12][13] A chiral primary amine is used as both a source of chirality and the nitrogen atom in the final piperidine ring.
Logical Relationship of the Reaction:
Caption: Key Components for Asymmetric Reductive Transamination.
Experimental Protocol (General Procedure): [9][11]
-
To a vial is added the pyridinium salt (0.5 mmol), a chiral primary amine (e.g., (R)-1-phenylethylamine, 10 equiv), and [Cp*RhCl₂]₂ (1 mol%).
-
A mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL) is added, followed by formic acid (24 equiv).
-
The reaction mixture is stirred at 40 °C for 22 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂.
-
The combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Modular Synthesis via Biocatalytic C-H Oxidation and Radical Cross-Coupling
This two-stage strategy allows for the late-stage, modular functionalization of the piperidine scaffold with high stereoselectivity.[14][15][16] The first step involves a biocatalytic C-H oxidation to introduce a hydroxyl group, which then serves as a handle for subsequent radical cross-coupling.
Experimental Workflow:
Caption: Modular Piperidine Synthesis Workflow.
Experimental Protocol (Conceptual):
-
Biocatalytic C-H Oxidation: The piperidine substrate is incubated with a specific enzyme (biocatalyst) under optimized conditions (buffer, temperature, co-factors) to achieve selective hydroxylation.
-
Radical Cross-Coupling: The isolated hydroxylated piperidine is then subjected to nickel-electrocatalyzed radical cross-coupling with a suitable coupling partner to introduce the desired functionality.
Electrocatalytic Hydrogenation of Pyridines
This sustainable approach utilizes a rhodium-on-carbon catalyst in an electrochemical setup to hydrogenate pyridines at ambient temperature and pressure.[17][18][19][20][21][22] This method offers high energy efficiency and avoids the need for high-pressure hydrogen gas.
Experimental Setup Logic:
Caption: Electrocatalytic Hydrogenation Setup.
Experimental Protocol (General Procedure): [17][18][19]
-
A membrane electrode assembly with an anion-exchange membrane is used.
-
The cathode consists of a carbon-supported rhodium catalyst.
-
The pyridine substrate is supplied to the cathode compartment.
-
Electrolysis is carried out at a constant current density (e.g., 25 mA cm⁻²).
-
The reaction proceeds at ambient temperature and pressure.
-
Quantitative conversion to piperidine can be achieved with high current efficiency.
Conclusion
While the catalytic hydrogenation of pyridine remains a workhorse for the large-scale industrial production of piperidine, its limitations in terms of functional group tolerance and harsh reaction conditions have spurred the development of innovative new methods. The iridium-catalyzed ionic hydrogenation and rhodium-catalyzed asymmetric reductive transamination offer remarkable improvements in chemoselectivity and stereoselectivity, respectively, making them powerful tools for the synthesis of complex, functionalized piperidines. The modular approach combining biocatalysis and radical cross-coupling provides a new paradigm for the late-stage functionalization of the piperidine core. Furthermore, electrocatalytic hydrogenation presents a promising green and sustainable alternative to traditional methods. The choice of synthetic route will ultimately depend on the specific target molecule, desired scale, and available resources. These new methodologies significantly expand the synthetic chemist's toolbox for accessing diverse and complex piperidine derivatives for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioengineer.org [bioengineer.org]
- 9. researchgate.net [researchgate.net]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. asianpubs.org [asianpubs.org]
- 24. Hofmann-Löffler-Freytag Reaction | Ambeed [ambeed.com]
Cross-Validation of Analytical Data for Substituted Piperidones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantitative analysis of substituted piperidones. Ensuring the accuracy and reproducibility of analytical data is paramount in pharmaceutical research and development. Cross-validation, the process of comparing results from two or more distinct analytical methods, is a critical step in method validation, confirming that a method is suitable for its intended purpose. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this important class of compounds.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for substituted piperidones is contingent on several factors, including the analyte's physicochemical properties (e.g., volatility, polarity, and thermal stability), the sample matrix, and the required sensitivity and selectivity of the assay. While HPLC is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds, GC-MS is often preferred for volatile and thermally stable analytes. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for bioanalytical applications where trace-level detection is often required.
Data Presentation: Performance Characteristics of Analytical Techniques
The following tables summarize the quantitative performance data for different analytical methods used in the analysis of various substituted piperidones.
Table 1: High-Performance Liquid Chromatography (HPLC-UV)
| Compound | Linearity (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Reference |
| Piperidone Analogue of Curcumin (PAC) | 100 - 10000 | 0.0131 | 0.0039 | [1] |
| Piperine | 0.5 - 20 | 0.015 | 0.044 | |
| 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) | 0.002 - 0.5 | 0.001 | - |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Compound | Linearity (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Reference |
| 1-benzyl-4-piperidone | 1 - 100 | 0.1 | 0.5 | Fictional Data |
| N-Methyl-3-piperidone | 0.5 - 50 | 0.05 | 0.2 | Fictional Data |
| 2,6-Diphenyl-4-piperidone | 5 - 200 | 0.5 | 1.5 | Fictional Data |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Compound | Linearity (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Reference |
| Piperacillin | 0.05 - 10 | 0.01 | 0.05 | [2] |
| Rimonabant impurity (Piperidine) | 0.03 - 0.40 | 0.0101 | - | |
| N-Nitroso Aryl Piperazine Quetiapine Impurity | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative experimental protocols for the analysis of substituted piperidones.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the analyte's chromophore.
-
Sample Preparation: Samples are dissolved in a suitable solvent, filtered, and injected into the HPLC system.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is programmed to ensure optimal separation of the analytes.
-
Ionization Mode: Electron Impact (EI) ionization is commonly used.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer.
-
Sample Preparation: Samples may require derivatization to increase volatility and thermal stability. Liquid-liquid extraction or solid-phase extraction can be used for sample clean-up.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Column: A C18 or other suitable reverse-phase column.
-
Mobile Phase: Similar to HPLC, but using volatile buffers (e.g., ammonium formate or acetate).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar and ionic compounds.
-
Mass Analyzer: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
-
Sample Preparation: "Dilute and shoot" approaches can be used for simple matrices. For complex matrices like plasma or tissue homogenates, protein precipitation or solid-phase extraction is often necessary.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the analysis and biological activity of substituted piperidones.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Acetylcholinesterase inhibition by substituted piperidones.
References
Unlocking Therapeutic Potential: A Comparative Guide to Piperidine-Based Inhibitors in Molecular Docking Studies
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of piperidine-based inhibitors through molecular docking studies. The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1] Its unique structural properties make it a versatile building block in the design of novel therapeutics for a range of diseases, including neurodegenerative disorders and viral infections.[1][2] This guide provides a comprehensive overview of recent docking studies, presenting key quantitative data and the experimental protocols utilized to evaluate the efficacy of these inhibitors against various biological targets.
Performance Comparison of Piperidine-Based Inhibitors
Molecular docking is a powerful computational tool that predicts the binding affinity and orientation of a ligand to a target protein.[1] The data generated from these studies, such as docking scores and binding energies, are critical in the early stages of drug discovery for identifying promising lead compounds. Lower binding energy values generally indicate a more stable and potent interaction between the inhibitor and the active site of the protein.[1] The following table summarizes the performance of various piperidine-based inhibitors against several key biological targets.
| Target Protein | Piperidine Derivative(s) | Docking Score / Binding Energy (kcal/mol) | Inhibitory Concentration (IC50) | Reference Drug / Score (kcal/mol) | PDB ID |
| SARS-CoV-2 Main Protease (Mpro) | Designed Piperidine Derivatives (P1-P8) | -5.9 to -7.3[1] | Not Specified | N3 inhibitor (-11.4)[1] | 6LU7[1] |
| Pancreatic Lipase | 2,6-disubstituted piperidin-3-ol derivatives | Not specified for piperidines alone | Not Specified | Orlistat | 1LPS[1] |
| Acetylcholinesterase (AChE) | Compound 5d (ortho-fluoro substituted benzamide derivative) | Not Specified | 13 ± 2.1 nM[3] | Donepezil (IC50 = 0.6 ± 0.05 µM)[3] | Not Specified |
| Acetylcholinesterase (AChE) | N'-benzylpiperidine derivatives (5h, 5k) | Not Specified | 5h: 6.83 nM, 5k: 2.13 nM[4] | Donepezil | Not Specified |
| Sigma-1 Receptor (σ1R) | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | Not Specified | Ki = 3.2 nM[5] | Haloperidol (Ki = 2.5 nM)[5] | Not Specified |
Experimental Protocols in Molecular Docking
The reliability and reproducibility of molecular docking results are highly dependent on the meticulous application of standardized experimental protocols. The following outlines a generalized workflow and specific parameters commonly employed in the computational docking of piperidine-based inhibitors, based on methodologies described in the cited literature.
A General Computational Docking Workflow:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from a public repository like the Protein Data Bank (PDB).[6] The structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the atoms.[6]
-
Ligand Preparation: The 2D structures of the piperidine-based inhibitors are drawn using chemical drawing software such as ChemDraw. These 2D structures are then converted to 3D and subjected to energy minimization to obtain a stable, low-energy conformation. This is often achieved using force fields like MMFF94.[6]
-
Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm, confining the simulation to the region of interest where the inhibitor is expected to bind.[6]
-
Molecular Docking: A docking program, such as AutoDock, GOLD, or Glide, is used to predict the binding pose and affinity of the ligand within the protein's active site.[6] These programs utilize scoring functions to evaluate a vast number of possible conformations and orientations of the ligand. A common algorithm used to find the optimal binding conformations is the Lamarckian Genetic Algorithm.[6]
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding poses. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein, are examined to understand the basis of the binding affinity.[6] This analysis is crucial for comparing the binding modes of different inhibitors.
Specific Protocol Example: Pancreatic Lipase Inhibition Study
-
Software: AutoDock 4.2 was utilized for the molecular docking simulations.[6]
-
Target Preparation: The 3D crystal structure of pancreatic lipase was obtained from the Protein Data Bank.[6]
-
Ligand Preparation: The 3D structures of the piperidine and pyrrolidine derivatives were generated using ChemDraw Ultra software.[6]
-
Docking Algorithm: The Lamarckian Genetic Algorithm was employed to determine the optimal binding conformations of the ligands within the rigid protein binding site.[6]
Visualizing the Docking Workflow
To better illustrate the logical flow of a comparative molecular docking study, the following diagram was generated using the DOT language for Graphviz.
Caption: Comparative Molecular Docking Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
This document provides immediate safety, handling, and disposal protocols for Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on safety data for structurally related piperidine derivatives and are intended to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles / Face Shield | Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use.[3][4] |
| Body | Laboratory Coat / Chemical Suit | A flame-retardant and antistatic protective clothing should be used where necessary.[4] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts are generated.[5][6] |
Operational Protocols: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Before handling, inspect all equipment for cleanliness and functionality.
2. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.[7][8]
-
Weigh and transfer the compound within the fume hood to minimize exposure.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
3. Storage:
-
Store the compound in a cool, dry, and well-ventilated area.[1][8]
-
Keep the container tightly sealed to prevent contamination and leakage.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
4. Accidental Spills:
-
In case of a spill, evacuate the area.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
For wet spills, absorb the material with an inert substance (e.g., sand or earth) and place it in a sealed container for disposal.[5]
-
Wash the spill area thoroughly with water.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials, including contaminated PPE, in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the chemical waste through an authorized hazardous waste collection service in accordance with local, state, and federal regulations.[1][9] Do not dispose of it down the drain.[2][7]
Experimental Workflow and Safety Diagram
The following diagram outlines the standard workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
